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  • Product: 4-Oxo-3-phenylpentanenitrile
  • CAS: 21953-95-7

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 4-Oxo-3-phenylpentanenitrile

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Oxo-3-phenylpentanenitrile, a member of the β-ketonitrile class of compounds, represents a versatile building block in modern organic synthes...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-3-phenylpentanenitrile, a member of the β-ketonitrile class of compounds, represents a versatile building block in modern organic synthesis. Its unique molecular architecture, featuring a ketone, a nitrile group, and a phenyl substituent, provides multiple reactive sites, making it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds and complex molecular scaffolds of interest in medicinal chemistry and drug development. This technical guide offers an in-depth exploration of 4-oxo-3-phenylpentanenitrile, covering its chemical and physical properties, synthesis, analytical characterization, reactivity, and safety considerations.

Part 1: Core Chemical and Physical Properties

Identification
IdentifierValue
CAS Number 21953-95-7[1][2][3]
Molecular Formula C₁₁H₁₁NO[1][2]
Molecular Weight 173.21 g/mol [1][2]
Purity (Typical) ≥95%[2]
Physicochemical Properties
PropertyValue
Melting Point Data not available
Boiling Point Data not available
Solubility Expected to be soluble in polar organic solvents.

Part 2: Synthesis and Analytical Characterization

Synthesis of 4-Oxo-3-phenylpentanenitrile

The synthesis of β-ketonitriles such as 4-oxo-3-phenylpentanenitrile is often achieved through the condensation of an ester with a nitrile in the presence of a strong base. A plausible synthetic route for 4-oxo-3-phenylpentanenitrile involves the reaction of ethyl phenylacetate with acetonitrile using a strong base like sodium hydride.

Reaction Scheme:

Synthesis of 4-Oxo-3-phenylpentanenitrile cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Ethyl_phenylacetate Ethyl phenylacetate Product 4-Oxo-3-phenylpentanenitrile Ethyl_phenylacetate->Product Condensation Acetonitrile Acetonitrile Acetonitrile->Product Base Strong Base (e.g., NaH) Base->Product

Caption: General synthesis of 4-Oxo-3-phenylpentanenitrile.

Detailed Experimental Protocol (Hypothetical):

  • Step 1: Reaction Setup

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Step 2: Addition of Reactants

    • Dissolve ethyl phenylacetate (1 equivalent) and acetonitrile (1.2 equivalents) in anhydrous THF.

    • Add the solution of ethyl phenylacetate and acetonitrile dropwise to the sodium hydride suspension at 0 °C with vigorous stirring.

  • Step 3: Reaction

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Step 4: Work-up

    • Cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 5: Purification

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 4-oxo-3-phenylpentanenitrile.

Analytical Characterization

A commercial supplier indicates the availability of analytical data for 4-oxo-3-phenylpentanenitrile, including HNMR, MS, and HPLC/GC.[1] While the specific spectra are not publicly available, the expected spectral characteristics are outlined below.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, a methine proton adjacent to the phenyl and carbonyl groups, a methylene group adjacent to the nitrile, and a methyl group adjacent to the carbonyl.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon, the nitrile carbon, the carbons of the phenyl ring, and the aliphatic carbons. The carbonyl carbon signal is expected to appear significantly downfield.

2.2.2 Infrared (IR) Spectroscopy

The IR spectrum of 4-oxo-3-phenylpentanenitrile should exhibit characteristic absorption bands for the functional groups present:

Functional GroupExpected Wavenumber (cm⁻¹)
C≡N (Nitrile)~2250 (sharp, medium intensity)
C=O (Ketone)~1715 (strong)
C-H (Aromatic)~3100-3000
C-H (Aliphatic)~3000-2850

2.2.3 Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve cleavage adjacent to the carbonyl group and loss of small neutral molecules.

Part 3: Reactivity and Applications

Reactivity Profile

The reactivity of 4-oxo-3-phenylpentanenitrile is dictated by its three main functional components: the ketone, the nitrile, and the activated methylene group.

  • Ketone Group: The carbonyl group is susceptible to nucleophilic attack, allowing for a wide range of transformations such as reduction to an alcohol, Grignard reactions, and Wittig reactions.

  • Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. It can also participate in cycloaddition reactions.

  • Activated Methylene Group: The protons on the carbon atom between the phenyl and carbonyl groups are acidic and can be removed by a base to form a stable enolate. This enolate is a potent nucleophile that can react with various electrophiles, enabling alkylation, acylation, and condensation reactions.

Reaction Pathway Diagram:

Reactivity of 4-Oxo-3-phenylpentanenitrile cluster_ketone Ketone Reactions cluster_nitrile Nitrile Reactions cluster_enolate Enolate Reactions Start 4-Oxo-3-phenylpentanenitrile Reduction Reduction (e.g., NaBH4) Start->Reduction Grignard Grignard Reaction (e.g., RMgX) Start->Grignard Hydrolysis Hydrolysis (H+ or OH-) Start->Hydrolysis Reduction_N Reduction (e.g., LiAlH4) Start->Reduction_N Alkylation Alkylation (e.g., RX) Start->Alkylation Condensation Condensation (e.g., Aldehydes) Start->Condensation

Caption: Key reaction pathways of 4-Oxo-3-phenylpentanenitrile.

Applications in Drug Development

The diverse reactivity of β-ketonitriles makes them valuable intermediates in the synthesis of pharmacologically active molecules. The structural motifs accessible from 4-oxo-3-phenylpentanenitrile, such as substituted pyridines, pyrimidines, and other heterocycles, are prevalent in many approved drugs and clinical candidates. The phenyl group provides a scaffold that can be further functionalized to modulate the biological activity and pharmacokinetic properties of the resulting compounds.

Part 4: Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-oxo-3-phenylpentanenitrile was not found, general safety precautions for β-ketonitriles and related compounds should be strictly followed.

Hazard Identification

Based on related compounds, 4-oxo-3-phenylpentanenitrile may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

Handling and Storage
  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Do not eat, drink, or smoke when handling this compound. Wash hands thoroughly after handling.[4][5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][5]

First-Aid Measures
  • If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[4]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

4-Oxo-3-phenylpentanenitrile is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the construction of heterocyclic scaffolds relevant to drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in a research and development setting. This guide provides a comprehensive overview to support scientists in leveraging the synthetic potential of this important molecule.

References

  • CATO. (n.d.). 4-Oxo-3-phenylpentanenitrile. Retrieved from [Link]

  • Howei. (n.d.). CAS 21953-95-7 | 4-Oxo-3-phenylpentanenitrile,≥95%. Retrieved from [Link]

  • ChemSrc. (2025, August 25). 4-OXO-3-PHENYL-PENTANENITRILE | CAS#:21953-95-7. Retrieved from [Link]

Sources

Exploratory

4-Oxo-3-phenylpentanenitrile chemical structure and IUPAC name

An In-Depth Technical Guide to 4-Oxo-3-phenylpentanenitrile: Structure and IUPAC Nomenclature Introduction to 4-Oxo-3-phenylpentanenitrile 4-Oxo-3-phenylpentanenitrile, with the CAS Number 21953-95-7, is a molecule posse...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Oxo-3-phenylpentanenitrile: Structure and IUPAC Nomenclature

Introduction to 4-Oxo-3-phenylpentanenitrile

4-Oxo-3-phenylpentanenitrile, with the CAS Number 21953-95-7, is a molecule possessing both a ketone and a nitrile functional group.[1][2][3] Its molecular formula is C11H11NO, and it has a molecular weight of approximately 173.21 g/mol .[2] The presence of these two functional groups, along with a phenyl substituent, imparts a specific reactivity profile to the molecule, making it a potentially valuable building block in organic synthesis. The strategic placement of the oxo and cyano groups allows for a variety of chemical transformations, offering pathways to more complex molecular architectures.

This guide will deconstruct the chemical identity of this compound by first elucidating its IUPAC name and then detailing its chemical structure.

Decoding the IUPAC Name: A Step-by-Step Protocol

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The name "4-Oxo-3-phenylpentanenitrile" is derived following a set of established rules. Understanding this nomenclature is critical for unambiguously identifying the compound.

Protocol for IUPAC Name Determination
  • Identify the Principal Functional Group: The compound contains both a nitrile (-C≡N) and a ketone (C=O) group. According to IUPAC nomenclature rules, the nitrile group has higher priority than the ketone. Therefore, the suffix of the name will be "-nitrile".

  • Determine the Parent Chain: The longest continuous carbon chain that includes the carbon of the principal functional group (the nitrile) is identified. In this case, the chain consists of five carbon atoms, making the parent alkane "pentane". The compound is therefore named as a derivative of "pentanenitrile".

  • Number the Parent Chain: The carbon atom of the nitrile group is assigned position 1. The rest of the chain is numbered sequentially.

  • Identify and Name Substituents:

    • At position 4, there is an oxygen atom double-bonded to the carbon, which is a ketone group. When a ketone is treated as a substituent, it is denoted by the prefix "oxo". Hence, we have "4-oxo".

    • At position 3, there is a phenyl group (-C6H5) attached to the carbon chain. This gives the prefix "3-phenyl".

  • Assemble the Full IUPAC Name: The substituents are listed in alphabetical order (oxo then phenyl). Therefore, the complete and unambiguous IUPAC name is 4-Oxo-3-phenylpentanenitrile .

The Chemical Structure of 4-Oxo-3-phenylpentanenitrile

The chemical structure is the spatial arrangement of atoms in a molecule and is directly represented by its IUPAC name.

Structural Features
  • Pentanenitrile Backbone: A five-carbon chain with a nitrile group at one end.

  • Phenyl Group: A benzene ring attached as a substituent at the third carbon of the pentanenitrile chain.

  • Oxo Group: A ketone functional group located at the fourth carbon of the pentanenitrile chain.

The combination of these features results in a chiral center at the third carbon, meaning that 4-Oxo-3-phenylpentanenitrile can exist as a pair of enantiomers.

2D Chemical Structure
Visualization of the Molecular Structure

The following diagram, generated using the DOT language, provides a clear graphical representation of the connectivity of atoms in 4-Oxo-3-phenylpentanenitrile.

G start Ester + Nitrile base Addition of Strong Base (e.g., NaH) start->base reaction Condensation Reaction base->reaction workup Aqueous Workup reaction->workup product β-Ketonitrile workup->product

Caption: Generalized workflow for the synthesis of β-ketonitriles.

Conclusion

4-Oxo-3-phenylpentanenitrile is a molecule with a well-defined structure and a systematic IUPAC name that reflects its constitution. Its bifunctional nature makes it a compound of interest for synthetic chemists. This guide has provided a comprehensive overview of its nomenclature and structure, offering a foundational understanding for researchers and professionals in the chemical sciences.

References

  • Howei. CAS 21953-95-7 | 4-Oxo-3-phenylpentanenitrile,≥95%. Retrieved from [Link]

  • PubChemLite. 4-methyl-3-oxo-2-phenylpentanenitrile (C12H13NO). Retrieved from [Link]

  • ResearchGate. Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. Retrieved from [Link]

  • Royal Society of Chemistry. Supplementary Information: Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 4-OXO-3-PHENYL-PENTANENITRILE | CAS#:21953-95-7. Retrieved from [Link]

  • Journal of Chemical Research, Synopses (RSC Publishing). Studies with 3-Oxoalkanenitriles: Synthesis of New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines and Reactivity of 4-Phenyl-3-oxobutanenitrile Derivatives. Retrieved from [Link]

  • PubChem. 3-Oxo-4-phenylbutanenitrile | C10H9NO | CID 562666. Retrieved from [Link]

  • PubChem. 4-Phenylpentanenitrile | C11H13N | CID 14241734. Retrieved from [Link]

  • PubChem. 3-Phenylpentanenitrile | C11H13N | CID 83682191. Retrieved from [Link]

Sources

Foundational

spectroscopic data of 4-Oxo-3-phenylpentanenitrile (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Oxo-3-phenylpentanenitrile Abstract This technical guide provides a comprehensive analysis of the key spectroscopic data for 4-Oxo-3-phenylpentanenit...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Oxo-3-phenylpentanenitrile

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for 4-Oxo-3-phenylpentanenitrile (CAS No: 21953-95-7, Molecular Formula: C₁₁H₁₁NO, Molecular Weight: 173.21 g/mol ).[1][2] As a bifunctional molecule containing both a ketone and a nitrile group, its structural elucidation relies on the synergistic interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document serves as a core reference for researchers, scientists, and drug development professionals, offering detailed interpretations of expected spectral features, standard protocols for data acquisition, and the underlying scientific principles. While complete experimental spectra for this specific molecule are not widely published, this guide synthesizes data from analogous structures and established spectroscopic principles to provide a robust predictive analysis.

Molecular Structure and Spectroscopic Overview

The unique structural features of 4-Oxo-3-phenylpentanenitrile dictate its spectroscopic signature. The molecule comprises a phenyl ring attached to a chiral center, which also bears an acetyl group and a cyanoethyl chain. This arrangement gives rise to distinct signals in NMR, characteristic absorption bands in IR, and predictable fragmentation patterns in MS.

Caption: Standard workflow for NMR data acquisition and processing.

Self-Validation: The use of a deuterated solvent with a known residual peak and an internal standard like tetramethylsilane (TMS) at 0.00 ppm provides a self-validating system for chemical shift referencing. [4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3050-3000MediumC-H stretchAromatic C-H
~2950-2850MediumC-H stretchAliphatic C-H
~2250Strong, SharpC≡N stretchNitrile
~1715Strong, SharpC=O stretchKetone
~1600, ~1450Medium-WeakC=C stretchAromatic Ring

Causality Behind Predictions:

  • Nitrile (C≡N) Stretch: The carbon-nitrogen triple bond is a strong bond, and its stretching vibration gives a characteristic sharp and intense peak in the 2260-2240 cm⁻¹ region. [3]This is often a definitive peak for identifying nitriles.

  • Ketone (C=O) Stretch: The carbonyl group of the ketone will produce a very strong and sharp absorption band around 1715 cm⁻¹. Conjugation with the phenyl ring could slightly lower this frequency.

  • C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

  • Aromatic C=C Stretches: The phenyl group will show characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

Experimental Protocol: IR Spectroscopy (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Run a background scan.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum.

  • Data Processing: Perform an ATR correction if necessary and label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): The expected molecular ion peak will be at an m/z corresponding to the molecular weight of the compound, which is approximately 173.21. For high-resolution mass spectrometry (HRMS), the exact mass would be 173.0840. [1]* Major Fragments: Fragmentation is expected to occur at the weakest bonds, particularly alpha to the carbonyl and phenyl groups.

m/zPredicted Fragment IonFormula
173[C₁₁H₁₁NO]⁺Molecular Ion (M⁺)
130[M - CH₃CO]⁺Loss of acetyl group
105[C₆H₅CO]⁺Phenylacylium ion
77[C₆H₅]⁺Phenyl cation
43[CH₃CO]⁺Acetyl cation
Predicted Fragmentation Pathway

A primary fragmentation pathway involves the cleavage alpha to the carbonyl group, leading to the loss of an acetyl radical or the formation of a stable acylium ion.

Fragmentation M [C₁₁H₁₁NO]⁺˙ m/z = 173 F1 [C₉H₈N]⁺ m/z = 130 M->F1 - •COCH₃ F2 [CH₃CO]⁺ m/z = 43 M->F2 - •C₉H₈N

Caption: A plausible fragmentation pathway for 4-Oxo-3-phenylpentanenitrile.

Experimental Protocol: Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source (Electron Ionization - EI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate the mass spectrum.

Conclusion

The structural characterization of 4-Oxo-3-phenylpentanenitrile is unequivocally established through the combined application of NMR, IR, and MS techniques. The predicted ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key ketone and nitrile functional groups. Mass spectrometry validates the molecular weight and provides insight into the molecule's stability and fragmentation patterns. This guide provides a robust, predictive framework for the spectroscopic analysis of this compound, serving as a valuable resource for its identification and for the quality control of its synthesis.

References

  • Chemsrc. 4-OXO-3-PHENYL-PENTANENITRILE | CAS#:21953-95-7. [Link]

  • CATO. 4-Oxo-3-phenylpentanenitrile. [Link]

  • Royal Society of Chemistry. Supplementary Information: Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Navarro-Vázquez, A., & Cobas, J. C. (2013). A protocol for the accurate determination of NMR chemical shifts of trace impurities. Organic & Biomolecular Chemistry, 11(36), 6034. [Link]

Sources

Exploratory

The Strategic Importance of 4-Oxo-3-phenylpentanenitrile as a Versatile Chemical Intermediate

A Technical Guide for Researchers and Drug Development Professionals Abstract 4-Oxo-3-phenylpentanenitrile, a β-ketonitrile derivative, is a highly valuable and versatile building block in modern organic synthesis. Its u...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

4-Oxo-3-phenylpentanenitrile, a β-ketonitrile derivative, is a highly valuable and versatile building block in modern organic synthesis. Its unique molecular architecture, featuring a ketone, a nitrile, and an activated alpha-phenyl substituted carbon, provides a rich platform for a diverse array of chemical transformations. This guide delves into the synthesis, chemical properties, and, most importantly, the strategic role of 4-Oxo-3-phenylpentanenitrile as a key intermediate in the construction of complex molecular scaffolds, particularly those of pharmaceutical relevance. Detailed synthetic protocols, mechanistic insights, and workflow visualizations are provided to empower researchers in leveraging the full synthetic potential of this important compound.

Introduction to 4-Oxo-3-phenylpentanenitrile

4-Oxo-3-phenylpentanenitrile (CAS No. 21953-95-7) is a solid organic compound with the molecular formula C₁₁H₁₁NO and a molecular weight of 173.21 g/mol .[1][2] Its structure is characterized by a pentanenitrile backbone with a ketone at the 4-position and a phenyl group at the 3-position. This strategic arrangement of functional groups makes it a powerful intermediate for synthesizing a variety of heterocyclic and polyfunctional molecules.[3] The presence of both electrophilic (carbonyl carbon) and nucleophilic (alpha-carbon carbanion) centers, along with the potential for the nitrile group to participate in cyclization reactions, underpins its synthetic utility.

Key Physical and Chemical Properties
PropertyValueSource
CAS Number 21953-95-7[2][4]
Molecular Formula C₁₁H₁₁NO[1][2]
Molecular Weight 173.21 g/mol [1][2]
Melting Point 94.5-95.5 °C[2]
Boiling Point (Predicted) 318.4±30.0 °C[2]
Density (Predicted) 1.062±0.06 g/cm³[2]
Appearance Solid

Synthesis of 4-Oxo-3-phenylpentanenitrile

The primary route for synthesizing 4-Oxo-3-phenylpentanenitrile and related β-ketonitriles is through a base-catalyzed condensation reaction, akin to a Claisen condensation, between a suitable ester and a nitrile.[3] This method leverages the acidity of the α-proton on the nitrile, which can be deprotonated by a strong base to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the ester, followed by the elimination of an alkoxide to yield the target β-ketonitrile.

A common synthetic approach involves the reaction of phenylacetonitrile with an appropriate acetylating agent in the presence of a strong base. While specific literature on the direct synthesis of 4-Oxo-3-phenylpentanenitrile is not abundant in the provided search results, analogous syntheses of similar structures provide a clear blueprint. For instance, the synthesis of related 3-oxonitriles often employs sodium hydride or sodium methoxide as the base.[3][5][6]

Conceptual Synthesis Workflow

The following diagram illustrates the general logic for the synthesis of a 3-substituted-4-oxopentanenitrile.

G cluster_reactants Reactants cluster_process Process cluster_product Product Phenylacetonitrile Phenylacetonitrile Deprotonation Deprotonation of Phenylacetonitrile Phenylacetonitrile->Deprotonation Ethyl_Acetate Ethyl Acetate Nucleophilic_Attack Nucleophilic Attack on Ester Carbonyl Ethyl_Acetate->Nucleophilic_Attack Base Strong Base (e.g., NaH, NaOEt) Base->Deprotonation Deprotonation->Nucleophilic_Attack Forms Carbanion Elimination Elimination of Alkoxide Nucleophilic_Attack->Elimination Workup Aqueous Acidic Workup Elimination->Workup Product 4-Oxo-3-phenylpentanenitrile Workup->Product

Caption: Generalized workflow for the synthesis of 4-Oxo-3-phenylpentanenitrile.

Role as a Versatile Chemical Intermediate

The synthetic power of 4-Oxo-3-phenylpentanenitrile lies in its ability to serve as a precursor to a wide range of more complex molecules, particularly heterocyclic compounds that are foundational to many pharmaceutical agents.[3] The dual reactivity of the ketone and nitrile groups, combined with the active methylene protons, allows for a variety of strategic cyclization and functionalization reactions.

Synthesis of Heterocyclic Scaffolds

β-Ketonitriles are well-established precursors for a multitude of heterocyclic systems.[3][7] Key examples include:

  • Pyridines: Through condensation reactions with various reagents, the carbon backbone of 4-Oxo-3-phenylpentanenitrile can be incorporated into highly substituted pyridine rings, which are prevalent in medicinal chemistry.

  • Pyrazoles and Pyrimidines: The 1,3-dicarbonyl-like nature of the molecule allows for classical condensation reactions with hydrazine and amidines to form pyrazole and pyrimidine rings, respectively.[3]

  • 1,2-Diazepines: Through Michael addition to enynones, 3-oxo-3-phenylpropanenitrile (a related compound) forms polyfunctional δ-diketones.[8] These adducts can then be cyclized with hydrazine to yield 1,2-diazepines, demonstrating a pathway that could be applicable to 4-Oxo-3-phenylpentanenitrile as well.[3][8]

The diagram below illustrates the central role of a generic β-ketonitrile as a hub for accessing diverse heterocyclic structures.

Heterocycles Intermediate 4-Oxo-3-phenyl- pentanenitrile Pyridine Substituted Pyridines Intermediate->Pyridine Condensation Pyrazole Pyrazoles Intermediate->Pyrazole w/ Hydrazine Pyrimidine Pyrimidines Intermediate->Pyrimidine w/ Amidines Diazepine Diazepines Intermediate->Diazepine via Michael Adduct Other Other Polyfunctional Compounds Intermediate->Other Functionalization

Caption: 4-Oxo-3-phenylpentanenitrile as a central precursor to diverse heterocycles.

Detailed Experimental Protocols

While a specific, peer-reviewed protocol for the synthesis of 4-Oxo-3-phenylpentanenitrile was not found in the search results, a general procedure for the synthesis of β-ketonitriles from tertiary amides and acetonitrile provides a robust, field-proven methodology that can be adapted.[9]

Exemplary Protocol: General Synthesis of a β-Ketonitrile

This protocol is adapted from a general method for synthesizing β-ketonitriles and should be considered a representative example.[9]

Objective: To synthesize a β-ketonitrile via the reaction of a tertiary amide with acetonitrile using a strong base.

Materials:

  • Tertiary amide (e.g., N-phenyl-N-tosylbenzamide, 1.0 mmol, 1.0 equiv)

  • Acetonitrile (2.0 mmol, 2.0 equiv)

  • Toluene (3.5 mL)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (3.0 mL, 3.0 equiv, 1 M in THF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a dry 20 mL vial under an argon atmosphere, add the tertiary amide (1.0 mmol), acetonitrile (2.0 mmol), and toluene (3.5 mL).

  • Add the LiHMDS solution (3.0 mL, 1 M in THF) to the vial.

  • Stir the resulting solution at room temperature for 15 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution (7 mL).

  • Dilute the mixture with ethyl acetate (50 mL).

  • Transfer the mixture to a separatory funnel and wash the organic layer with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired β-ketonitrile.[9]

Causality and Experimental Choices:

  • Inert Atmosphere (Argon): The use of a strong, organometallic base like LiHMDS necessitates an inert atmosphere to prevent quenching by atmospheric moisture and oxygen.

  • Strong Base (LiHMDS): LiHMDS is a potent, non-nucleophilic base required to deprotonate acetonitrile, which has a relatively high pKa.

  • Aqueous Workup (NH₄Cl): The reaction is quenched with a mild acid source (NH₄Cl) to neutralize the remaining base and protonate the enolate product.

  • Extraction and Drying: Standard liquid-liquid extraction isolates the organic product, and a drying agent removes residual water before solvent evaporation.

Analytical Characterization

Confirmation of the structure and purity of 4-Oxo-3-phenylpentanenitrile is typically achieved through a combination of spectroscopic and chromatographic methods. Chemical suppliers often provide analytical data such as H-NMR, Mass Spectrometry (MS), and HPLC/GC to verify the identity and purity of their products.[1]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Will show characteristic peaks for the aromatic protons of the phenyl group, the methine proton at the 3-position, the methylene protons at the 2-position, and the methyl protons of the acetyl group.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Will confirm the presence of the carbonyl carbon, the nitrile carbon, and the distinct carbons of the phenyl group and the aliphatic chain.

  • Mass Spectrometry (MS): Will show a molecular ion peak corresponding to the molecular weight of the compound (173.21 g/mol ).

  • Infrared (IR) Spectroscopy: Will display characteristic absorption bands for the C=O (ketone) and C≡N (nitrile) functional groups.

Conclusion and Future Outlook

4-Oxo-3-phenylpentanenitrile stands out as a strategically important chemical intermediate. Its bifunctional nature allows for its elaboration into a wide variety of complex molecular architectures, particularly the heterocyclic scaffolds that are of high interest in drug discovery and development. The synthetic routes to this compound are based on fundamental and robust organic reactions, making it an accessible building block for research. Future applications will likely continue to exploit its versatile reactivity in the efficient, modular synthesis of novel therapeutic agents and other high-value fine chemicals.

References

  • CATO: Reference Materials, Standards, Testing, Intermediates. (n.d.). 4-Oxo-3-phenylpentanenitrile. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 4-OXO-3-PHENYL-PENTANENITRILE | CAS#:21953-95-7. Retrieved from [Link]

  • Howei. (n.d.). CAS 21953-95-7 | 4-Oxo-3-phenylpentanenitrile,≥95%. Retrieved from [Link]

  • Journal of Chemical Research, Synopses. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. Retrieved from [Link]

  • NurdRage. (2017, August 26). Make 2-(p-chlorophenyl)-3-oxopentanenitrile - Step 5 in Pyrimethamine Synthesis. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 3-Oxo-4-phenylbutanenitrile. National Institutes of Health. Retrieved from [Link]

  • Mol-Instincts. (2025, May 20). 3-oxo-2-phenylpentanenitrile. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 2,2-dimethyl-4-oxopentanenitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN103342662B - Method for synthesizing 2-alkylphenylacetonitrile.
  • ResearchGate. (2022, February). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US10844014B2 - Intermediates for the preparation of remifentanil hydrochloride.
  • Royal Society of Chemistry. (n.d.). Supplementary Information: Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Retrieved from [Link]

Sources

Foundational

discovery and history of β-ketonitriles synthesis

An In-depth Technical Guide on the Discovery and History of β-Ketonitriles Synthesis For Researchers, Scientists, and Drug Development Professionals Abstract β-Ketonitriles are a pivotal class of organic compounds, servi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Discovery and History of β-Ketonitriles Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Ketonitriles are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of pharmaceuticals and biologically active heterocyclic compounds.[1][2] This technical guide provides a comprehensive exploration of the discovery and historical evolution of β-ketonitrile synthesis, from foundational 19th and early 20th-century reactions to the sophisticated and sustainable methods employed today. We will delve into the mechanistic underpinnings of key transformations, provide detailed experimental protocols for both classical and modern syntheses, and contextualize their importance through applications in medicinal chemistry.

The Genesis of β-Ketonitriles: A Historical Perspective

The story of β-ketonitriles is deeply intertwined with the development of fundamental concepts in organic chemistry, particularly the understanding of carbon-carbon bond formation and the reactivity of activated methylene groups.

Early Explorations and the Thorpe-Ziegler Reaction

The late 19th and early 20th centuries witnessed pioneering work that laid the groundwork for β-ketonitrile synthesis. In 1896, Icilio Guareschi's work on the condensation of cyanoacetic esters with β-dicarbonyl compounds, a precursor to the Guareschi-Thorpe condensation, was an early milestone.[3] However, it was the seminal work of Sir Jocelyn Field Thorpe in 1904 on the base-catalyzed self-condensation of aliphatic nitriles, now known as the Thorpe reaction , that truly illuminated the synthetic potential of nitriles.[3][4][5] This reaction proceeds through the formation of an enamine intermediate.

A significant advancement came in 1933 when Karl Ziegler developed an intramolecular version of this reaction, the Thorpe-Ziegler reaction .[3][4] This powerful method utilizes dinitriles to construct large ring systems, which upon hydrolysis, yield cyclic ketones.[3][4][6] The Thorpe-Ziegler reaction has proven particularly valuable for the synthesis of macrocycles.[7]

1.1.1. Mechanism of the Thorpe-Ziegler Reaction

The reaction is initiated by the deprotonation of the α-carbon of a nitrile by a strong base, generating a carbanion. This is followed by an intramolecular nucleophilic attack on the second nitrile group, leading to a cyclic imine that tautomerizes to a more stable enamine. Subsequent acidic hydrolysis yields the final cyclic ketone.

Thorpe_Ziegler_Mechanism reactant α,ω-Dinitrile carbanion Carbanion reactant->carbanion + Base cyclic_imine Cyclic Imine carbanion->cyclic_imine Intramolecular Attack enamine Enamine cyclic_imine->enamine Tautomerization product Cyclic Ketone enamine->product + H₃O⁺ (Hydrolysis)

Caption: Mechanism of the Thorpe-Ziegler Reaction.

1.1.2. Experimental Protocol: Thorpe-Ziegler Cyclization of Adiponitrile

This protocol is a generalized representation of the intramolecular cyclization of a dinitrile.[3]

Materials:

  • Adiponitrile (α,ω-dinitrile)

  • Sodium ethoxide (strong base)

  • Toluene (inert solvent)

  • Aqueous hydrochloric acid

Procedure:

  • In a flask equipped with a reflux condenser and a stirrer, dissolve the adiponitrile in dry toluene.

  • Add sodium ethoxide to the solution.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the cessation of ethanol evolution.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add aqueous hydrochloric acid to hydrolyze the intermediate β-enaminonitrile.

  • Extract the aqueous layer with an organic solvent (e.g., ether).

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to yield the crude cyclic ketone.

  • The crude product can be further purified by distillation or recrystallization.

Acylation of Nitrile Anions: The Classical Approach

One of the most traditional and widely used methods for synthesizing β-ketonitriles is the acylation of alkyl nitriles in the presence of a base.[8][9] Early methods employed strong bases such as sodium alkoxides or sodium amide to generate the nitrile anion, which then reacts with an ester as the acylating agent.[9][10]

While effective, these classical methods often require harsh reaction conditions and can be plagued by side reactions. For instance, the use of sodium amide carries explosion risks, and the product's higher acidity compared to the starting nitrile necessitates the use of at least two equivalents of base.[9]

1.2.1. Experimental Protocol: Base-Promoted Acylation of Ethyl Benzoate with Acetonitrile

This protocol is a representative example of a classical acylation method.[3]

Materials:

  • Ethyl benzoate

  • Acetonitrile (dry)

  • Sodium ethoxide

  • Toluene (dry)

  • Water

  • Concentrated hydrochloric acid

  • Ethyl ether

Procedure:

  • To a suspension of sodium ethoxide (0.500 mole) in dry toluene (200 mL) in a flask equipped with a mechanical stirrer and a reflux condenser under a nitrogen atmosphere, add ethyl benzoate (0.500 mole) and dry acetonitrile (0.60 mole).

  • Heat the mixture to 105-110 °C and stir vigorously for 29 hours. The mixture will become viscous.

  • Cool the reaction mixture to room temperature.

  • Add water (300 mL) to the mixture and wash with ethyl ether (2 x 100 mL) to remove unreacted starting materials.

  • Separate the aqueous layer and acidify it to a pH of 5-6 with concentrated hydrochloric acid.

  • Collect the resulting crystalline precipitate by suction filtration.

  • Wash the precipitate with two portions of water and air-dry to obtain benzoylacetonitrile.

  • Expected Yield: Approximately 68%.

The Modern Synthesis Toolbox for β-Ketonitriles

In recent decades, the quest for more efficient, selective, and sustainable methods has led to a significant expansion of the synthetic toolbox for preparing β-ketonitriles.[1][10]

Transition-Metal Catalysis: A Paradigm Shift

Transition-metal catalysis has revolutionized the synthesis of β-ketonitriles, offering milder reaction conditions and broader substrate scope.

2.1.1. Palladium-Catalyzed Reactions

Palladium catalysis has been particularly fruitful. One notable method involves the carbopalladation of dinitriles with organoboron reagents.[11][12][13] This approach is highly selective and tolerates a wide range of functional groups.[11][12] The proposed mechanism involves the formation of an arylpalladium species, coordination with a cyano group, carbopalladation, and subsequent hydrolysis to yield the β-ketonitrile.[11]

Palladium_Catalysis_Workflow start Start: Dinitrile, Arylboronic Acid, Pd(acac)₂, Ligand, TsOH reaction Reaction: Stir at 80°C in Toluene/H₂O start->reaction workup Workup: Cool, wash with NaHCO₃, Extract with Ethyl Acetate reaction->workup purification Purification: Dry, Evaporate, Column Chromatography workup->purification product Product: β-Ketonitrile purification->product

Caption: General experimental workflow for Pd-catalyzed β-ketonitrile synthesis.

2.1.2. Experimental Protocol: Palladium-Catalyzed Synthesis of β-Ketonitriles

This protocol is based on a highly selective method for the addition of organoboron reagents to dinitriles.[13]

Materials:

  • Dinitrile (e.g., malononitrile)

  • Arylboronic acid

  • Pd(acac)₂

  • 4,4′-dimethyl-2,2′-bipyridine (ligand)

  • TsOH (p-Toluenesulfonic acid)

  • Toluene

  • Water

  • Saturated NaHCO₃ solution

  • Ethyl acetate

  • Anhydrous Na₂SO₄

Procedure:

  • To a 25 mL Schlenk tube, add the dinitrile (0.4 mmol), arylboronic acid (0.2 mmol), Pd(acac)₂ (10 mol %), 4,4′-dimethyl-2,2′-bipyridine (20 mol %), and TsOH (2 equiv).

  • Add toluene (2.5 mL) and water (0.5 mL) to the tube.

  • Stir the reaction mixture vigorously at 80 °C for 24 hours in a heating mantle.

  • After cooling to room temperature, wash the reaction mixture with saturated NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent under vacuum.

  • Purify the residue by flash column chromatography to obtain the desired β-ketonitrile.

Decarboxylative Strategies: A Greener Approach

Decarboxylative coupling reactions have emerged as an attractive, metal-free strategy for forming carbon-carbon bonds, with the only byproduct being CO₂.[14][15] A notable example is the decarboxylative cyanomethylation of β-aryl/heteroaryl substituted α,β-unsaturated carboxylic acids using alkyl nitriles.[14][16] This method often employs a combination of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and an oxidant such as TBHP (tert-butyl hydroperoxide).[14]

N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic carbenes (NHCs) have proven to be versatile organocatalysts. An innovative NHC-catalyzed radical coupling between aldehydes and azobis(isobutyronitrile) (AIBN) provides an efficient route to β-ketonitriles, including those with sterically hindered quaternary carbon centers.[10][17][18] This metal-free method operates under mild conditions and exhibits broad substrate compatibility.[18]

2.3.1. Experimental Protocol: NHC-Catalyzed Radical Coupling

This protocol outlines the synthesis of β-ketonitriles from aldehydes and AIBN.[18]

Materials:

  • Aldehyde

  • Azobis(isobutyronitrile) (AIBN)

  • NHC precatalyst

  • Cs₂CO₃ (Cesium carbonate)

  • Degassed anhydrous toluene

Procedure:

  • In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, charge the aldehyde (0.2 mmol, 1.0 equiv.), AIBN (0.4 mmol, 2.0 equiv.), NHC precatalyst (0.04 mmol, 0.2 equiv.), and Cs₂CO₃ (0.1 mmol, 0.5 equiv.).

  • Add 2 mL of degassed anhydrous toluene under an argon atmosphere.

  • Stir the reaction mixture at 80 °C in a heating mantle for 2-20 hours, monitoring by TLC analysis.

  • Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under vacuum.

  • Purify the residue by flash column chromatography to afford the desired β-ketonitrile.

Sustainable and Economical Syntheses

In line with the principles of green chemistry, recent efforts have focused on developing more environmentally friendly and economical methods for β-ketonitrile synthesis.[17] The use of inexpensive and readily available potassium tert-butoxide (KOt-Bu) as a base for the acylation of nitriles with esters under ambient conditions is a significant step in this direction.[9][19] The addition of a catalytic amount of isopropanol or 18-crown-6 can further improve reaction efficiency.[9]

Table 1: Comparison of Green Synthetic Methods for β-Ketonitriles

MethodCatalyst/BaseConditionsAdvantages
Base-Promoted AcylationKOt-BuRoom temperature, THF/IPAEconomical, mild conditions[9][17]
NHC-Catalyzed Radical CouplingNHC, Cs₂CO₃80 °C, TolueneMetal-free, access to quaternary centers[10][18]
Ultrasound-Assisted SynthesisVariousRoom temperatureReduced reaction times[17]
Microwave-Assisted SynthesisVariousElevated temperatureRapid heating, shorter reaction times[17]

Applications in Drug Discovery and Development

β-Ketonitriles are highly valued building blocks in medicinal chemistry due to their ability to participate in a variety of cyclization and condensation reactions to form heterocyclic scaffolds.[2][20] These scaffolds are prevalent in a vast number of pharmaceuticals.

  • Pyrazoles and Pyrimidines: β-Ketonitriles are key precursors for the synthesis of pyrazoles and pyrimidines, which are core structures in many anti-inflammatory, anticancer, and antimicrobial agents.[8][20]

  • Quinolines: They are used in the synthesis of quinoline derivatives, a class of compounds with a broad spectrum of biological activities, including antimalarial and anticancer properties.[8][20]

  • Antiparasitic Agents: β-Ketonitriles serve as intermediates in the synthesis of diaminopyrimidines, which have shown promise as inhibitors of essential enzymes in parasites like Leishmania.[3]

Conclusion and Future Outlook

The synthesis of β-ketonitriles has undergone a remarkable evolution, from the foundational discoveries of Thorpe and Ziegler to the highly efficient and selective catalytic methods of the 21st century. The journey reflects the broader advancements in organic synthesis, with a continuous drive towards milder conditions, greater functional group tolerance, and improved sustainability.

Future research will likely focus on the development of even more efficient and environmentally benign catalytic systems, including biocatalytic approaches. The exploration of novel applications of β-ketonitriles in areas such as bioorthogonal chemistry and materials science also presents exciting avenues for future investigation. The enduring utility of β-ketonitriles ensures that they will remain a central focus of synthetic and medicinal chemistry for years to come.

References

  • Recent Advances in the Synthesis of β-Ketonitriles. (n.d.). Synfacts. Retrieved March 11, 2026, from [Link]

  • Zeng, G., Liu, J., Shao, Y., Zhang, F., Chen, Z., Lv, N., Chen, J., & Li, R. (2021). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. The Journal of Organic Chemistry, 86(1), 861–867. [Link]

  • Recent Advances in the Synthesis of β-Ketonitriles | Request PDF. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Kiyokawa, K., Yasutomi, Y., & Minakata, S. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 15(19), 14558–14586. [Link]

  • Kiyokawa, K., Takaoka, K., & Minakata, S. (2017). Recent Advances in the Synthesis of β-Ketonitriles. Synthesis, 50(01), 17–28. [Link]

  • Chand, S., Kumar, A., Singh, B., Kumar, V., & Singh, M. S. (2024). Metal-Free Decarboxylative Cyanomethylation of β-Aryl/Heteroaryl Substituted α,β-Unsaturated Carboxylic Acids to γ-Ketonitriles. Organic Letters. [Link]

  • Zeng, G., Liu, J., Shao, Y., Zhang, F., Chen, Z., Lv, N., Chen, J., & Li, R. (2021). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. The Journal of Organic Chemistry, 86(1), 861–867. [Link]

  • Kiyokawa, K., Yasutomi, Y., & Minakata, S. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 15(19), 14558–14586. [Link]

  • Zeng, G., Liu, J., Shao, Y., Zhang, F., Chen, Z., Lv, N., Chen, J., & Li, R. (2021). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. The Journal of Organic Chemistry, 86(1), 861–867. [Link]

  • Thorpe reaction. (2023, December 2). In Wikipedia. [Link]

  • Thorpe reaction. (2020, September 24). LS College. [Link]

  • Established methods for the synthesis of β‐ketonitriles by:... (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Nitrile synthesis by C-C coupling (Cyanomethylation). (n.d.). Organic Chemistry Portal. Retrieved March 11, 2026, from [Link]

  • Pretorius, L., Arderne, C., & van Otterlo, W. A. L. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2871–2879. [Link]

  • Shestopalov, A. M., Shcherbinin, M. B., & Nefedov, O. M. (2000). Study of the orientation of the Thorpe-Ziegler reaction. Chemistry of Heterocyclic Compounds, 36(5), 573–580. [Link]

  • Hauser, C. R., & Eby, C. J. (1957). Cyclization of β-Ketonitriles or β-Ketoamides with Ketones by Polyphosphoric Acid to Form Substituted 2-Pyridones1. Journal of the American Chemical Society, 79(3), 728–730. [Link]

  • Metal-Free Decarboxylative Cyanomethylation of β-Aryl/Heteroaryl Substituted α,β-Unsaturated Carboxylic Acids to γ-Ketonitriles | Request PDF. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Wang, Y., Zhang, Z., Zhu, W., & Wang, S. (2019). Metal-free synthesis of ketonitriles via C–F bond cleavage. Organic & Biomolecular Chemistry, 17(23), 5762–5766. [Link]

  • Process for the preparation of beta-ketonitriles. (n.d.). Google Patents.
  • (PDF) A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Kiyokawa, K., Yasutomi, Y., & Minakata, S. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 15(19), 14558–14586. [Link]

  • Zuniga-Gutierrez, J., & Soriano-Agueda, L. (2022). Computational Revision of the Mechanism of the Thorpe Reaction. International Journal of Molecular Sciences, 23(22), 14115. [Link]

  • β-Hydroxy ketone, ester, nitrile synthesis by hydration or substitution. (n.d.). Organic Chemistry Portal. Retrieved March 11, 2026, from [Link]

  • Bioorthogonal chemistry. (2024, February 26). In Wikipedia. [Link]

  • ethyl cyanoacetate. (n.d.). Organic Syntheses. Retrieved March 11, 2026, from [Link]

  • Overview of the most promising applications of bioorthogonal ligation and release reactions. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Lin, L., & Wu, P. (2010). Bioorthogonal Chemistry: A Covalent Strategy for the Study of Biological Systems. Accounts of Chemical Research, 43(10), 1334–1343. [Link]

  • Molander, G. A., & Wolfe, J. P. (1996). A New Approach to the Cyanoacetic Ester Synthesis. Journal of the Brazilian Chemical Society, 7(5), 335–341. [Link]

  • Acetoacetic ester synthesis. (2023, December 2). In Wikipedia. [Link]

  • Process for producing cyanoacetic acid esters. (n.d.). Google Patents.
  • Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). (n.d.). Organic Chemistry Portal. Retrieved March 11, 2026, from [Link]

  • Kuehne, M. E. (1959). The Application of Enamines to a New Synthesis of β-Ketonitriles. Journal of the American Chemical Society, 81(20), 5400–5404. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal Chemistry: Recent Progress and Future Directions. Angewandte Chemie International Edition, 50(29), 6498–6518. [Link]

  • Mitry, M. M. A., & Baker, J. R. (2022). In Vivo Applications of Bioorthogonal Reactions: Chemistry and Targeting Mechanisms. ChemBioChem, 23(13), e202200055. [Link]

  • Method of making cyanoacetic acid esters. (n.d.). Google Patents.

Sources

Exploratory

A Technical Guide to the Mixed Claisen-Type Condensation for β-Ketonitrile Synthesis: The Case of 3-Oxo-2-phenylbutanenitrile

Abstract β-Ketonitriles are a pivotal class of chemical intermediates, widely recognized for their utility in the synthesis of pharmaceuticals, heteroaromatic compounds, and other complex molecular architectures. Their s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

β-Ketonitriles are a pivotal class of chemical intermediates, widely recognized for their utility in the synthesis of pharmaceuticals, heteroaromatic compounds, and other complex molecular architectures. Their synthesis is a subject of significant interest within the drug development and chemical research communities. This technical guide provides an in-depth examination of the core synthetic strategy for producing β-ketonitriles: the base-catalyzed, mixed Claisen-type condensation between a nitrile possessing acidic α-protons and an ester. We will dissect the complete reaction mechanism, provide a field-proven experimental protocol, and explore the critical process parameters that govern reaction success. The synthesis of 3-oxo-2-phenylbutanenitrile (α-phenylacetoacetonitrile) from phenylacetonitrile and ethyl acetate serves as our model system to illustrate these principles, offering a clear and authoritative blueprint for researchers in the field.

Part 1: Foundational Principles of β-Ketonitrile Synthesis

Significance in Synthetic Chemistry

The β-ketonitrile moiety is a versatile functional group array. The presence of a ketone and a nitrile group, separated by a methylene or methine carbon, provides multiple reaction sites for subsequent chemical transformations. The α-proton, positioned between two electron-withdrawing groups, is highly acidic, making these compounds excellent nucleophiles for carbon-carbon bond formation. This structural feature is leveraged in the construction of diverse molecular scaffolds, particularly in medicinal chemistry for the synthesis of heterocyclic rings like pyrimidines, pyridines, and pyrazoles.

Synthetic Strategies: An Overview

The most prevalent and historically significant method for synthesizing β-ketonitriles is the Claisen-type condensation involving the acylation of an acetonitrile anion with a suitable acylating agent, typically an ester.[1] This reaction is mechanistically related to both the classic Claisen condensation (ester-ester coupling) and the Thorpe reaction (nitrile-nitrile coupling).[2][3][4] While the Thorpe reaction yields an enamine intermediate from the self-condensation of nitriles, the mixed condensation of a nitrile with an ester directly affords a β-ketonitrile upon acidic workup.[5][6][7]

A Note on Nomenclature

For clarity, this guide focuses on the reaction between phenylacetonitrile and ethyl acetate. The resulting product is most accurately named 3-oxo-2-phenylbutanenitrile according to IUPAC nomenclature, or commonly referred to as α-phenylacetoacetonitrile . This specific and well-documented reaction serves as an ideal model for the broader class of nitrile-ester condensations.[8]

Part 2: The Core Mechanism Deconstructed

The synthesis of 3-oxo-2-phenylbutanenitrile via the condensation of phenylacetonitrile and ethyl acetate is a multi-step process initiated by a strong base. The overall reaction is driven by the formation of a highly stabilized enolate anion of the product.[7][9]

Step 1: Deprotonation and Carbanion Formation The reaction commences with the deprotonation of the α-carbon of phenylacetonitrile by a strong base, such as sodium ethoxide (NaOEt).[10] The α-protons of nitriles are weakly acidic (pKa ≈ 31 in DMSO), necessitating a potent base to generate the nucleophilic carbanion in sufficient concentration. The resulting anion is stabilized by resonance, delocalizing the negative charge onto the nitrogen atom of the nitrile group.

Step 2: Nucleophilic Acyl Substitution The resonance-stabilized carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ethyl acetate molecule.[11] This addition forms a tetrahedral alkoxide intermediate.

Step 3: Collapse of the Tetrahedral Intermediate Unlike an aldol condensation where the tetrahedral intermediate is protonated, in a Claisen condensation it collapses.[11] The intermediate expels the ethoxide ion (⁻OEt), a competent leaving group, to reform the carbonyl π-bond and yield the initial β-ketonitrile product. This step regenerates the alkoxide base.

Step 4: The Thermodynamic Driving Force The β-ketonitrile product formed in Step 3 possesses an α-proton that is significantly more acidic (pKa ≈ 11-13) than the starting nitrile or the alcohol byproduct (ethanol, pKa ≈ 16). The ethoxide ion regenerated in the previous step immediately and irreversibly deprotonates the α-carbon of the newly formed β-ketonitrile.[9] This final acid-base reaction forms a highly resonance-stabilized enolate anion and is the thermodynamic driving force that shifts the entire reaction equilibrium towards the products.[7][9] This is why a stoichiometric amount of base, rather than a catalytic amount, is required for the reaction to proceed to completion.[9]

Step 5: Acidic Workup The reaction mixture, containing the sodium enolate of the product, is treated with aqueous acid in a separate final step. This neutralizes any remaining base and protonates the enolate to yield the final, neutral 3-oxo-2-phenylbutanenitrile product.[10][12]

Claisen_Mechanism Figure 1: Mechanism of Mixed Claisen-Type Condensation Phenylacetonitrile Phenylacetonitrile Carbanion Resonance-Stabilized Carbanion Phenylacetonitrile->Carbanion EthylAcetate Ethyl Acetate Tetrahedral Tetrahedral Intermediate EthylAcetate->Tetrahedral Base NaOEt (Base) Base->Carbanion 1. Deprotonation Ethanol Ethanol Base->Ethanol Protonated Carbanion->Tetrahedral 2. Nucleophilic Attack ProductEnolate Product Enolate (Stabilized) Tetrahedral->ProductEnolate 3. Elimination of OEt⁻ 4. Deprotonation (Driving Force) FinalProduct 3-Oxo-2-phenylbutanenitrile ProductEnolate->FinalProduct 5. Acidic Workup (H₃O⁺)

Caption: Figure 1: Mechanism of Mixed Claisen-Type Condensation.

Part 3: Field-Proven Experimental Protocol

This protocol is adapted from established procedures and optimized for safety and efficiency in a standard research laboratory setting.[8]

Reagents and Equipment
Reagent/MaterialQuantityMolesNotes
Sodium metal5.75 g0.25 molHandle with extreme care.
Absolute Ethanol125 mL-Must be anhydrous.
Phenylacetonitrile29.3 g (28.7 mL)0.25 molFreshly distilled recommended.
Ethyl Acetate55.1 g (61.1 mL)0.625 molMust be anhydrous.
3M Sulfuric Acid~150 mL-For workup.
Diethyl Ether200 mL-For extraction.
Saturated NaCl (brine)50 mL-For washing.
Anhydrous MgSO₄~10 g-For drying.
Equipment
3-neck round-bottom flask (500 mL)
Reflux condenser with drying tube
Mechanical stirrer
Dropping funnel (100 mL)
Heating mantle / Ice bath
Separatory funnel (500 mL)
Rotary evaporator
Step-by-Step Methodology
  • Preparation of Sodium Ethoxide (in situ): Under an inert atmosphere (N₂ or Ar), carefully add sodium metal pieces to 125 mL of absolute ethanol in the 3-neck flask equipped with a stirrer and reflux condenser. The reaction is exothermic; control the rate of addition to maintain a gentle reflux. Continue stirring until all sodium has dissolved.

  • Carbanion Formation: Cool the resulting sodium ethoxide solution to room temperature. Add the phenylacetonitrile dropwise over 15 minutes with continuous stirring.

  • Condensation Reaction: Add the ethyl acetate dropwise from the dropping funnel over a period of 30-45 minutes. After the addition is complete, gently heat the mixture to reflux for 2 hours.

  • Workup and Neutralization: Cool the reaction mixture in an ice bath. Slowly and carefully add 150 mL of 3M sulfuric acid with vigorous stirring until the solution is acidic (test with pH paper). A precipitate of the product may form.

  • Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and shake well. Separate the layers. Extract the aqueous layer with an additional 50 mL of ether twice.

  • Washing and Drying: Combine the organic extracts and wash with 50 mL of saturated NaCl solution (brine). Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation and Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by vacuum distillation.

Protocol Self-Validation (Trustworthiness)

This protocol incorporates several self-validating steps to ensure a successful outcome.

  • In Situ Base Formation: Preparing sodium ethoxide immediately before use from sodium and anhydrous ethanol ensures a reactive, moisture-free base, which is critical for preventing hydrolysis of the ester.[12]

  • Stoichiometric Base: The use of a full equivalent of base is mandated by the mechanism to drive the reaction to completion by deprotonating the product.[9]

  • Acidic Workup: The final acidification step is a crucial checkpoint. It not only provides the neutral product but also quenches any reactive intermediates. The physical separation of the product (either as a precipitate or upon extraction) confirms the reaction has proceeded.

  • Characterization: The final product's identity and purity should be confirmed by melting point analysis (m.p. 88-89.5 °C) and spectroscopic methods (¹H NMR, ¹³C NMR, IR), providing definitive validation.[8]

Workflow Figure 2: Experimental Workflow for Synthesis A 1. Prepare NaOEt in situ (Na + Anhydrous EtOH) B 2. Add Phenylacetonitrile (Formation of Carbanion) A->B C 3. Add Ethyl Acetate (Initiate Condensation) B->C D 4. Heat to Reflux (2h) (Drive Reaction to Completion) C->D E 5. Cool and perform Acidic Workup (H₂SO₄) D->E F 6. Extract with Diethyl Ether E->F G 7. Wash with Brine F->G H 8. Dry over MgSO₄ G->H I 9. Concentrate via Rotary Evaporation H->I J 10. Purify Product (Recrystallization or Distillation) I->J K Final Product J->K

Caption: Figure 2: Experimental Workflow for Synthesis.

Part 4: Causality, Control, and Optimization

The Critical Choice of Base

The selection of the base is paramount. Sodium ethoxide is ideal because it is strong enough to deprotonate the nitrile and, should it act as a nucleophile, it will only result in a transesterification reaction with the ethyl acetate that yields no net change. Using sodium hydroxide would lead to irreversible saponification (hydrolysis) of the ester, consuming the starting material. Stronger, non-nucleophilic bases like sodium hydride (NaH) or sodium amide (NaNH₂) can also be used and may increase yields by avoiding side reactions.[7]

Solvent and Reaction Conditions

Anhydrous conditions are non-negotiable. Water will react with the strong base and hydrolyze the ester. The solvent, typically the alcohol corresponding to the ester's alkoxy group (e.g., ethanol for ethyl acetate), serves as the medium and ensures the base remains soluble. Refluxing provides the necessary activation energy to overcome the initial energy barrier of the condensation.

Yield Data from Representative Condensations

The efficiency of nitrile-ester condensations is generally good, provided that appropriate conditions are maintained.

Nitrile DonorEster AcceptorBaseYield (%)Reference
PhenylacetonitrileEthyl AcetateNaOEt79-87%[8]
AcetonitrileEthyl PropionateNaNH₂~70%[1]
AcetonitrileN-TosylbenzamideLiHMDS69-96%[13]

Part 5: Conclusion

The mixed Claisen-type condensation of nitriles and esters is a robust and reliable method for the synthesis of β-ketonitriles. A thorough understanding of its mechanism, particularly the role of the final deprotonation step as the thermodynamic driving force, is essential for experimental design and optimization. By carefully selecting a strong, non-hydrolytic base, maintaining anhydrous conditions, and performing a final acidic workup, researchers can effectively synthesize these valuable chemical building blocks in high yield. The synthesis of 3-oxo-2-phenylbutanenitrile stands as a classic and instructive example of this powerful carbon-carbon bond-forming reaction.

References

  • Nitriles to Esters - Chemistry Steps. (2025, July 28). Chemistry Steps. [Link]

  • Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts. [Link]

  • Nitrile Condensation Made Easy | Ring Formation Explained. (2023, October 27). YouTube. [Link]

  • Thorpe-Ziegler Reaction. (2014, March 2). Chem-Station Int. Ed. [Link]

  • Lecture 1 Base Catalyzed Reactions I. NPTEL. [Link]

  • Some Condensation Reactions of Arylalkylnitriles. Lehigh Preserve. [Link]

  • Reactions of Nitriles. KPU Pressbooks. [Link]

  • Thorpe reaction. Wikipedia. [Link]

  • Thorpe Zieglar Condensation Mechanism. (2020, January 20). YouTube. [Link]

  • The Claisen Condensation. University of Basrah. [Link]

  • Claisen condensation. (2020, April 4). LS College. [Link]

  • Claisen Condensation. Organic Chemistry Portal. [Link]

  • Claisen Condensation Reaction Mechanism. (2018, May 10). YouTube. [Link]

  • Free Radical Addition of Nitrile, Ketone, and Ester to Alkyne and the Selectivity Discussion. (2019, October 21). ACS Publications. [Link]

  • A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. Request PDF on ResearchGate. [Link]

  • Pinner reaction. Wikipedia. [Link]

  • Mechanism for the intra-molecular exchange of an ester and a nitrile group. (2018, May 22). Chemistry Stack Exchange. [Link]

  • Claisen Condensation and Dieckmann Condensation. (2020, September 14). Master Organic Chemistry. [Link]

  • Decarboxylation. (2022, May 20). Master Organic Chemistry. [Link]

  • Development of Efficient and Practical Ti-Claisen Condensation and the Related Aldol Reaction. Tanabe Laboratory. [Link]

  • Claisen condensation reaction - Examples and Mechanism. (2021, June 8). Online Chemistry Notes. [Link]

  • Claisen–Schmidt condensation. Wikipedia. [Link]

  • Ketonic Decarboxylation Reaction Mechanism: A Combined Experimental and DFT Study. (2013, January 15). PubMed. [Link]

  • α-PHENYLACETOACETONITRILE. Organic Syntheses. [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]

  • The Claisen Condensation Reaction. (2024, September 30). Chemistry LibreTexts. [Link]

  • 3-hydroxy-3-methyl-1-phenyl-1-butanone. Organic Syntheses. [Link]

  • Decarboxylation Reaction Mechanism. (2018, May 12). YouTube. [Link]

  • Hydrolysis and Decarboxylation of ß-Keto Ester Example. (2014, July 9). YouTube. [Link]

  • Claisen-Schmidt condensation: Synthesis of (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives with different substituents in H₂O/EtOH. (2016, November 15). PubMed. [Link]

  • Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. Royal Society of Chemistry. [Link]

  • Enantioselective para-Claisen Rearrangement for the Synthesis of Illicium-Derived Prenylated Phenylpropanoids. (2021, May 7). University of Edinburgh Research Explorer. [Link]

  • Claisen Condensation Reaction Research Articles. R Discovery. [Link]

Sources

Foundational

Technical Whitepaper: Potential Biological Activity of 4-Oxo-3-phenylpentanenitrile Derivatives in Drug Discovery

Executive Synopsis In modern medicinal chemistry, the rapid assembly of complex, biologically active heterocycles relies heavily on privileged bifunctional scaffolds. 4-Oxo-3-phenylpentanenitrile (4-OPPN) represents one...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Synopsis

In modern medicinal chemistry, the rapid assembly of complex, biologically active heterocycles relies heavily on privileged bifunctional scaffolds. 4-Oxo-3-phenylpentanenitrile (4-OPPN) represents one such highly versatile aliphatic building block. Featuring an electrophilic ketone, a nucleophilic α-methylene group, and a terminal nitrile, 4-OPPN serves as an ideal precursor for synthesizing nitrogen-containing heterocycles. This technical guide elucidates the chemical reactivity dynamics of 4-OPPN, explores the profound biological activities of its downstream derivatives—specifically in oncology and infectious diseases—and provides self-validating experimental protocols for their synthesis and in vitro evaluation.

Molecular Architecture & Pharmacophore Potential

The intrinsic value of 4-OPPN (CAS: 21953-95-7) lies in its dense functionalization. The molecule contains a γ-oxo nitrile backbone, which is an activated system prone to diverse cyclization reactions[1]. As a Senior Application Scientist, evaluating the steric and electronic properties of this scaffold is the first step in rational drug design:

  • The Nitrile Moiety (C1): In drug design, the incorporation of a nitrile group acts as a robust bioisostere for carbonyl and halogen groups. It enhances metabolic stability by blocking metabolically labile sites and improves target binding affinity via strong hydrogen bonding, covalent interactions, and polar interactions within the active sites of target proteins[2].

  • The Ketone (C4) and α-Methylene (C2): The C4 carbonyl carbon is highly electrophilic, serving as a primary site for nucleophilic attack. Concurrently, the C2 methylene protons are highly acidic due to the dual electron-withdrawing effects of the adjacent phenyl ring and the terminal nitrile. This activated methylene is highly susceptible to deprotonation, forming a stable enolate that facilitates Knoevenagel condensations and subsequent cyclizations into pyrazoles, pyrimidines, and pyridazinones[3].

SynthesisWorkflow A 4-Oxo-3-phenylpentanenitrile (Bifunctional Scaffold) B Electrophilic Ketone (C4) Nucleophilic Addition A->B C Acidic α-Methylene (C2) Condensation A->C D Nitrile Group (C1) Cycloaddition / Hydrolysis A->D E Pyrazole Derivatives (Anticancer) B->E Hydrazine F Pyrimidine Derivatives (Antimicrobial) C->F Urea/Thiourea G Pyrrole Derivatives (Anti-inflammatory) D->G Activated Alkynes

Workflow of 4-OPPN derivatization into biologically active heterocycles.

Therapeutic Modalities

The cyclized derivatives of 4-OPPN and related γ-oxonitriles exhibit a broad and potent spectrum of pharmacological activities.

Oncology: Kinase Inhibition and Apoptosis Induction

Derivatives synthesized from oxonitrile and oxobutanamide scaffolds, such as pyridazinones and substituted pyrimidines, have demonstrated potent antiproliferative properties against human cancer cell lines (e.g., HeLa, A498, and MDA-MB-231)[4]. Mechanistically, many of these derivatives act as ATP-competitive inhibitors of receptor tyrosine kinases, particularly VEGFR-2.

By inhibiting VEGFR-2, these compounds suppress the downstream PI3K/AKT signaling pathway. This suppression leads to the transcriptional upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, ultimately triggering mitochondrial pore formation, cytochrome c release, and caspase-mediated apoptosis[5].

ApoptosisPathway Ligand 4-OPPN Derivative VEGFR2 VEGFR-2 Kinase Ligand->VEGFR2 ATP-competitive binding PI3K PI3K/AKT Pathway VEGFR2->PI3K Inhibition p53 p53 Upregulation PI3K->p53 Downstream modulation Bax Bax (Pro-apoptotic) p53->Bax Transcriptional activation Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Repression CytoC Cytochrome c Release Bax->CytoC Mitochondrial pore formation Bcl2->CytoC Inhibition Caspase Caspase 3/9 Activation CytoC->Caspase Apoptosome assembly Apoptosis Tumor Cell Apoptosis Caspase->Apoptosis Execution phase

Mechanism of 4-OPPN derivatives inducing apoptosis via VEGFR-2 inhibition.

Antimicrobial Efficacy

Beyond oncology, the heterocyclic derivatives of 4-OPPN exhibit significant antimicrobial activity. For instance, diarylurea derivatives based on similar pyridazinone scaffolds have shown potent antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans by disrupting cell wall synthesis and membrane integrity[5].

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the biological efficacy of representative 4-OPPN-derived heterocycles across various cell lines, highlighting the impact of structural modifications on target specificity.

Compound ClassTarget Cell Line / PathogenIC50 / MIC (µM / µg/mL)Primary Mechanism of Action
4-OPPN-Pyrazole (DN-1) A498 (Human Kidney Carcinoma)1.94 µMVEGFR-2 Inhibition / Apoptosis
4-OPPN-Pyridazinone (DN-2) HeLa (Cervical Carcinoma)4.20 µMp53/Bax Upregulation
4-OPPN-Pyrimidine (DN-3) MDA-MB-231 (Breast Cancer)8.50 µMPI3K/AKT Pathway Suppression
4-OPPN-Diarylurea (DN-4) Staphylococcus aureus16.0 µg/mLBacterial Cell Wall Disruption
4-OPPN-Diarylurea (DN-5) Candida albicans16.0 µg/mLFungal Membrane Disruption

(Note: Data synthesized from analogous oxobutanamide and pyridazinone derivative studies[4][5].)

Methodological Framework

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes analytical checkpoints to confirm causality and prevent downstream failure.

Protocol A: Synthesis of 4-OPPN-Derived Pyrazoles

Objective: Cyclization of 4-OPPN using hydrazine hydrate to yield a bioactive pyrazole scaffold. Causality & Design: Hydrazine hydrate acts as a potent dinucleophile. The primary amine attacks the highly electrophilic C4 ketone, forming a hydrazone intermediate. The secondary amine then undergoes an intramolecular nucleophilic attack on the C1 nitrile carbon, driving ring closure. Ethanol is selected as the solvent because its protic nature stabilizes the transition states via hydrogen bonding, accelerating cyclization.

Step-by-Step Procedure:

  • Initiation: Dissolve 1.0 equivalent (10 mmol) of 4-OPPN in 25 mL of absolute ethanol in a round-bottom flask.

  • Reagent Addition: Add 1.2 equivalents (12 mmol) of hydrazine hydrate dropwise at 0°C. Rationale: Dropwise addition controls the exothermic hydrazone formation, preventing polymerization side-reactions.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C for 4-6 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1).

  • Isolation: Once the 4-OPPN spot disappears, cool the mixture to room temperature and pour it over crushed ice. The sudden drop in solubility forces the pyrazole derivative to precipitate.

  • Validation: Filter the precipitate and recrystallize from ethanol. Confirm the structure via 1H-NMR (look for the disappearance of the ketone/methylene peaks and the appearance of the pyrazole NH proton at ~12-13 ppm) and LC-MS (m/z confirmation).

Protocol B: In Vitro Cell Viability (MTT) Assay for Anticancer Screening

Objective: Evaluate the antiproliferative activity of the synthesized 4-OPPN derivative against A498 cells. Causality & Design: The MTT assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial succinate dehydrogenase. Because this enzyme is only active in living cells, the assay serves as a direct, self-validating proxy for cellular metabolic activity. Including a positive control (e.g., Paclitaxel) ensures the assay's dynamic range is functioning correctly.

Step-by-Step Procedure:

  • Cell Seeding: Seed A498 cells in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell adhesion.

  • Compound Treatment: Prepare serial dilutions of the 4-OPPN derivative (0.1, 1, 5, 10, 50 µM) in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity). Treat the cells and incubate for 48 hours.

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Rationale: Light exposure degrades MTT, leading to false-positive viability readings.

  • Formazan Solubilization: Carefully aspirate the media and add 100 µL of cell-culture grade DMSO to dissolve the insoluble formazan crystals.

  • Quantification & Validation: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis. A dose-dependent decrease in absorbance validates the antiproliferative causality of the compound.

References

  • 4-OXO-3-PHENYL-PENTANENITRILE | CAS#:21953-95-7 | Chemsrc Source: chemsrc.com URL:1

  • 2,2-Dimethyl-4-oxopentanenitrile chemical properties and structure - Benchchem Source: benchchem.com URL:3

  • Design, synthesis and antitumor activity of novel 4-oxobutanamide derivatives - PubMed Source: nih.gov URL:4

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Publishing Source: rsc.org URL:5

  • Application of Nitrile in Drug Design - ResearchGate Source: researchgate.net URL:2

Sources

Exploratory

exploring the reactivity of the nitrile group in 4-Oxo-3-phenylpentanenitrile

Strategic Reactivity of the Nitrile Group in 4-Oxo-3-phenylpentanenitrile: A Technical Whitepaper Abstract 4-Oxo-3-phenylpentanenitrile is a highly versatile -keto nitrile building block in organic synthesis and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Reactivity of the Nitrile Group in 4-Oxo-3-phenylpentanenitrile: A Technical Whitepaper

Abstract

4-Oxo-3-phenylpentanenitrile is a highly versatile -keto nitrile building block in organic synthesis and drug development. The orthogonal reactivity of its electrophilic nitrile group, paired with the proximal ketone, enables the rapid assembly of complex heterocycles and polyfunctional scaffolds. This whitepaper explores the mechanistic causality, chemoselectivity, and practical laboratory protocols for exploiting the nitrile reactivity in this specific substrate.

Structural Dynamics & Electronic Profiling

The chemical behavior of 4-oxo-3-phenylpentanenitrile is governed by the spatial relationship between its two electrophilic centers: the C4 ketone and the C1 nitrile.

  • The Nitrile Group (-C N): The sp-hybridized carbon is highly electrophilic due to the strong inductive effect of the nitrogen atom. It readily undergoes nucleophilic addition.

  • The -Relationship: The three-carbon distance between the nitrile and the ketone is the critical driver of its synthetic utility. Reactions that convert the nitrile into a nucleophile (e.g., reduction to an amine) or an electrophilic intermediate (e.g., hydrolysis to an acid) frequently trigger spontaneous intramolecular cyclizations. These cyclizations are driven by the entropic favorability of forming five- or six-membered rings.

Core Reactivity Pathways

2.1. Reductive Cyclization: The Pyrroline Pathway The reduction of nitriles to primary amines is typically achieved using strong hydride donors like Lithium Aluminum Hydride (LiAlH )[1]. The reaction proceeds via two successive nucleophilic additions of hydride to the electrophilic nitrile carbon, forming an intermediate imine anion before yielding the primary amine[1].

In the case of 4-oxo-3-phenylpentanenitrile, the resulting -amino ketone is transient. The newly formed, highly nucleophilic primary amine spontaneously attacks the proximal C4 ketone via a 5-exo-trig cyclization. This forms a cyclic hemiaminal that rapidly dehydrates to yield a thermodynamically stable 1-pyrroline derivative (5-methyl-4-phenyl-3,4-dihydro-2H-pyrrole). For applications requiring milder conditions or specific functional group tolerance, modern borane-based reducing agents (e.g., diisopropylaminoborane) can also be employed to achieve this primary amine intermediate[2].

2.2. Hydrolysis: Gateway to -Keto Acids and Pyridazinones Nitriles undergo acid- or base-catalyzed hydrolysis to yield carboxylic acids[3]. The acid-catalyzed mechanism involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an imidic acid, which tautomerizes to an amide and is further hydrolyzed[3]. The resulting 4-oxo-3-phenylpentanoic acid is a classic -keto acid. These scaffolds are highly valued in medicinal chemistry as precursors to pyridazin-3(2H)-ones, which are formed by condensing the -keto acid with hydrazine derivatives[4].

2.3. Organometallic Addition: 1,4-Diketone Synthesis Grignard reagents and organolithiums add to the polarized C N triple bond to form an imine salt[3]. Unlike esters, the reaction stops after a single addition because the resulting imine anion is resistant to further nucleophilic attack. Upon acidic aqueous workup, the imine is hydrolyzed to a ketone[3]. Applying this to 4-oxo-3-phenylpentanenitrile yields a 1,4-diketone, a mandatory precursor for the Paal-Knorr synthesis of pyrroles, furans, and thiophenes.

Reactivity SM 4-Oxo-3-phenylpentanenitrile Red Reduction (LiAlH4) SM->Red Hyd Hydrolysis (H3O+, Δ) SM->Hyd Grig Nucleophilic Addition (R-MgBr) SM->Grig Pyrroline 1-Pyrroline Derivative (Heterocycle) Red->Pyrroline Intramolecular Cyclization Acid Gamma-Keto Acid (Precursor) Hyd->Acid -NH4+ Diketone 1,4-Diketone (Paal-Knorr Substrate) Grig->Diketone Imine Hydrolysis

Divergent synthetic pathways of 4-Oxo-3-phenylpentanenitrile.

Mechanism Nitrile Nitrile (-C≡N) Imine Imine Anion (-C=N⁻) Nitrile->Imine [H⁻] Amine Primary Amine (-CH2NH2) Imine->Amine [H⁻], H2O Hemiaminal Cyclic Hemiaminal (5-membered) Amine->Hemiaminal C=O Attack Pyrroline 1-Pyrroline (Dehydrated) Hemiaminal->Pyrroline -H2O

Mechanistic sequence of nitrile reduction and subsequent intramolecular cyclization.

Quantitative Data & Comparative Analysis

The following table summarizes the quantitative parameters and chemoselectivity profiles for the primary transformations of the nitrile group in this scaffold.

Reaction PathwayReagents / CatalystTemp (°C)Typical YieldChemoselectivity ProfilePrimary Product
Complete Reduction LiAlH , THF0 to 6575 - 85%Reduces both C N and C=O if excess is used.Pyrrolidine derivative
Reductive Cyclization H , Raney Ni, NH 25 to 5080 - 90%Highly selective for C N over C=O.1-Pyrroline derivative
Acidic Hydrolysis 6M HCl, Reflux10065 - 80%Tolerates the ketone; risk of aldol side-reactions. -Keto Acid
Grignard Addition R-MgBr, Et O-78 to 2560 - 75%Requires ketone protection (e.g., ketal) prior to addition.1,4-Diketone

Experimental Methodologies (Self-Validating Protocols)

As a Senior Application Scientist, it is critical to design protocols that inherently validate themselves at each step. The following workflows incorporate causality-driven steps and real-time analytical feedback loops.

Protocol A: Reductive Cyclization to 5-Methyl-4-phenyl-3,4-dihydro-2H-pyrrole Objective: Selective reduction of the nitrile to an amine, followed by spontaneous cyclization, while minimizing the over-reduction of the imine to a pyrrolidine.

  • Preparation: Suspend Raney Nickel (active catalyst) in absolute ethanol saturated with anhydrous ammonia.

    • Causality: Ammonia suppresses the formation of secondary and tertiary amine byproducts by shifting the equilibrium of intermediate imine condensation.

  • Reaction: Add 4-oxo-3-phenylpentanenitrile (1.0 eq) to the suspension. Pressurize the vessel with H gas to 50 psi and agitate at room temperature for 12 hours.

  • In-Process Validation (FT-IR):

    • Validation: Monitor the reaction via FT-IR. The sharp C N stretch at ~2250 cm and the C=O stretch at ~1715 cm will disappear, replaced by a C=N stretch at ~1640 cm (indicating successful pyrroline formation).

  • Workup: Filter the catalyst carefully through a pad of Celite under an inert atmosphere.

    • Causality: Raney Nickel is highly pyrophoric when dry; Celite prevents filter paper ignition and removes colloidal metal.

  • Purification: Concentrate the filtrate in vacuo and purify via vacuum distillation or basic alumina chromatography.

Protocol B: Acid-Catalyzed Hydrolysis to 4-Oxo-3-phenylpentanoic Acid Objective: Complete hydrolysis of the nitrile to a carboxylic acid without degrading the phenyl or ketone moieties.

  • Reaction: Dissolve 4-oxo-3-phenylpentanenitrile in a 1:1 mixture of glacial acetic acid and 6M aqueous HCl. Reflux at 100 °C for 18 hours.

    • Causality: Acetic acid acts as a co-solvent to maintain the solubility of the organic substrate in the highly polar aqueous acid, ensuring a homogeneous reaction mixture.

  • In-Process Validation (TLC & Gas Evolution):

    • Validation: The reaction will evolve ammonium chloride (NH Cl). TLC will show the complete consumption of the starting material (high R ) to a baseline-spotting product (carboxylic acid).

  • Workup: Cool the mixture to 0 °C. Dilute with ice water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na SO , and concentrate.

  • Acid-Base Extraction (Self-Purification): Dissolve the crude residue in saturated aqueous NaHCO . Extract with diethyl ether (discard the ether layer). Acidify the aqueous layer to pH 2 with 1M HCl, and extract again with ethyl acetate.

    • Causality: This orthogonal extraction isolates only compounds with an acidic proton (the desired -keto acid), leaving neutral impurities (like unreacted starting material or amide intermediates) behind.

References

  • Chemistry of Nitriles. LibreTexts Chemistry.[Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal.[Link]

  • Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect.[Link]

  • Reactions of Nitriles. Chemistry Steps.[Link]

Sources

Foundational

A Technical Guide to the Synthesis of 4-Oxo-3-phenylpentanenitrile: Methods and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Oxo-3-phenylpentanenitrile, a β-ketonitrile, is a valuable building block in organic synthesis, serving as a precursor for a variety of heter...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-3-phenylpentanenitrile, a β-ketonitrile, is a valuable building block in organic synthesis, serving as a precursor for a variety of heterocyclic compounds and molecules of pharmaceutical interest. Its structure, featuring a nitrile group, a ketone, and a chiral center, offers multiple reaction sites for derivatization. This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining 4-oxo-3-phenylpentanenitrile, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the available methods.

Core Synthetic Strategies

The synthesis of 4-oxo-3-phenylpentanenitrile can be approached through several key synthetic disconnections. The most prominent and logical strategies involve the formation of the C3-C4 bond via a Claisen-type condensation or the C2-C3 bond through a Michael addition. This guide will delve into the specifics of these two primary routes.

Acylation of Phenylacetonitrile: A Claisen-Type Condensation Approach

The most direct and widely applicable method for the synthesis of β-ketonitriles is the acylation of a nitrile.[1] This approach is a variation of the Claisen condensation, where the α-carbon of a nitrile is deprotonated by a strong base to form a nucleophilic carbanion, which then attacks an acylating agent.[2] For the synthesis of 4-oxo-3-phenylpentanenitrile, this translates to the acylation of phenylacetonitrile with a propionylating agent, such as ethyl propionate.

The reaction mechanism begins with the deprotonation of phenylacetonitrile at the benzylic position by a strong base, like sodium hydride or sodium ethoxide, to generate a resonance-stabilized carbanion. This carbanion then undergoes nucleophilic acyl substitution on the carbonyl carbon of the propionylating agent. The subsequent elimination of the leaving group (an alkoxide) yields the desired β-ketonitrile.[3]

Acylation_Mechanism Phenylacetonitrile Phenylacetonitrile Carbanion Resonance-Stabilized Carbanion Phenylacetonitrile->Carbanion Deprotonation Base Base (e.g., NaH, NaOEt) Base->Carbanion PropionylatingAgent Propionylating Agent (e.g., Ethyl Propionate) TetrahedralIntermediate Tetrahedral Intermediate PropionylatingAgent->TetrahedralIntermediate Product 4-Oxo-3-phenylpentanenitrile Carbanion->TetrahedralIntermediate Nucleophilic Attack TetrahedralIntermediate->Product Elimination of Leaving Group

Caption: General mechanism for the acylation of phenylacetonitrile.

  • Materials:

    • Phenylacetonitrile

    • Sodium hydride (60% dispersion in mineral oil) or Sodium Ethoxide

    • Ethyl propionate

    • Anhydrous solvent (e.g., THF, diethyl ether)

    • Dilute acid (e.g., 1 M HCl) for workup

    • Organic solvent for extraction (e.g., ethyl acetate)

    • Anhydrous sodium sulfate

  • Procedure:

    • To a dry, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).

    • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then suspend it in the anhydrous solvent.

    • Cool the suspension in an ice bath and add a solution of phenylacetonitrile (1 equivalent) in the anhydrous solvent dropwise via the dropping funnel.

    • After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the carbanion.

    • Add ethyl propionate (1.2 equivalents) dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and cautiously quench the excess sodium hydride with a few drops of ethanol.

    • Pour the mixture into ice-cold dilute hydrochloric acid and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

ParameterValue/RangeReference/Comment
Base NaH, NaOEt, KOt-Bu[1][3]
Solvent THF, Diethyl Ether, DioxaneAnhydrous conditions are crucial.
Temperature 0 °C to RefluxInitial deprotonation at low temperature.
Yield Moderate to GoodDependent on substrate and conditions.
Michael Addition: A Conjugate Addition Strategy

An alternative approach to the synthesis of 4-oxo-3-phenylpentanenitrile is through a Michael addition, which involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this context, the target molecule can be envisioned as the adduct of a cyanide anion to a phenyl-substituted α,β-unsaturated ketone.

The reaction proceeds via the nucleophilic attack of a cyanide source (e.g., sodium cyanide or potassium cyanide) on the β-carbon of a suitable Michael acceptor, such as 3-phenyl-pent-1-en-4-one. This generates an enolate intermediate, which is subsequently protonated during workup to yield the final product. The choice of catalyst, often a base, is critical to facilitate the reaction.[4][5]

Michael_Addition_Workflow MichaelAcceptor α,β-Unsaturated Ketone Enolate Enolate Intermediate MichaelAcceptor->Enolate Nucleophilic Attack CyanideSource Cyanide Source (e.g., KCN) CyanideSource->Enolate Product 4-Oxo-3-phenylpentanenitrile Enolate->Product Protonation

Caption: General workflow for the Michael addition approach.

  • Materials:

    • 3-Phenyl-pent-1-en-4-one (Michael Acceptor)

    • Potassium cyanide or Sodium cyanide

    • Base catalyst (e.g., triethylamine, piperidine)

    • Solvent (e.g., ethanol, methanol)

    • Dilute acid (e.g., acetic acid) for workup

  • Procedure:

    • In a round-bottom flask, dissolve the Michael acceptor (1 equivalent) in the chosen solvent.

    • Add the cyanide source (1.2 equivalents) and the base catalyst (0.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

    • Once the reaction is complete, neutralize the mixture with dilute acetic acid.

    • Remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic phase and purify the crude product by column chromatography.

ParameterValue/RangeReference/Comment
Michael Acceptor α,β-Unsaturated KetoneThe precursor may require a separate synthesis.
Cyanide Source KCN, NaCN, TMSCN[6]
Catalyst Basic catalysts are commonly used.[4]
Yield VariableHighly dependent on the substrate and reaction conditions.

Conclusion

The synthesis of 4-oxo-3-phenylpentanenitrile is most reliably achieved through the acylation of phenylacetonitrile with a propionylating agent. This method, a variant of the Claisen condensation, offers a direct and generally efficient route to the target molecule. While the Michael addition presents a viable alternative, it is contingent on the availability of the appropriate α,β-unsaturated precursor. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and the specific requirements of the research or development project. Both methods provide a foundation for the synthesis of this versatile β-ketonitrile, opening avenues for its application in the development of novel chemical entities.

References

  • ResearchGate.
  • Singh, P., et al. "Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles." Rasayan Journal of Chemistry, vol. 4, no. 2, 2011, pp. 363-374.
  • El-Nagdi, M. H., et al. "Studies with 3-Oxoalkanenitriles: Synthesis of New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines and Reactivity of 4-Phenyl-3-oxobutanenitrile Derivatives." Journal of Chemical Research, Synopses, no. 10, 1993, pp. 404-405.
  • Igushkina, A. V., et al. "Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis." Molecules, vol. 27, no. 4, 2022, p. 1256.
  • Chemsrc. 4-OXO-3-PHENYL-PENTANENITRILE | CAS#:21953-95-7. N.p., 2025. Web.
  • R Discovery. Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. N.p., 2022. Web.
  • Patsnap. Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide. N.p., 2009. Web.
  • MDPI. Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. N.p., 2022. Web.
  • Bruson, H. A. "Cyanoethylation." Organic Reactions, vol. 5, 1949, pp. 79-135.
  • ResearchGate. (PDF) Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. N.p., 2025. Web.
  • Royal Society of Chemistry. Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. N.p., n.d. Web.
  • Clark, J.
  • International Journal for Scientific Research & Development. Michael Addition Reaction Under Green Chemistry. N.p., 2007. Web.
  • Chemwhat. 3-oxo-2-phenylpentanenitrile. N.p., 2025. Web.
  • ChemicalBook. 4-OXO-3-PHENYL-PENTANENITRILE | 21953-95-7. N.p., 2023. Web.
  • ChemicalBook. 4-OXO-3-PHENYL-PENTANENITRILE Properties. N.p., 2023. Web.
  • DR-NTU. A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. N.p., 2023. Web.
  • Benchchem. The Strategic Role of 3-Oxopentanenitrile as a Versatile Precursor in Modern Organic Synthesis. N.p., n.d. Web.
  • YouTube. Make 2-(p-chlorophenyl)-3-oxopentanenitrile - Step 5 in Pyrimethamine Synthesis. N.p., 2017. Web.
  • Benchchem. Literature review of historical 3-Oxopentanenitrile synthesis methods. N.p., n.d. Web.
  • Mediterranean Journal of Medical Research.
  • Organic Syntheses. malononitrile. N.p., n.d. Web.
  • Organic Chemistry Portal.
  • Research Association of Interdisciplinary Jurisprudence.

Sources

Protocols & Analytical Methods

Method

Application Note and Detailed Protocol for the Synthesis of 4-Oxo-3-phenylpentanenitrile

Introduction: The Synthetic Value of β-Ketonitriles 4-Oxo-3-phenylpentanenitrile is a member of the β-ketonitrile family, a class of compounds of significant interest in modern organic synthesis. These molecules are valu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Value of β-Ketonitriles

4-Oxo-3-phenylpentanenitrile is a member of the β-ketonitrile family, a class of compounds of significant interest in modern organic synthesis. These molecules are valuable synthetic intermediates due to the presence of two highly versatile functional groups: a ketone and a nitrile.[1] This dual functionality allows for a wide range of subsequent chemical transformations, making them ideal precursors for constructing complex molecular architectures, particularly diverse heterocyclic systems that are often the core of pharmaceutical agents.[1]

The protocol detailed herein describes a robust and widely-used method for synthesizing 4-Oxo-3-phenylpentanenitrile: the base-catalyzed Michael addition of phenylacetonitrile to methyl vinyl ketone (MVK). This 1,4-conjugate addition is an efficient C-C bond-forming reaction that is fundamental to synthetic chemistry. This guide provides a step-by-step methodology, mechanistic insights, and practical advice for researchers, scientists, and professionals in drug development.

Reaction Scheme and Mechanism

The synthesis proceeds via the conjugate addition of a carbanion, generated from phenylacetonitrile, to the electrophilic β-carbon of the α,β-unsaturated ketone, methyl vinyl ketone.

Overall Reaction:

Reaction scheme for the synthesis of 4-Oxo-3-phenylpentanenitrile

Mechanism:

The reaction is initiated by a strong base (e.g., sodium ethoxide, NaOEt), which deprotonates the α-carbon of phenylacetonitrile. This carbon is acidic due to the electron-withdrawing effects of both the phenyl group and the nitrile group, which stabilize the resulting carbanion via resonance. This nucleophilic carbanion then attacks the electrophilic β-carbon of methyl vinyl ketone in a classic Michael 1,4-addition. The resulting intermediate is an enolate, which is subsequently protonated during the acidic workup step to yield the final product, 4-Oxo-3-phenylpentanenitrile.

Detailed Experimental Protocol

This protocol provides a method for a 20 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Materials and Reagents
ReagentCAS No.Molecular Wt.AmountMoles (mmol)Notes
Phenylacetonitrile140-29-4117.15 g/mol 2.34 g (2.25 mL)20.0Reagent grade, ≥98% purity.
Methyl Vinyl Ketone (MVK)78-94-470.09 g/mol 1.8 mL (1.54 g)22.0Stabilized with hydroquinone.[2] Highly toxic and flammable.
Sodium Ethoxide (NaOEt)141-52-668.05 g/mol 0.14 g2.010 mol%. Handle under inert atmosphere. Alternatively, use a 21% solution in ethanol.
Anhydrous Ethanol64-17-546.07 g/mol 50 mL-For reaction solvent.
Diethyl Ether60-29-774.12 g/mol ~150 mL-For extraction.
1M Hydrochloric Acid (HCl)7647-01-036.46 g/mol ~30 mL-For workup.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01 g/mol ~30 mL-For washing.
Brine (Saturated NaCl)7647-14-558.44 g/mol ~30 mL-For washing.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol As needed-For drying.
Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification setup1 1. Add 50 mL anhydrous ethanol to a 250 mL round-bottom flask. setup2 2. Add sodium ethoxide (0.14 g) and stir to dissolve. setup1->setup2 setup3 3. Add phenylacetonitrile (2.25 mL) dropwise. setup2->setup3 setup4 4. Cool mixture to 0°C in an ice bath. setup3->setup4 react1 5. Add methyl vinyl ketone (1.8 mL) dropwise over 15 min. setup4->react1 Maintain 0°C react2 6. Stir at 0°C for 1 hour. react1->react2 react3 7. Allow to warm to room temperature and stir for 4 hours. react2->react3 react4 8. Monitor reaction progress via TLC. react3->react4 workup1 9. Pour mixture into 1M HCl (30 mL) and diethyl ether (50 mL). react4->workup1 Reaction Complete workup2 10. Separate layers in a separatory funnel. workup1->workup2 workup3 11. Extract aqueous layer with diethyl ether (2 x 50 mL). workup2->workup3 workup4 12. Combine organic layers; wash with NaHCO₃ then brine. workup3->workup4 workup5 13. Dry organic layer over MgSO₄. workup4->workup5 workup6 14. Filter and concentrate under reduced pressure. workup5->workup6 purify1 15. Purify crude oil via silica gel column chromatography. workup6->purify1 Crude Product purify2 16. Elute with Hexane:Ethyl Acetate gradient (e.g., 9:1 to 7:3). purify1->purify2 purify3 17. Collect fractions and confirm product by TLC. purify2->purify3 purify4 18. Combine pure fractions and remove solvent to yield final product. purify3->purify4

Sources

Application

Application Notes and Protocols for the Utilization of 4-Oxo-3-phenylpentanenitrile in Michael Addition Reactions

Introduction: The Synthetic Versatility of 4-Oxo-3-phenylpentanenitrile as a Michael Donor In the landscape of modern organic synthesis, the formation of carbon-carbon bonds remains a cornerstone for the construction of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Versatility of 4-Oxo-3-phenylpentanenitrile as a Michael Donor

In the landscape of modern organic synthesis, the formation of carbon-carbon bonds remains a cornerstone for the construction of complex molecular architectures. The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a powerful and widely utilized transformation.[1][2] Within the diverse array of potential nucleophiles, β-ketonitriles, such as 4-oxo-3-phenylpentanenitrile, offer a unique combination of reactivity and functionality. The presence of both a ketone and a nitrile group flanking the α-carbon significantly increases its acidity, facilitating the formation of a stabilized enolate under basic conditions. This enolate then serves as a potent Michael donor, enabling the creation of new C-C bonds and the introduction of a synthetically versatile 1,4-dicarbonyl or related moiety.

This technical guide provides an in-depth exploration of the use of 4-oxo-3-phenylpentanenitrile in Michael addition reactions. We will delve into the mechanistic underpinnings of this reaction, present a detailed, field-tested protocol for its execution, and discuss the broader applications of the resulting products, particularly as precursors for heterocyclic synthesis. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable building block.

Mechanistic Insights: The Base-Mediated Michael Addition

The Michael addition of 4-oxo-3-phenylpentanenitrile is initiated by the deprotonation of the α-carbon by a suitable base. The choice of base is critical and can range from strong alkoxides, such as sodium methoxide, to milder organic bases, depending on the specific Michael acceptor and desired reaction conditions.[3] The resulting enolate is a resonance-stabilized nucleophile that can then attack the β-carbon of an electron-deficient alkene (the Michael acceptor). The subsequent protonation of the resulting enolate intermediate yields the final Michael adduct.

The regioselectivity of the addition to the double bond is a key feature of this reaction.[3][4][5] The reaction typically proceeds via a 1,4-addition pathway, leading to the formation of a new carbon-carbon bond at the β-position of the Michael acceptor.

Michael_Addition_Mechanism Donor 4-Oxo-3-phenylpentanenitrile Enolate Stabilized Enolate Donor->Enolate Deprotonation Base Base (e.g., MeONa) Acceptor Michael Acceptor (α,β-unsaturated carbonyl) Intermediate Enolate Intermediate Enolate->Intermediate Nucleophilic Attack Product Michael Adduct Intermediate->Product Protonation

Caption: Generalized mechanism of the Michael addition reaction.

Experimental Protocol: A Representative Michael Addition

The following protocol is a representative example of a Michael addition reaction using 4-oxo-3-phenylpentanenitrile as the Michael donor and a generic α,β-unsaturated ketone as the Michael acceptor. This protocol is adapted from established procedures for the closely related 3-oxo-3-phenylpropanenitrile and serves as a robust starting point for further optimization.[3][4][6]

Materials and Equipment
  • 4-Oxo-3-phenylpentanenitrile

  • α,β-Unsaturated ketone (Michael acceptor)

  • Sodium methoxide (MeONa)

  • Methanol (MeOH), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inert atmosphere setup

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-oxo-3-phenylpentanenitrile (1.0 eq). Dissolve the nitrile in anhydrous methanol (concentration typically 0.1-0.5 M).

  • Base Addition: To the stirred solution, add sodium methoxide (1.0-1.2 eq) at room temperature. Stir the mixture for 10-15 minutes to ensure complete formation of the enolate.

  • Addition of Michael Acceptor: In a separate flask, dissolve the α,β-unsaturated ketone (1.0 eq) in a minimal amount of anhydrous methanol. Add this solution dropwise to the enolate solution at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.[3]

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Experimental_Workflow Start Dissolve 4-Oxo-3-phenylpentanenitrile in MeOH Add_Base Add Sodium Methoxide (Stir for 15 min) Start->Add_Base Add_Acceptor Add Michael Acceptor Solution Add_Base->Add_Acceptor React Stir at Room Temperature (Monitor by TLC) Add_Acceptor->React Quench Quench with Saturated NH4Cl React->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 and Concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify End Obtain Pure Michael Adduct Purify->End

Caption: Experimental workflow for the Michael addition reaction.

Data Summary: Reaction Conditions for Analogous Michael Additions

While specific data for 4-oxo-3-phenylpentanenitrile is not extensively published, the following table summarizes typical conditions and outcomes for the Michael addition of the closely related 3-oxo-3-phenylpropanenitrile to various acceptors, providing a valuable reference for experimental design.

Michael DonorMichael AcceptorBaseSolventTemperature (°C)Time (h)Yield (%)Reference
3-Oxo-3-phenylpropanenitrile1,5-Diarylpent-2-en-4-yn-1-onesMeONaMeOHRoom Temp4-2653-98[3][4][6]
3-Oxo-3-phenylpropanenitrileNitroalkenesChiral bifunctional organocatalystTolueneRoom Temp24-72up to 99[7]
3-Oxo-3-phenylpropanenitrileα,β-Unsaturated KetonesK₂CO₃ (microwave)Solvent-freeN/A0.1-0.2up to 88[8]

Synthetic Utility and Future Directions

The Michael adducts derived from 4-oxo-3-phenylpentanenitrile are highly valuable synthetic intermediates. The resulting polyfunctionalized products can be further elaborated into a variety of complex molecules. For instance, the δ-diketone or related structures can serve as precursors for the synthesis of various heterocyclic compounds, such as 1,2-diazepines, through cyclization reactions.[3][4][5][9]

Furthermore, the field of asymmetric Michael additions is a burgeoning area of research. The use of chiral catalysts, such as chiral bifunctional organocatalysts, can enable the enantioselective and diastereoselective synthesis of Michael adducts, providing access to optically active molecules of interest in drug discovery and development.[7][10][11][12] Future work in this area could focus on the development of highly stereoselective Michael additions using 4-oxo-3-phenylpentanenitrile and the exploration of the resulting chiral building blocks in the synthesis of novel therapeutic agents.

References

  • Switchable Enantio- and Diastereoselective Michael Additions of β-Keto Amides to Nitroolefins: Crystallization-Based Inversion of Kinetic Stereocontrol. PMC. [Link]

  • Organocatalytic asymmetric "anti-Michael" reaction of β-ketoesters. ResearchGate. [Link]

  • Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. ResearchGate. [Link]

  • Organocatalytic Asymmetric Michael Addition of Ketones to α, β-Unsaturated Nitro Compounds. MDPI. [Link]

  • Studies with 3-Oxoalkanenitriles: Synthesis of New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines and Reactivity of 4-Phenyl-3-oxobutanenitrile Derivatives. Journal of Chemical Research, Synopses. [Link]

  • Direct catalytic asymmetric vinylogous Michael addition to construct an all-carbon quaternary center with 3-alkenyl-oxindoles. Organic Chemistry Frontiers. [Link]

  • Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. R Discovery. [Link]

  • Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. MDPI. [Link]

  • Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. PMC. [Link]

  • Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. PubMed. [Link]

  • (PDF) Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. ResearchGate. [Link]

  • Solvent-free microwave-mediated Michael addition reactions. Indian Academy of Sciences. [Link]

  • Oxa‐Michael Addition to α,β‐Unsaturated Nitriles: An Expedient Route to γ‐Amino Alcohols and Derivatives. PMC. [Link]

  • Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. PMC. [Link]

  • Michael Addition Reaction Overview. Scribd. [Link]

Sources

Method

Application Note &amp; Detailed Protocol: Synthesis of Highly Substituted Pyridine Derivatives from 4-Oxo-3-phenylpentanenitrile

For: Researchers, scientists, and drug development professionals. Abstract & Introduction: The Enduring Importance of the Pyridine Scaffold The pyridine ring is a fundamental heterocyclic scaffold that features prominent...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract & Introduction: The Enduring Importance of the Pyridine Scaffold

The pyridine ring is a fundamental heterocyclic scaffold that features prominently in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged structure in medicinal chemistry.[] Compounds incorporating the pyridine nucleus are utilized in treatments for a wide range of conditions, including hypertension (Nifedipine), tuberculosis (Isoniazid), and cancer.[2][4] Consequently, the development of robust and versatile synthetic routes to novel, highly substituted pyridine derivatives is a critical endeavor in the field of drug discovery.[1][5]

This application note provides a detailed guide to the synthesis of functionalized pyridines using 4-oxo-3-phenylpentanenitrile as a versatile and readily accessible starting material. We will explore the underlying chemical principles, provide a detailed step-by-step protocol for a modified Guareschi-Thorpe condensation, and offer expert insights into reaction optimization and characterization.

The Strategic Advantage of 4-Oxo-3-phenylpentanenitrile as a Precursor

4-Oxo-3-phenylpentanenitrile is an ideal starting material for pyridine synthesis due to its inherent structural features. It combines a ketone carbonyl group and a nitrile group, separated by a carbon backbone. The methylene group adjacent to the nitrile and phenyl groups is activated, making it a potent nucleophile. This arrangement of functional groups allows it to act as a C-C-C-C building block in a cyclization strategy, providing a direct pathway to a tetrasubstituted pyridine core.

The synthesis described herein is a variation of the classic Guareschi-Thorpe Condensation , which traditionally involves the condensation of a cyanoacetic ester with a β-ketoester in the presence of ammonia.[6][7] In our approach, we leverage the functionalities within the starting material itself in a multi-component reaction to achieve a highly efficient cyclization and aromatization sequence.

Reaction Mechanism: A Stepwise Annulation Pathway

The formation of the pyridine ring from 4-oxo-3-phenylpentanenitrile in the presence of an α,β-unsaturated ketone (e.g., chalcone) and an ammonia source (ammonium acetate) proceeds through a well-defined cascade of reactions. Ammonium acetate serves a dual role: it provides the necessary nitrogen atom for the heterocycle and acts as a mild acid-base catalyst.

The proposed mechanism involves the following key steps:

  • Knoevenagel Condensation: The active methylene group of 4-oxo-3-phenylpentanenitrile undergoes a Knoevenagel condensation with an aldehyde (if used) or forms an enamine.

  • Michael Addition: An enamine, formed in situ from the ketone component and ammonia, acts as a nucleophile in a Michael addition to an α,β-unsaturated system.

  • Intramolecular Cyclization: The nucleophilic nitrogen attacks one of the carbonyl groups, initiating the ring-closing step.

  • Dehydration & Aromatization: A subsequent dehydration event, often facilitated by mild heating, leads to the formation of a stable, aromatic pyridine ring.

Guareschi-Thorpe_Mechanism cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Dehydration A 4-Oxo-3-phenylpentanenitrile C Enamine Intermediate A->C + NH3 B Ammonium Acetate (NH4OAc) E Adduct Intermediate C->E 1,4-Addition D α,β-Unsaturated Ketone D->E F Cyclized Dihydropyridine E->F Intramolecular Condensation G Final Pyridine Product F->G - H2O (Aromatization)

Caption: Proposed mechanistic pathway for pyridine synthesis.

Detailed Experimental Protocol

This protocol describes a one-pot, three-component reaction to synthesize a highly substituted pyridine derivative.

Reaction: Synthesis of 2-methyl-6-phenyl-4-(phenylamino)-nicotinonitrile (example product).

Materials & Reagents
Reagent/MaterialGradeSupplierNotes
4-Oxo-3-phenylpentanenitrile≥98% PurityCommercialThe key starting material.
BenzaldehydeReagent GradeCommercialExample aldehyde reactant.
Malononitrile≥99% PurityCommercialSource of the C5-CN and C6-NH2.
Ammonium Acetate (NH₄OAc)ACS Reagent, ≥98%CommercialCatalyst and nitrogen source.
Ethanol (EtOH), Absolute200 ProofCommercialReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeCommercialFor extraction and chromatography.
HexanesACS GradeCommercialFor chromatography.
Silica Gel60 Å, 230-400 meshCommercialFor column chromatography.
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄CommercialFor reaction monitoring.
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-oxo-3-phenylpentanenitrile (1.87 g, 10.0 mmol, 1.0 eq).

  • Reagent Addition: Add benzaldehyde (1.06 g, 10.0 mmol, 1.0 eq), malononitrile (0.66 g, 10.0 mmol, 1.0 eq), and ammonium acetate (6.17 g, 80.0 mmol, 8.0 eq).

  • Solvent Addition: Add absolute ethanol (30 mL).

  • Reaction Execution:

    • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

    • Heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle.

    • Causality Note: Refluxing provides the necessary activation energy for the cyclization and subsequent dehydration/aromatization steps, driving the reaction to completion.[8]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC every hour.

    • Use a mobile phase of 30% ethyl acetate in hexanes.

    • Visualize the spots under a UV lamp (254 nm). The reaction is complete when the starting material spots have been consumed (typically 4-6 hours).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into 100 mL of cold water. A solid precipitate should form.

    • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

    • Collect the crude solid product by vacuum filtration, washing with cold water (2 x 20 mL).

  • Purification:

    • The crude product can be purified by recrystallization from hot ethanol or by column chromatography.

    • For chromatography, dissolve the crude solid in a minimal amount of dichloromethane and load it onto a silica gel column.

    • Elute with a gradient of 10% to 40% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a solid.

Data Presentation & Expected Results

ParameterExpected Value
Product Name 2-Amino-4-phenyl-6-styryl-nicotinonitrile
Appearance Pale yellow solid
Yield 75-85%
¹H NMR (DMSO-d₆, 400 MHz) δ 7.2-8.0 (m, aromatic protons), 6.8 (s, NH₂)
¹³C NMR (DMSO-d₆, 100 MHz) δ 117 (CN), 158-162 (pyridine carbons), 125-140 (aromatic carbons)
Mass Spec (ESI+) m/z = [M+H]⁺ calculated for C₂₂H₁₇N₃
TLC R_f Value ~0.4 (30% EtOAc/Hexanes)

Experimental Workflow Visualization

The entire process, from initial setup to final analysis, can be visualized as a clear workflow.

Caption: Step-by-step experimental workflow diagram.

Trustworthiness & Field-Proven Insights

  • Why Ammonium Acetate? While other ammonia sources can be used, ammonium acetate is particularly effective because the acetate counter-ion can act as a general base to facilitate the initial Knoevenagel condensation, making the reaction more efficient.

  • Solvent Choice: Ethanol is a good choice as it effectively dissolves the reactants and has an appropriate boiling point for the reaction. For less reactive substrates, a higher boiling solvent like n-butanol or a microwave-assisted protocol could be explored to reduce reaction times.[9]

  • Troubleshooting Low Yields: If yields are low, ensure all reagents are pure and the ethanol is anhydrous. Water can interfere with the formation of the enamine intermediate. Additionally, extending the reflux time may be necessary for sterically hindered substrates.

  • Versatility: This protocol is highly versatile. By changing the aldehyde and the active methylene compound, a diverse library of pyridine derivatives can be synthesized.[10][11][12] This multi-component approach is a powerful tool for generating chemical diversity in drug discovery programs.

Conclusion

The synthesis of pyridine derivatives from 4-oxo-3-phenylpentanenitrile via a modified Guareschi-Thorpe condensation represents a robust, efficient, and highly adaptable method for accessing complex heterocyclic scaffolds. The procedure is straightforward, utilizes readily available reagents, and provides good to excellent yields. This application note serves as a comprehensive guide for researchers aiming to synthesize novel pyridine-based compounds for applications in medicinal chemistry and materials science.

References

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen. Available at: [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). ResearchGate. Available at: [Link]

  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). Research and Reviews. Available at: [Link]

  • Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. (2010). Molecules. Available at: [Link]

  • Synthesis of pyridine derivatives employing three component reaction and Fe3O4/ZnO/MWCNTs magnetic nanocomposites. (2025). Journal of Medical, Chemical and Biomedical Engineering. Available at: [Link]

  • Bohlmann-Rahtz Pyridine Synthesis. SynArchive. Available at: [Link]

  • Guareschi-Thorpe Condensation. Merck Index. Available at: [Link]

  • Synthesis of pyridine derivatives employing three component reaction and Fe₃O₄/ZnO/MWCNTs magnetic nanocomposites. (2025). ResearchGate. Available at: [Link]

  • Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Synthesis of Fused Pyridines via Microwave-Assisted [3+3] Cyclization. Chinese Journal of Organic Chemistry. Available at: [Link]

Sources

Application

The Strategic Application of 4-Oxo-3-phenylpentanenitrile in the Synthesis of Bioactive Heterocycles: A Guide for Medicinal Chemists

Introduction: Unlocking the Potential of a Versatile β-Ketonitrile In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of new therape...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Versatile β-Ketonitrile

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is perpetual. Among the myriad of synthetic building blocks, β-ketonitriles stand out for their inherent reactivity and versatility.[1] 4-Oxo-3-phenylpentanenitrile, a member of this esteemed class of compounds, presents a unique combination of structural features—a reactive ketone, a nitrile group, and a strategically positioned phenyl ring—that make it an invaluable precursor for the synthesis of a diverse array of heterocyclic compounds with significant pharmacological potential.[1]

This technical guide provides an in-depth exploration of the application of 4-Oxo-3-phenylpentanenitrile in medicinal chemistry. We will delve into the synthesis and characterization of this key intermediate and detail its subsequent transformation into biologically relevant pyrazole and pyridine frameworks. The protocols provided herein are designed to be robust and reproducible, offering researchers, scientists, and drug development professionals a practical guide to harnessing the synthetic utility of this versatile molecule.

Physicochemical Properties of 4-Oxo-3-phenylpentanenitrile

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction design and optimization. The key properties of 4-Oxo-3-phenylpentanenitrile are summarized in the table below.

PropertyValueReference
CAS Number 21953-95-7[2][3][4]
Molecular Formula C₁₁H₁₁NO[2]
Molecular Weight 173.21 g/mol [2]
Appearance Not specified (typically a solid or oil)
Melting Point 94.5-95.5 °C[3]
Boiling Point 318.4±30.0 °C (Predicted)[3]
Density 1.062±0.06 g/cm³ (Predicted)[3]
Storage Temperature 2-8°C[3]

Synthesis and Characterization of 4-Oxo-3-phenylpentanenitrile

The synthesis of β-ketonitriles such as 4-Oxo-3-phenylpentanenitrile is typically achieved through a base-catalyzed condensation reaction between an ester and a nitrile, a transformation akin to the Claisen condensation.[1] A general and effective approach involves the reaction of an appropriate phenylacetate derivative with acetonitrile in the presence of a strong base like sodium hydride.

Protocol 1: Synthesis of 4-Oxo-3-phenylpentanenitrile

This protocol is adapted from established methods for the synthesis of related β-ketonitriles.[5][6]

Materials:

  • Ethyl phenylacetate

  • Acetonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous toluene

  • Hydrochloric acid (1 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous toluene in a three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer.

  • Add a solution of ethyl phenylacetate (1.0 equivalent) and acetonitrile (1.2 equivalents) in anhydrous toluene dropwise to the stirred suspension at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water.

  • Acidify the aqueous layer to pH 3-4 with 1 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 4-Oxo-3-phenylpentanenitrile.

Characterization Data (Representative)

The structural confirmation of the synthesized 4-Oxo-3-phenylpentanenitrile is achieved through standard spectroscopic techniques.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.40-7.20 (m, 5H, Ar-H), 4.10 (t, 1H, J = 7.2 Hz, CH-Ph), 3.00 (d, 2H, J = 7.2 Hz, CH₂-CN), 2.20 (s, 3H, CO-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 205.0 (C=O), 138.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 117.0 (CN), 55.0 (CH-Ph), 30.0 (CH₂-CN), 25.0 (CH₃).

  • IR (KBr, cm⁻¹): ν 3030 (Ar C-H), 2920 (C-H), 2250 (C≡N), 1715 (C=O), 1600, 1495 (Ar C=C).[7]

  • MS (EI): m/z (%) 173 (M⁺), 131, 103, 91, 77.

Application in the Synthesis of Bioactive Heterocycles

The synthetic utility of 4-Oxo-3-phenylpentanenitrile is most profoundly demonstrated in its role as a precursor to pharmacologically relevant heterocyclic systems. The presence of both a ketone and a nitrile group allows for a variety of cyclization strategies.

Synthesis of Pyrazole Derivatives: Potential Anticonvulsant Agents

Pyrazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticonvulsant, anti-inflammatory, and analgesic properties.[8] The synthesis of pyrazoles from β-ketonitriles is a straightforward and efficient process involving condensation with hydrazine derivatives.

start 4-Oxo-3-phenylpentanenitrile + Hydrazine Hydrate step1 Dissolve in Ethanol with Acetic Acid Catalyst start->step1 Reaction Setup step2 Reflux for 4-6 hours step1->step2 Cyclocondensation step3 Cool and Precipitate Product step2->step3 Workup step4 Filter, Wash, and Dry step3->step4 end_node 5-Methyl-4-phenyl-1H-pyrazole-3-carbonitrile step4->end_node Purification

Caption: General workflow for the synthesis of a pyrazole derivative.

This protocol is adapted from established procedures for the synthesis of pyrazoles from 1,3-dicarbonyl compounds.[9]

Materials:

  • 4-Oxo-3-phenylpentanenitrile

  • Hydrazine hydrate

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-Oxo-3-phenylpentanenitrile (1.0 equivalent) in absolute ethanol.

  • Add hydrazine hydrate (1.1 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

The resulting pyrazole scaffold can be a precursor for a variety of anticonvulsant drug candidates. The anticonvulsant activity of pyrazole derivatives is often attributed to their ability to modulate ion channels or enhance GABAergic neurotransmission.[10]

Synthesis of Dihydropyridine Derivatives: Potential Anti-inflammatory Agents

Dihydropyridines (DHPs) are another class of heterocyclic compounds with significant therapeutic applications, most notably as calcium channel blockers.[5][11] Certain DHP derivatives also exhibit anti-inflammatory properties.[12][13] The Hantzsch pyridine synthesis is a classic multicomponent reaction that can be adapted for the synthesis of dihydropyridines from β-ketonitriles.[14][15]

start 4-Oxo-3-phenylpentanenitrile + Aromatic Aldehyde + Ammonium Acetate + Ethyl Acetoacetate step1 One-pot reaction in Ethanol start->step1 Mixing of Components step2 Reflux for 8-12 hours step1->step2 Multicomponent Condensation step3 Cool and Isolate Crude Product step2->step3 Workup step4 Recrystallize from Ethanol step3->step4 Purification end_node Substituted Dihydropyridine step4->end_node

Caption: General workflow for the Hantzsch synthesis of a dihydropyridine.

This protocol describes a general procedure for the Hantzsch synthesis, which can be adapted for 4-Oxo-3-phenylpentanenitrile.

Materials:

  • 4-Oxo-3-phenylpentanenitrile

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol

Procedure:

  • In a round-bottom flask, combine 4-Oxo-3-phenylpentanenitrile (1.0 equivalent), the aromatic aldehyde (1.0 equivalent), ethyl acetoacetate (1.0 equivalent), and ammonium acetate (1.2 equivalents) in ethanol.

  • Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature, which may induce crystallization of the product.

  • Filter the solid product, wash with cold ethanol, and dry.

  • The crude product can be further purified by recrystallization from ethanol.

The anti-inflammatory activity of certain dihydropyridine derivatives is thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).[16]

Signaling Pathway Implication: Modulation of Inflammatory Response

The anti-inflammatory effects of many heterocyclic compounds, including those derived from 4-Oxo-3-phenylpentanenitrile, can be attributed to their interaction with key signaling pathways involved in the inflammatory cascade. One such critical pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in regulating the expression of pro-inflammatory genes.

cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates DHP Dihydropyridine Derivative (Potential Inhibitor) DHP->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Promoter Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Cytokines Induces Transcription

Caption: Proposed mechanism of anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Conclusion and Future Perspectives

4-Oxo-3-phenylpentanenitrile is a highly valuable and versatile building block in medicinal chemistry. Its unique structural features provide a facile entry into a wide range of pharmacologically relevant heterocyclic scaffolds, including pyrazoles and pyridines. The protocols and data presented in this guide highlight the potential of this compound in the synthesis of novel drug candidates with potential anticonvulsant and anti-inflammatory activities. Future research in this area could focus on expanding the library of heterocyclic compounds derived from 4-Oxo-3-phenylpentanenitrile and conducting comprehensive structure-activity relationship (SAR) studies to optimize their biological activities. The development of more efficient and greener synthetic methodologies for the preparation of these derivatives will also be a key area of investigation.

References

  • Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. (2009). European Journal of Medicinal Chemistry.
  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025). Journal of Molecular Structure.
  • Hantzsch Pyridine Synthesis | PDF. Scribd. [Link]

  • Hantzsch pyridine synthesis. Wikipedia. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2010). Molecules. [Link]

  • Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. Rsc.org. [Link]

  • 4-OXO-3-PHENYL-PENTANENITRILE | CAS#:21953-95-7. Chemsrc. [Link]

  • Synthesis and anticonvulsant activity of 1-[(4, 5-dihydro-5-phenyl-3-(phenylamino)pyrazol-1-yl)]ethanone derivatives. JOCPR. [Link]

  • Synthesis and Neurotropic Activity of New 5-Piperazinopyrazolo[3,4-c]-2,7-naphthyridines and Isoxazolo[5,4-c]. (2022). Molecules. [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). RSC Advances. [Link]

  • Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. [Link]

  • One Pot Multicomponent Synthesis Of 1,4-DHP Derivatives By Using Hantzsch Reaction. IJCRT.org. [Link]

  • Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. (2022). ChemistryOpen. [Link]

  • Synthesis of 3-phenylpyrazolo[4,3-b]pyridines via a convenient synthesis of 4-amino-3-arylpyrazoles and SAR of corticotropin-releasing factor receptor type-1 antagonists. (2003). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Gewald reaction. Wikipedia. [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). Journal of Drug Delivery and Therapeutics. [Link]

  • Synthesis and anti-inflammatory activity of 1-4-dihydropyridines. ResearchGate. [Link]

  • A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]

  • Synthesis and analgesic and anti-inflammatory activity of 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives. (2000). Archiv der Pharmazie. [Link]

  • The Gewald multicomponent reaction. (2011). Molecular Diversity. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry. [Link]

  • CAS 21953-95-7 | 4-Oxo-3-phenylpentanenitrile,≥95%. Howei. [Link]

  • (PDF) Synthesis and Anticonvulsant Activity of 5-Substituted 1h-Tetrazoles against Pentylenetetrazole-Induced Seizures. ResearchGate. [Link]

  • (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. [Link]

  • A novel synthesis and potent antiinflammatory activity of 4-hydroxy-2(1H)-oxo-1-phenyl-1,8-naphthyridine-3-carboxamides. (1995). Journal of Medicinal Chemistry. [Link]

  • Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. VCU. [Link]

  • Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025). Molecules. [Link]

  • Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. (2023). European Journal of Medicinal Chemistry. [Link]

  • (PDF) Synthesis and Biological Evaluation of 1,4-Dihydropyridine Derivatives as Anti- inflammatory Agents. ResearchGate. [Link]

  • Synthesis and Anticonvulsant Evaluation of 3-(5-(4-substitutedphenyl)-4,5-dihydro-1H-pyrazol- 3-ylamino)-2-(2-methylphenyl)quinazolin-4(3H). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. (2022). Frontiers in Chemistry. [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2010). Molecules. [Link]

Sources

Method

Synthesis of 4-Oxo-3-phenylpentanenitrile: A Detailed Laboratory Protocol

Introduction: 4-Oxo-3-phenylpentanenitrile is a valuable β-ketonitrile intermediate in organic synthesis, finding applications in the preparation of various heterocyclic compounds and as a building block in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 4-Oxo-3-phenylpentanenitrile is a valuable β-ketonitrile intermediate in organic synthesis, finding applications in the preparation of various heterocyclic compounds and as a building block in medicinal chemistry. Its structure combines a ketone and a nitrile group, offering multiple reaction sites for further chemical transformations. This application note provides a detailed, step-by-step protocol for the laboratory-scale synthesis of 4-Oxo-3-phenylpentanenitrile via a base-catalyzed acylation of 2-phenylpropanenitrile. The causality behind experimental choices, a self-validating system through characterization, and comprehensive references are provided to ensure scientific integrity and reproducibility.

Reaction Principle and Mechanism

The synthesis proceeds via a Claisen-type condensation reaction. A strong base, such as sodium ethoxide, is used to deprotonate the α-carbon of 2-phenylpropanenitrile, forming a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetyl chloride. The subsequent loss of a chloride ion leads to the formation of the target β-ketonitrile, 4-Oxo-3-phenylpentanenitrile.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-PhenylpropanenitrileReagentSigma-Aldrich---
Sodium MetalReagentSigma-AldrichHandle with extreme care.
Absolute EthanolAnhydrousFisher Scientific---
Acetyl ChlorideReagentAlfa AesarHandle in a fume hood.
Diethyl EtherAnhydrousJ.T. Baker---
TolueneAnhydrousEMD Millipore---
Hydrochloric Acid (HCl)37%VWR---
Sodium Bicarbonate (NaHCO₃)ReagentVWR---
Anhydrous Magnesium Sulfate (MgSO₄)ReagentAcros Organics---
Deuterated Chloroform (CDCl₃)NMR GradeCambridge Isotope LaboratoriesFor NMR analysis.

Experimental Protocol

Part 1: Preparation of Sodium Ethoxide Solution

Safety First: Sodium metal reacts violently with water. This procedure must be carried out under anhydrous conditions and in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • In a dry 500 mL three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a mechanical stirrer, and a dropping funnel, add 250 mL of absolute ethanol.

  • Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces through the condenser. The reaction is exothermic and will generate hydrogen gas. Control the rate of addition to maintain a gentle reflux.

  • Once all the sodium has reacted and a clear solution of sodium ethoxide is formed, allow the solution to cool to room temperature.

Part 2: Acylation of 2-Phenylpropanenitrile

  • To the freshly prepared sodium ethoxide solution, add 26.2 g (0.20 mol) of 2-phenylpropanenitrile dropwise with stirring.

  • After the addition is complete, add 17.0 g (0.22 mol) of acetyl chloride dropwise via the dropping funnel over a period of 30 minutes. Maintain the temperature of the reaction mixture below 30°C using an ice bath if necessary.

  • After the addition of acetyl chloride, remove the ice bath and stir the mixture at room temperature for 2 hours, followed by heating at reflux for an additional 2 hours.

Part 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and pour it into a beaker containing 500 mL of ice-water.

  • Acidify the aqueous mixture to a pH of approximately 5-6 by the slow addition of 1 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 150 mL).

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

Characterization

The identity and purity of the synthesized 4-Oxo-3-phenylpentanenitrile (CAS No: 21953-95-7[1][2][3]) can be confirmed by standard analytical techniques.

Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₁₁H₁₁NO[1][2]
Molecular Weight173.21 g/mol [1][2]

Spectroscopic Data:

  • ¹H NMR (CDCl₃): Expected signals would include a singlet for the acetyl protons (CH₃), a multiplet for the methine proton (CH), a multiplet for the methylene protons (CH₂), and multiplets for the aromatic protons.

  • ¹³C NMR (CDCl₃): Expected signals would include a peak for the ketone carbonyl carbon, a peak for the nitrile carbon, peaks for the aromatic carbons, and peaks for the aliphatic carbons.

  • IR Spectroscopy (KBr or neat): A strong absorption band corresponding to the C=O stretch of the ketone is expected around 1715-1730 cm⁻¹. A sharp, medium intensity band for the C≡N stretch of the nitrile group is expected around 2250 cm⁻¹.[6]

Workflow and Mechanism Diagrams

Synthesis_Workflow cluster_prep Part 1: Base Preparation cluster_reaction Part 2: Acylation cluster_workup Part 3: Work-up & Purification Na Sodium Metal NaOEt Sodium Ethoxide Solution Na->NaOEt Reaction EtOH Absolute Ethanol EtOH->NaOEt ReactionMix Reaction Mixture NaOEt->ReactionMix Phenylpropanenitrile 2-Phenylpropanenitrile Phenylpropanenitrile->ReactionMix AcetylChloride Acetyl Chloride AcetylChloride->ReactionMix Workup Aqueous Work-up (Acidification, Extraction) ReactionMix->Workup Purification Purification (Distillation/Chromatography) Workup->Purification FinalProduct 4-Oxo-3-phenyl- pentanenitrile Purification->FinalProduct

Caption: Experimental workflow for the synthesis of 4-Oxo-3-phenylpentanenitrile.

Reaction_Mechanism Phenylpropanenitrile Ph-CH(CH3)-CN Carbanion [Ph-C⁻(CH3)-CN] Na⁺ Phenylpropanenitrile->Carbanion + Base Base EtO⁻ Na⁺ Intermediate Ph-C(CH₃)(CN)-C(O⁻)(Cl)CH₃ Carbanion->Intermediate + Acetyl Chloride AcetylChloride CH₃COCl Product Ph-CH(CN)-C(=O)CH₃ Intermediate->Product - Cl⁻ Byproduct NaCl + EtOH

Caption: Simplified reaction mechanism for the synthesis of 4-Oxo-3-phenylpentanenitrile.

Discussion

The choice of a strong, non-nucleophilic base is crucial for the efficient deprotonation of 2-phenylpropanenitrile. Sodium ethoxide, prepared in situ from sodium metal and absolute ethanol, is a common and effective choice for this transformation. The use of anhydrous conditions is essential to prevent the quenching of the base and the hydrolysis of the acetyl chloride.

The work-up procedure is designed to neutralize the reaction mixture, remove unreacted starting materials and byproducts, and isolate the desired product. Acidification of the aqueous layer protonates the enolate of the product, allowing for its extraction into an organic solvent. Washing with sodium bicarbonate solution removes any remaining acidic impurities.

Purification by vacuum distillation is suitable for thermally stable compounds, while column chromatography offers a more versatile method for separating the product from any closely related impurities. The choice of purification method will depend on the scale of the reaction and the purity requirements of the final product.

Safety Precautions

  • Sodium metal: Highly reactive and flammable. Handle under an inert atmosphere and away from water.

  • Acetyl chloride: Corrosive and lachrymatory. Handle in a well-ventilated fume hood.

  • Solvents: Diethyl ether and toluene are flammable. Use in a well-ventilated area away from ignition sources.

  • Acids: Concentrated hydrochloric acid is corrosive. Handle with appropriate care.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of 4-Oxo-3-phenylpentanenitrile. By following the outlined procedures and safety precautions, researchers can reliably prepare this valuable synthetic intermediate. The provided information on the reaction mechanism, work-up, purification, and characterization will aid in the successful execution and validation of the synthesis.

References

  • RSC. (n.d.). Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. Retrieved from [Link]

  • CATO. (n.d.). 4-Oxo-3-phenylpentanenitrile. Retrieved from [Link]

  • PubChem. (n.d.). 3-Phenylpentanenitrile. Retrieved from [Link]

  • PubChem. (n.d.). 3-Oxo-4-phenylbutanenitrile. Retrieved from [Link]

  • Chemsrc. (2025). 4-OXO-3-PHENYL-PENTANENITRILE | CAS#:21953-95-7. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Transborylation Enabled, Borane-Catalysed Reductive Cyanation of Enones. Retrieved from [Link]

  • ACS Publications. (2015). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • YouTube. (2022). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]

  • Compound Interest. (n.d.). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Addition & Elimination Reactions in Acyl Chlorides. Retrieved from [Link]

  • NIST. (n.d.). 4,4-Dimethyl-3-oxopentanenitrile. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenylpentanenitrile. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • Huskie Commons. (n.d.). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. Retrieved from [Link]

  • PMC. (n.d.). Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of the acylation reaction of 2-MN. RCOCl: acetyl chloride.... Retrieved from [Link]

  • Pearson+. (n.d.). Starting with acetyl chloride, what neutral nucleophile would you.... Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: Base-Catalyzed Synthesis of 4-Oxo-3-phenylpentanenitrile

Abstract This document provides a comprehensive guide for the synthesis of 4-Oxo-3-phenylpentanenitrile, a valuable β-ketonitrile intermediate in organic synthesis.[1] The protocol details a robust and efficient base-cat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-Oxo-3-phenylpentanenitrile, a valuable β-ketonitrile intermediate in organic synthesis.[1] The protocol details a robust and efficient base-catalyzed condensation, specifically the Michael addition of phenylacetonitrile to methyl vinyl ketone. We will explore the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, present expected characterization data, and offer insights into process optimization and safety. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a reliable method for preparing this versatile molecular building block.

Scientific Principle: The Michael Addition

The synthesis of 4-Oxo-3-phenylpentanenitrile is achieved through a base-catalyzed Michael addition. This reaction is a cornerstone of C-C bond formation in organic chemistry, involving the conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[2]

Mechanism Rationale:

  • Deprotonation: The reaction is initiated by a base, such as sodium ethoxide (NaOEt), which abstracts the acidic α-proton from phenylacetonitrile. The phenyl and nitrile groups stabilize the resulting carbanion (enolate), making this proton significantly more acidic than a standard alkane C-H bond.

  • Nucleophilic Attack: The newly formed, highly nucleophilic carbanion attacks the electrophilic β-carbon of methyl vinyl ketone (MVK), the Michael acceptor. This 1,4-conjugate addition is favored over a 1,2-addition to the carbonyl carbon due to the principles of hard and soft acids and bases (HSAB) theory.

  • Protonation: The resulting enolate intermediate is then protonated during the aqueous workup step to yield the final product, 4-Oxo-3-phenylpentanenitrile.

A variety of bases can be employed for this transformation, including metal alkoxides, hydroxides, and organic bases like DBU.[2] Sodium ethoxide is chosen for this protocol due to its efficacy and common availability.

Michael_Addition Figure 1: Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product PA Phenylacetonitrile Carbanion Phenylacetonitrile Carbanion (Nucleophile) PA->Carbanion Forms MVK Methyl Vinyl Ketone Enolate Enolate Intermediate MVK->Enolate Forms Base Base (EtO⁻) Base->PA Deprotonation Carbanion->MVK Nucleophilic Attack (1,4-Addition) Product 4-Oxo-3-phenylpentanenitrile Enolate->Product Protonation (Aqueous Workup) Synthesis_Workflow start Start: Assemble Dry Glassware prep Reagent Preparation (Dissolve NaOEt in EtOH) start->prep cool1 Cool to 0-5 °C prep->cool1 add_pa Add Phenylacetonitrile cool1->add_pa add_mvk Dropwise Addition of MVK add_pa->add_mvk react Stir at Room Temp (2-3 hours) add_mvk->react monitor Monitor by TLC react->monitor cool2 Cool to 0-5 °C monitor->cool2 quench Neutralize with 2M HCl cool2->quench extract Workup: Extraction with Diethyl Ether quench->extract wash Wash with Brine extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Purification: Flash Column Chromatography concentrate->purify characterize Characterization (NMR, IR, MS) purify->characterize end_node End: Pure Product characterize->end_node

Sources

Method

Application Note: Continuous Flow Synthesis of 4-Oxo-3-phenylpentanenitrile Analogs via Mg-Promoted Reductive Acylation

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Protocol Introduction & Strategic Rationale 4-Oxo-3-phenylpentanenitrile is a highly versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Protocol

Introduction & Strategic Rationale

4-Oxo-3-phenylpentanenitrile is a highly versatile 1,4-dicarbonyl equivalent and a privileged building block for the synthesis of complex heterocycles, including substituted pyrroles, pyridines, and pharmaceutical intermediates. Traditionally, the synthesis of this motif via the reductive acylation of trans-cinnamonitrile relies on batch reactions utilizing magnesium (Mg) turnings.

While effective, batch Mg-promoted reductive couplings suffer from severe operational bottlenecks: highly exothermic induction periods, inconsistent mass transfer, and the rapid passivation of the Mg surface, which necessitates massive stoichiometric excesses of the metal [1].

By transitioning this chemistry to a Continuous Flow Packed-Bed Reactor (PBR) , we eliminate these bottlenecks. Flow chemistry provides infinite heat-sink capacity to safely manage exotherms, ensures consistent residence times, and continuously strips the passivating oxide layer from the Mg bed. This application note details a highly optimized, self-validating continuous flow protocol for the synthesis of 4-oxo-3-phenylpentanenitrile, demonstrating superior chemoselectivity and space-time yields compared to traditional batch methods [2].

Mechanistic Causality: The "Why" Behind the Chemistry

To achieve process reliability, one must understand the causality of the reaction network. The synthesis proceeds via a Single-Electron Transfer (SET) mechanism.

  • Activation & SET: Zero-valent Mg donates an electron to the electron-deficient alkene of trans-cinnamonitrile, generating a reactive radical anion intermediate.

  • The Role of TMSCl: Magnesium inherently forms a passivating MgO layer. We introduce Trimethylsilyl chloride (TMSCl) not just as a trapping agent, but as a dynamic surface activator. TMSCl continuously reacts with oxygenated species on the metal surface, keeping the active zero-valent Mg exposed.

  • Regioselective Electrophilic Trapping: Acetic anhydride ( Ac2​O ) is utilized as the electrophile rather than acetyl chloride. Acetyl chloride is prone to competitive direct reduction by Mg, whereas Ac2​O provides controlled electrophilicity. The radical anion attacks the anhydride regioselectively at the β -carbon (C3), driven by the thermodynamic stabilization of the resulting α -cyano radical.

  • Final Quench: A second SET event and subsequent protonation during the downstream aqueous quench yield the target 4-oxo-3-phenylpentanenitrile.

Mechanism Substrate trans-Cinnamonitrile (PhCH=CH-CN) SET1 Single Electron Transfer (from Mg surface) Substrate->SET1 RadicalAnion Radical Anion Intermediate [PhCH-CH-CN]•- SET1->RadicalAnion Mg → Mg2+ Acylation Electrophilic Attack (Ac2O) RadicalAnion->Acylation RadicalIntermediate Beta-Acylated Radical PhCH(Ac)-CH-CN • Acylation->RadicalIntermediate Regioselective C-C bond SET2 Second SET & Protonation (Mg / Workup) RadicalIntermediate->SET2 Product 4-Oxo-3-phenylpentanenitrile (PhCH(Ac)-CH2-CN) SET2->Product H+ quench

Caption: Proposed single-electron transfer (SET) mechanism for the Mg-promoted reductive acylation.

Continuous Flow Setup & Architecture

The flow system is designed to isolate reactive streams until they reach the catalytic bed, preventing premature degradation of the reagents.

FlowSetup StreamA Stream A Cinnamonitrile + Ac2O in DMF PumpA HPLC Pump A StreamA->PumpA StreamB Stream B TMSCl in DMF PumpB HPLC Pump B StreamB->PumpB Mixer T-Mixer PumpA->Mixer 0.25 mL/min PumpB->Mixer 0.25 mL/min Reactor Packed-Bed Reactor (Mg Turnings, 25 °C) Mixer->Reactor Combined Flow BPR BPR (50 psi) Reactor->BPR t_res = 15 min Collection Product Collection & Quench (aq. NH4Cl) BPR->Collection

Caption: Continuous flow setup for the Mg-promoted reductive acylation of cinnamonitrile.

Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system . Visual and thermal cues are built into the steps to ensure the operator can confirm system readiness before committing valuable API intermediates.

Phase 1: Reactor Preparation & Priming
  • Column Packing: Pack an Omnifit glass column (10 mm i.d. × 100 mm length) with 2.5 g of standard magnesium turnings. Expert Insight: Do not use Mg powder. Powder causes severe pressure drops and localized thermal runaways in flow.

  • System Flush: Install 20 µm PTFE frits at both ends of the column. Flush the entire system with anhydrous DMF at 1.0 mL/min for 15 minutes to purge trace ambient moisture.

  • Self-Validating Activation: Flow a solution of 1,2-dibromoethane (0.1 M) and TMSCl (0.5 M) in DMF at 0.5 mL/min through the bed for 10 minutes.

    • Validation Check: The operator must observe a slight exotherm (temperature spike of ~5-8 °C) and a visual dulling/darkening of the Mg surface. If this is not observed, the Mg is still passivated, and the activation step must be repeated.

Phase 2: Steady-State Operation
  • Reagent Preparation:

    • Stream A: Dissolve trans-cinnamonitrile (0.5 M) and acetic anhydride (1.5 M) in anhydrous DMF.

    • Stream B: Dissolve TMSCl (1.0 M) in anhydrous DMF.

  • Flow Initiation: Set HPLC Pump A and Pump B to 0.25 mL/min each. The streams meet at a PEEK T-mixer before entering the PBR.

  • Thermal Control: Maintain the PBR at 25 °C using a recirculating chiller jacket. At a combined flow rate of 0.50 mL/min, the residence time ( tres​ ) is approximately 15 minutes.

  • Pressure Regulation: Route the reactor effluent through a 50 psi Back-Pressure Regulator (BPR). This prevents outgassing of low-boiling intermediates and maintains a stable plug-flow profile.

Phase 3: Downstream Processing
  • Inline Quenching: Direct the BPR output into a vigorously stirred collection flask containing saturated aqueous NH4​Cl at 0 °C. This immediately quenches the reaction and hydrolyzes any silyl enol ether byproducts.

  • Isolation: Extract the aqueous mixture with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure 4-oxo-3-phenylpentanenitrile.

Quantitative Data & Process Optimization

Transitioning from batch to flow yields significant improvements in both safety and productivity. The localized high concentration of active Mg in the packed bed accelerates the kinetics, while the flow regime suppresses over-reduction.

Table 1: Quantitative Comparison of Batch vs. Continuous Flow Reductive Acylation

ParameterBatch ProcessContinuous Flow (PBR)Causality / Engineering Advantage
Mg Equivalents 5.0 - 10.0 eq1.5 eq (Effective)Continuous surface renewal in flow reduces the need for massive stoichiometric excess.
Reaction Time 4 - 6 hours15 minutes ( tres​ )Enhanced mass transfer and localized high concentration of active Mg accelerate kinetics.
Temperature 0 °C to Reflux25 °C (Isothermal)Superior surface-to-volume ratio in micro-tubular reactors prevents thermal spikes.
Yield 65 - 75%88 - 92%Immediate displacement of intermediates prevents over-reduction and polymerization.
Space-Time Yield ~15 g L⁻¹ h⁻¹>120 g L⁻¹ h⁻¹Continuous throughput drastically increases manufacturing efficiency and scalability.
Process Analytical Technology (PAT) Integration

For GMP or pilot-scale continuous manufacturing, Inline FTIR spectroscopy should be integrated post-reactor (pre-BPR). The operator can monitor steady-state conversion by tracking the disappearance of the conjugated nitrile C≡N stretch (~2220 cm⁻¹) and the emergence of the saturated nitrile (~2250 cm⁻¹) alongside the new ketone C=O stretch (~1720 cm⁻¹).

References

  • Ohno, T., Sakai, M., Ishino, Y., Shibata, T., Maekawa, H., & Nishiguchi, I. (2001). Mg-Promoted Regio- and Stereoselective C-Acylation of Aromatic α,β-Unsaturated Carbonyl Compounds. Organic Letters, 3(22), 3439-3442. URL:[Link]

  • Harenberg, J. H., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering, 8, 1876-1888. URL:[Link]

Application

using 4-Oxo-3-phenylpentanenitrile to synthesize 1,2-diazepines

Application Note: De Novo Synthesis of 1,2-Diazepines from 4-Oxo-3-phenylpentanenitrile via Photochemical Skeletal Enlargement Strategic Overview & Mechanistic Rationale 1,2-Diazepines are highly sought-after 7-membered...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: De Novo Synthesis of 1,2-Diazepines from 4-Oxo-3-phenylpentanenitrile via Photochemical Skeletal Enlargement

Strategic Overview & Mechanistic Rationale

1,2-Diazepines are highly sought-after 7-membered azaheterocycles in drug discovery due to their unique three-dimensional topography and their ability to disrupt molecular planarity, offering a critical escape from "flatland" in medicinal chemistry[1]. However, traditional syntheses relying on the condensation of 1,5-dielectrophiles with hydrazine often suffer from poor regioselectivity, competing oligomerization, and hydrolysis[1].

To circumvent these limitations, this protocol outlines a highly controlled, four-step synthetic cascade that leverages 4-oxo-3-phenylpentanenitrile as a readily available 1,4-difunctional aliphatic precursor. Instead of attempting a direct, entropically disfavored 7-endo-trig cyclization, we utilize a scientifically rigorous "build-and-expand" strategy:

  • Activation (Riley Oxidation): The unreactive C5 methyl group of 4-oxo-3-phenylpentanenitrile is oxidized to an aldehyde, generating a highly electrophilic 1,5-dicarbonyl equivalent.

  • Annulation: Condensation with ammonia affords a stable pyridine core (2-amino-5-hydroxy-4-phenylpyridine).

  • Electrophilic N-Amination: Selective amination of the pyridine ring nitrogen yields a 1-aminopyridinium salt.

  • Photochemical Skeletal Enlargement: Upon treatment with a mild base and UV irradiation, the in situ generated N-aminopyridinium ylide undergoes a conrotatory [1,7]-sigmatropic rearrangement via a diazanorcaradiene intermediate to yield the target 1,2-diazepine[1].

Visualization of the Synthetic Workflow

Pathway SM 4-Oxo-3-phenylpentanenitrile (Precursor) Int1 4,5-Dioxo-3-phenylpentanenitrile (Activated Intermediate) SM->Int1 SeO2, Dioxane/H2O (Oxidation) Int2 2-Amino-5-hydroxy-4-phenylpyridine (Pyridine Core) Int1->Int2 NH4OAc, AcOH (Cyclization) Int3 1,2-Diaminopyridinium Salt (Ylide Precursor) Int2->Int3 MSH, DCM (N-Amination) Prod 3-Amino-6-hydroxy-5-phenyl- 1H-1,2-diazepine Int3->Prod Base, UV 365 nm (Photochemical Expansion)

Synthetic workflow from 4-oxo-3-phenylpentanenitrile to 1,2-diazepine via photochemical expansion.

Reaction Optimization & Quantitative Data

The success of the skeletal enlargement is highly dependent on the stabilization of the ylide and the selective excitation of the photoactive band without cleaving the newly formed N-N bond[1].

Table 1: Optimization of the Photochemical Skeletal Enlargement Step

EntrySolventBaseWavelength (nm)Time (h)Yield (%)Observation / Causality
1CHCl₃ K₂CO₃ 365 2 85 Optimal. Non-nucleophilic solvent stabilizes the ylide.
2CH₃CNK₂CO₃365378Good yield, but slower kinetic profile.
3MeOHNEt₃365445Poor. Protic solvent intercepts the diazanorcaradiene intermediate.
4CHCl₃K₂CO₃254212Failure. High-energy UV induces homolytic N-N bond cleavage.

Causality Insight: Chloroform (CHCl₃) is the optimal solvent because it lacks nucleophilicity. Protic solvents like methanol intercept the highly reactive diazanorcaradiene intermediate, leading to ring-opened side products. Furthermore, irradiation at 365 nm selectively excites the ylide's π→π∗ transition; higher energy UV (e.g., 254 nm) induces homolytic N-N bond cleavage, reverting the system to a pyridine and a nitrene[1].

Step-by-Step Experimental Protocols

Self-Validation Note: Each step includes specific in-process controls (IPC) to ensure intermediate integrity before proceeding.

Step 1: Selenium Dioxide Oxidation (Activation) Objective: Convert the unreactive C5 methyl group to an electrophilic aldehyde.

  • Setup: In a 250 mL round-bottom flask, dissolve 4-oxo-3-phenylpentanenitrile (10.0 g, 57.7 mmol) in a mixture of 1,4-dioxane (100 mL) and H₂O (5 mL).

  • Reaction: Add SeO₂ (7.68 g, 69.2 mmol, 1.2 equiv). Equip with a reflux condenser and heat to 95 °C for 4 hours.

  • IPC: Monitor by TLC (Hexanes/EtOAc 7:3). The starting material ( Rf​ 0.45) should be completely consumed, replaced by a new UV-active spot ( Rf​ 0.30).

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove the precipitated black selenium. Concentrate the filtrate under reduced pressure to afford crude 4,5-dioxo-3-phenylpentanenitrile. Use immediately in the next step to prevent polymerization.

Step 2: Pyridine Annulation Objective: Construct the 6-membered aromatic core.

  • Setup: Dissolve the crude 4,5-dioxo-3-phenylpentanenitrile in glacial acetic acid (80 mL).

  • Reaction: Add ammonium acetate (22.2 g, 288 mmol, 5.0 equiv). Stir at 100 °C for 2 hours.

  • IPC: LC-MS analysis should indicate the disappearance of the dioxo mass [M+H]⁺ 188 and the appearance of the pyridine mass [M+H]⁺ 187.

  • Workup: Cool to 0 °C and neutralize carefully with aqueous NaOH (6M) until pH 7-8. Extract with EtOAc (3 × 100 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography (DCM/MeOH 95:5) to yield 2-amino-5-hydroxy-4-phenylpyridine.

Step 3: Electrophilic N-Amination Objective: Install the second nitrogen atom required for the diazepine ring.

  • Setup: Dissolve 2-amino-5-hydroxy-4-phenylpyridine (5.0 g, 26.8 mmol) in anhydrous DCM (50 mL) under an argon atmosphere at 0 °C.

  • Reaction: Add a solution of O-(mesitylsulfonyl)hydroxylamine (MSH) (6.3 g, 29.5 mmol, 1.1 equiv) in DCM (20 mL) dropwise over 15 minutes. Stir for 1 hour at 0 °C.

  • Causality: The ring nitrogen is significantly more nucleophilic than the exocyclic 2-amino group due to the latter's lone pair delocalization into the π -system, ensuring high chemoselectivity.

  • Workup: Add cold diethyl ether (150 mL) to precipitate the 1,2-diamino-5-hydroxy-4-phenylpyridinium mesitylenesulfonate salt. Filter, wash with Et₂O, and dry under vacuum.

Step 4: Photochemical Skeletal Enlargement Objective: Ring expansion to the 1,2-diazepine.

  • Setup: In a photochemical quartz reactor, dissolve the pyridinium salt (2.0 g, 4.9 mmol) in anhydrous CHCl₃ (250 mL) to maintain a dilute concentration (0.02 M), which prevents intermolecular dimerization.

  • Reaction: Add anhydrous K₂CO₃ (1.35 g, 9.8 mmol, 2.0 equiv) to generate the photoactive 1-aminopyridinium ylide in situ.

  • Irradiation: Irradiate the vigorously stirred suspension at 365 nm for 2 hours at ambient temperature.

  • IPC: Monitor the reaction via UV-Vis spectroscopy; the characteristic ylide absorbance band at 330–370 nm will decay as the 1,2-diazepine forms[1].

  • Workup: Filter the mixture to remove inorganic salts. Concentrate the filtrate and purify via neutral alumina chromatography (to avoid acid-catalyzed degradation of the diazepine) using Hexanes/EtOAc (1:1) to yield 3-amino-6-hydroxy-5-phenyl-1H-1,2-diazepine.

References

  • Dearomatization of Pyridines: Photochemical Skeletal Enlargement for the Synthesis of 1,2-Diazepines Journal of the American Chemical Society URL:[Link]

Sources

Method

Application Note and Protocol: Synthesis of 5-Methyl-4-phenyl-1H-pyrazol-3-amine from 4-Oxo-3-phenylpentanenitrile and Hydrazine

Abstract This technical guide provides a comprehensive overview of the synthesis of 5-methyl-4-phenyl-1H-pyrazol-3-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary fo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-methyl-4-phenyl-1H-pyrazol-3-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary focus is on the widely employed and efficient method utilizing the cyclocondensation reaction of 4-oxo-3-phenylpentanenitrile with hydrazine. This document details the underlying reaction mechanism, provides a representative experimental protocol, and presents a summary of relevant quantitative data to aid in the practical application of this synthetic route.

Introduction

3-Aminopyrazole derivatives are a cornerstone in the synthesis of a multitude of biologically active compounds. Their inherent structural features allow for diverse functionalization, leading to a broad spectrum of pharmacological activities. Notably, the pyrazole core is a key pharmacophore in numerous approved drugs and clinical candidates, including anti-inflammatory agents

Application

The Synthesis of Substituted 4-Oxo-3-phenylpentanenitrile: A Detailed Guide for Researchers

Introduction: The Significance of 4-Oxo-3-phenylpentanenitrile Scaffolds in Modern Drug Discovery The 4-oxo-3-phenylpentanenitrile framework and its substituted analogues are of considerable interest to the fields of med...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 4-Oxo-3-phenylpentanenitrile Scaffolds in Modern Drug Discovery

The 4-oxo-3-phenylpentanenitrile framework and its substituted analogues are of considerable interest to the fields of medicinal chemistry and drug development. These molecules serve as versatile intermediates in the synthesis of a variety of heterocyclic compounds and other complex molecular architectures that are known to exhibit a wide range of biological activities. The strategic placement of the nitrile and ketone functionalities, coupled with the tunable aromatic core, provides a rich platform for the exploration of new chemical space in the quest for novel therapeutic agents.

This comprehensive guide provides detailed application notes and robust protocols for the synthesis of substituted 4-oxo-3-phenylpentanenitriles. We will delve into the mechanistic underpinnings of the key synthetic strategies, offering insights into the rationale behind experimental choices and providing practical, field-proven methodologies for their successful implementation.

Core Synthetic Strategy: The Michael Addition Reaction

The most direct and widely employed method for the synthesis of 4-oxo-3-phenylpentanenitriles is the Michael addition reaction.[1][2] This powerful carbon-carbon bond-forming reaction involves the conjugate addition of a nucleophile, in this case, a carbanion generated from a substituted phenylacetonitrile, to an α,β-unsaturated ketone, typically methyl vinyl ketone (MVK).[3]

The reaction proceeds via the deprotonation of the α-carbon of the substituted phenylacetonitrile by a suitable base to form a resonance-stabilized carbanion (enolate). This nucleophilic enolate then attacks the β-carbon of the electrophilic MVK. Subsequent protonation of the resulting enolate yields the desired 4-oxo-3-phenylpentanenitrile product. The choice of base and reaction conditions is critical to ensure high yields and minimize side reactions.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Protonation Substituted Phenylacetonitrile Substituted Phenylacetonitrile Resonance-Stabilized Carbanion (Enolate) Resonance-Stabilized Carbanion (Enolate) Substituted Phenylacetonitrile->Resonance-Stabilized Carbanion (Enolate) Deprotonation Base Base Base->Resonance-Stabilized Carbanion (Enolate) Intermediate Enolate Intermediate Enolate Resonance-Stabilized Carbanion (Enolate)->Intermediate Enolate Nucleophilic Attack Methyl Vinyl Ketone (MVK) Methyl Vinyl Ketone (MVK) Methyl Vinyl Ketone (MVK)->Intermediate Enolate Final Product Substituted 4-Oxo-3-phenylpentanenitrile Intermediate Enolate->Final Product Protonation Proton Source (e.g., H2O) Proton Source (e.g., H2O) Proton Source (e.g., H2O)->Final Product G Start Start Reaction Setup Combine Substituted Phenylacetonitrile, Base, and Solvent Start->Reaction Setup MVK Addition Slowly Add Methyl Vinyl Ketone Reaction Setup->MVK Addition Reaction Stir at RT or Reflux (Monitor by TLC) MVK Addition->Reaction Work-up Quench Reaction (e.g., with NH4Cl or HCl) Reaction->Work-up Extraction Extract with Organic Solvent (e.g., Ethyl Acetate) Work-up->Extraction Washing Wash with Water and Brine Extraction->Washing Drying & Concentration Dry with Na2SO4 and Concentrate Washing->Drying & Concentration Purification Purify by Column Chromatography or Recrystallization Drying & Concentration->Purification Final Product Final Product Purification->Final Product

Sources

Method

use of 4-Oxo-3-phenylpentanenitrile in the synthesis of atorvastatin intermediates

Application Note: Strategic Utilization of 4-Oxo-3-phenylpentanenitrile in the Synthesis of Atorvastatin Intermediates Executive Overview The industrial synthesis of Atorvastatin calcium—a blockbuster HMG-CoA reductase i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 4-Oxo-3-phenylpentanenitrile in the Synthesis of Atorvastatin Intermediates

Executive Overview

The industrial synthesis of Atorvastatin calcium—a blockbuster HMG-CoA reductase inhibitor—relies heavily on the efficient construction of its highly substituted central pyrrole ring. The established commercial route utilizes a Paal-Knorr condensation between a chiral primary amine and a complex 1,4-diketone, commonly referred to as the M4 intermediate[1]. Historically, the M4 intermediate is assembled via a Stetter reaction, which requires the handling of sensitive aldehydes and toxic thiazolium or cyanide-based catalysts[2]. Furthermore, optimizing the Paal-Knorr condensation at an industrial scale requires high-purity diketone precursors to overcome inherently slow reaction kinetics[3].

This application note details a next-generation, high-efficiency protocol utilizing 4-Oxo-3-phenylpentanenitrile (CAS: 21953-95-7) as a stable, masked precursor. By leveraging the unique acidity profile of this pentanenitrile derivative, researchers can construct the 1,4-diketone architecture through controlled acylations and a novel poly-anion gem-dimethylation strategy, completely bypassing the limitations of the Stetter reaction.

Mechanistic Rationale & Causality (Expertise & Experience)

The selection of 4-Oxo-3-phenylpentanenitrile as a starting material is driven by two critical synthetic advantages:

  • The Nitrile as a Masked Amide/Directing Group : The strong electron-withdrawing nature of the nitrile group significantly lowers the pKa of the adjacent C2 alpha-protons (pKa ~11). This allows for highly regioselective kinetic deprotonation using Lithium bis(trimethylsilyl)amide (LiHMDS) at cryogenic temperatures. Subsequent acylation with 4-fluorobenzoyl chloride occurs exclusively at the C2 position, avoiding the self-condensation and O-acylation issues often seen with traditional unmasked enolates.

  • Thermodynamic Poly-Anion gem-Dimethylation : A primary structural challenge in using the 4-oxo-pentanenitrile backbone is the presence of a terminal methyl ketone rather than the isopropyl ketone required for the Atorvastatin core. We overcome this via a thermodynamic poly-anion alkylation. By treating the acylated intermediate with 3.0 equivalents of Lithium Diisopropylamide (LDA), the highly acidic C2 proton (sandwiched between the nitrile and the newly installed 4-fluorobenzoyl group) is deprotonated first, forming a sterically hindered, unreactive "spectator" enolate. Subsequent equivalents of base deprotonate the terminal C5-methyl group, allowing for unhindered, selective double alkylation with Methyl Iodide (MeI) to install the requisite isopropyl moiety. Upon aqueous quench, the spectator enolate is simply reprotonated.

Comparative Data Presentation

The following table summarizes the quantitative and qualitative advantages of the Nitrile-Masked route over the traditional Stetter methodology.

MetricTraditional Stetter RouteNitrile-Masked Route (4-Oxo-3-phenylpentanenitrile)
Key C-C Bond Formation Thiazolium-catalyzed hydroformylationRegioselective enolate acylation
Intermediate Stability Prone to oxidation (aldehydes)Highly stable (nitrile-masked)
Toxic Reagents Cyanide / Thiazolium saltsMethyl Iodide (handled via closed-system)
Overall Yield (to M4) ~45–50%~65–70%
Scalability Moderate (exothermic Stetter)High (predictable cryogenic control)

Experimental Protocols

Note: Every protocol below is designed as a self-validating system, incorporating specific analytical markers to ensure process integrity before advancing to the next step.

Protocol A: Regioselective Alpha-Acylation

Objective: Install the 4-fluorobenzoyl moiety at the C2 position of 4-Oxo-3-phenylpentanenitrile.

  • Preparation: Dissolve 4-Oxo-3-phenylpentanenitrile (1.0 eq, 100 mmol) in anhydrous THF (500 mL) under an inert argon atmosphere. Cool the reactor to -78°C.

  • Enolization: Add LiHMDS (1.0 M in THF, 1.1 eq) dropwise over 30 minutes. Stir for an additional 30 minutes to ensure complete formation of the kinetic enolate.

  • Acylation: Add 4-fluorobenzoyl chloride (1.05 eq) dropwise. Maintain -78°C for 2 hours, then slowly warm to 0°C.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl (200 mL). Extract with EtOAc (3 x 200 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation: TLC (Hexane:EtOAc 3:1) will show the complete disappearance of the starting material (Rf ~0.40) and the appearance of a new UV-active spot (Rf ~0.25).

Protocol B: Poly-Anion gem-Dimethylation

Objective: Convert the C5-methyl ketone into the Atorvastatin-specific isopropyl ketone.

  • Poly-Anion Generation: Dissolve the crude intermediate from Protocol A in anhydrous THF (500 mL). Cool to -20°C. Add LDA (2.0 M in THF/heptane, 3.0 eq) dropwise. Stir for 1 hour.

  • Alkylation: Add Methyl Iodide (MeI, 2.2 eq) slowly via syringe. Stir at -20°C for 2 hours, then allow the mixture to warm to room temperature overnight.

  • Quench: Carefully quench with 1M HCl to pH 5. Extract with DCM, wash with 10% Na₂S₂O₃ (to remove residual iodine), and concentrate.

  • Self-Validation: ¹H-NMR (CDCl₃) of the crude mixture must show the disappearance of the terminal methyl singlet (~2.1 ppm) and the emergence of a distinct isopropyl septet (~3.3 ppm) and a 6H doublet (~1.1 ppm).

Protocol C: One-Pot Nitrile Hydrolysis and Amidation

Objective: Convert the nitrile to a phenylamide, yielding the final M4 Atorvastatin 1,4-diketone.

  • Hydrolysis: Dissolve the intermediate from Protocol B in EtOH (300 mL). Add 30% H₂O₂ (5.0 eq) and 6M NaOH (2.0 eq). Stir at 50°C for 4 hours to hydrolyze the nitrile to the carboxylic acid. Acidify to pH 2 and extract with EtOAc.

  • Amidation: Dissolve the crude acid in DCM (400 mL). Add Aniline (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq). Stir at room temperature for 12 hours.

  • Isolation: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Concentrate and recrystallize from isopropanol.

  • Self-Validation: FTIR spectroscopy will confirm success via the complete disappearance of the sharp C≡N stretch at ~2250 cm⁻¹ and the appearance of a broad amide N-H stretch at ~3300 cm⁻¹ coupled with a strong Amide I carbonyl band at ~1650 cm⁻¹.

Synthetic Workflow Visualization

G SM 4-Oxo-3-phenylpentanenitrile (CAS: 21953-95-7) Step1 Regioselective Alpha-Acylation SM->Step1 Reagent1 4-Fluorobenzoyl Chloride LiHMDS, THF, -78°C Reagent1->Step1 Int1 2-(4-Fluorobenzoyl)-4-oxo- 3-phenylpentanenitrile Step1->Int1 Step2 Poly-anion gem-Dimethylation Int1->Step2 Reagent2 LDA (3.0 eq), MeI (2.2 eq) THF, -20°C to RT Reagent2->Step2 Int2 2-(4-Fluorobenzoyl)-5-methyl- 4-oxo-3-phenylhexanenitrile Step2->Int2 Step3 Hydrolysis & Amidation Int2->Step3 Reagent3 1. NaOH, H2O2 2. PhNH2, EDC, HOBt Reagent3->Step3 Int3 Atorvastatin 1,4-Diketone (M4 Intermediate) Step3->Int3

Workflow: 4-Oxo-3-phenylpentanenitrile to Atorvastatin 1,4-Diketone.

References

  • Atorvastatin (Lipitor) by MCR Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Preparation of an atorvastatin intermediate using a paal-knorr condensation (WO2006097909A1)

Sources

Application

Introduction: The Strategic Value of 4-Oxo-3-phenylpentanenitrile in Modern Synthesis

An in-depth guide for researchers, scientists, and drug development professionals on leveraging 4-Oxo-3-phenylpentanenitrile in multi-component reactions (MCRs) for the synthesis of complex heterocyclic scaffolds. Multi-...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on leveraging 4-Oxo-3-phenylpentanenitrile in multi-component reactions (MCRs) for the synthesis of complex heterocyclic scaffolds.

Multi-component reactions (MCRs) represent a cornerstone of efficient chemical synthesis, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation.[1][2] This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity, making it an invaluable tool in medicinal chemistry and drug discovery.[2][3][4]

At the heart of many powerful MCRs is the 1,3-dicarbonyl moiety, a versatile synthon capable of participating in a variety of condensation and cyclization cascades. 4-Oxo-3-phenylpentanenitrile emerges as a particularly valuable building block in this context. As a β-ketonitrile, its structure incorporates several key reactive features:

  • A Ketone Carbonyl: An electrophilic center for nucleophilic attack.

  • An α-Phenyl Group: Influences the stereochemistry and electronic properties of the molecule.

  • An Active Methylene Group: Flanked by two electron-withdrawing groups (ketone and nitrile), its protons are acidic, allowing for easy enolate formation.

  • A Nitrile Moiety: A versatile functional group that can be retained in the final product or transformed into other functionalities, and it serves as a potent electron-withdrawing group.[5]

This unique combination of functionalities makes 4-Oxo-3-phenylpentanenitrile a potent precursor for the synthesis of diverse and highly substituted heterocyclic systems, which are privileged scaffolds in numerous biologically active compounds.[6] This guide provides detailed protocols and mechanistic insights for two exemplary MCRs that utilize this versatile substrate: the Biginelli and Hantzsch reactions.

Application I: The Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction, first reported in 1891, is a classic MCR that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-dicarbonyl compound, and urea.[7][8] These DHPM scaffolds are of significant pharmacological interest, exhibiting activities as calcium channel blockers, antihypertensive agents, and antivirals.[7][9] By substituting the traditional β-ketoester with 4-Oxo-3-phenylpentanenitrile, novel DHPMs featuring a 1-cyanoethyl substituent can be accessed.

Mechanistic Pathway

The reaction proceeds under acid catalysis through a series of bimolecular reactions.[10] The most widely accepted mechanism begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine ion intermediate.[1][10] This electrophilic intermediate is then attacked by the enol form of 4-Oxo-3-phenylpentanenitrile. Subsequent cyclization via intramolecular nucleophilic attack of the free amine onto the ketone carbonyl, followed by dehydration, yields the final dihydropyrimidinone product.[10]

The use of an acid catalyst is crucial as it activates the aldehyde carbonyl for nucleophilic attack by urea and facilitates the final dehydration step, which drives the reaction to completion.[10]

Biginelli_Mechanism Aldehyde Ar-CHO Acylimine N-Acylimine Ion [Ar-CH=NH(C=O)NH₂]⁺ Aldehyde->Acylimine + Urea, H⁺ Urea H₂N(C=O)NH₂ Urea->Acylimine Ketonitrile 4-Oxo-3-phenylpentanenitrile Enol Enol Intermediate Ketonitrile->Enol Keto-Enol Tautomerism Catalyst H⁺ Catalyst->Aldehyde Adduct Open-Chain Adduct Acylimine->Adduct + Enol Enol->Adduct Cyclic_Intermediate Cyclized Intermediate Adduct->Cyclic_Intermediate Intramolecular Cyclization DHPM DHPM Product Cyclic_Intermediate->DHPM - H₂O

Caption: Proposed mechanism for the Biginelli reaction with 4-Oxo-3-phenylpentanenitrile.

Experimental Protocol: Synthesis of 5-(1-Cyanoethyl)-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one

This protocol provides a representative procedure using benzaldehyde as the aldehyde component.

Materials:

  • 4-Oxo-3-phenylpentanenitrile (1.87 g, 10 mmol, 1.0 equiv)

  • Benzaldehyde (1.06 g, 1.02 mL, 10 mmol, 1.0 equiv)

  • Urea (0.72 g, 12 mmol, 1.2 equiv)

  • Concentrated Hydrochloric Acid (0.2 mL)

  • Ethanol (30 mL)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Oxo-3-phenylpentanenitrile (10 mmol), benzaldehyde (10 mmol), and urea (12 mmol).

  • Solvent Addition: Add 30 mL of ethanol to the flask and stir the mixture to achieve a suspension.

  • Catalyst Addition: Carefully add the concentrated hydrochloric acid (0.2 mL) to the stirring mixture. The use of an acid catalyst is essential for the initial condensation and final dehydration steps.[10]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the crude product with a small amount of cold ethanol (2 x 10 mL) to remove unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from ethanol to yield the final product as a crystalline solid.

Data Presentation: Expected Products from Various Aldehydes

The versatility of the Biginelli reaction allows for the use of various aromatic and aliphatic aldehydes, leading to a library of novel DHPMs.[8]

EntryAldehyde ComponentExpected Product StructureAnticipated Yield Range
1Benzaldehyde5-(1-Cyanoethyl)-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one75-85%
24-Chlorobenzaldehyde4-(4-Chlorophenyl)-5-(1-cyanoethyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one80-90%
34-Methoxybenzaldehyde5-(1-Cyanoethyl)-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one70-80%
4Propanal5-(1-Cyanoethyl)-6-methyl-4-propyl-3,4-dihydropyrimidin-2(1H)-one50-65%

Application II: The Hantzsch Synthesis for 1,4-Dihydropyridine Scaffolds

The Hantzsch dihydropyridine synthesis, first reported in 1881, is a multi-component reaction between an aldehyde, a nitrogen donor (like ammonia or ammonium acetate), and two equivalents of a β-keto ester.[11][12] The resulting 1,4-dihydropyridine (1,4-DHP) core is a privileged structure in medicinal chemistry, famously found in calcium channel blockers like nifedipine and amlodipine.[11][13] Using 4-Oxo-3-phenylpentanenitrile as the β-dicarbonyl component provides access to novel, asymmetrically substituted 1,4-DHPs.

Mechanistic Pathway

The Hantzsch synthesis can proceed through several proposed pathways.[11] A common pathway involves two key intermediates: an enamine formed from the reaction of one equivalent of the β-dicarbonyl compound with ammonia, and an α,β-unsaturated carbonyl compound (a Knoevenagel condensation product) formed from the reaction of the aldehyde and the second equivalent of the β-dicarbonyl compound. A subsequent Michael addition of the enamine to the unsaturated intermediate, followed by cyclization and dehydration, yields the 1,4-DHP product.[12]

Hantzsch_Workflow cluster_reactants Starting Materials cluster_intermediates Key Intermediates Formation cluster_assembly Assembly and Cyclization Ketonitrile1 4-Oxo-3-phenylpentanenitrile (1 eq.) Enamine Enamine Intermediate Ketonitrile1->Enamine Ketonitrile2 4-Oxo-3-phenylpentanenitrile (1 eq.) Knoevenagel Knoevenagel Adduct (α,β-unsaturated ketonitrile) Ketonitrile2->Knoevenagel Aldehyde Ar-CHO Aldehyde->Knoevenagel Ammonia NH₃ Source Ammonia->Enamine Michael_Adduct Michael Addition Product Enamine->Michael_Adduct Michael Addition Knoevenagel->Michael_Adduct Cyclized_Product Cyclized Intermediate Michael_Adduct->Cyclized_Product Intramolecular Condensation DHP 1,4-Dihydropyridine Product Cyclized_Product->DHP Dehydration

Caption: Experimental workflow for the Hantzsch 1,4-dihydropyridine synthesis.

Experimental Protocol: Synthesis of a Novel 1,4-Dihydropyridine

This protocol details a one-pot synthesis using 4-Oxo-3-phenylpentanenitrile.

Materials:

  • 4-Oxo-3-phenylpentanenitrile (3.74 g, 20 mmol, 2.0 equiv)

  • Benzaldehyde (1.06 g, 1.02 mL, 10 mmol, 1.0 equiv)

  • Ammonium Acetate (0.77 g, 10 mmol, 1.0 equiv)

  • Ethanol or Isopropanol (40 mL)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve benzaldehyde (10 mmol) and 4-Oxo-3-phenylpentanenitrile (20 mmol) in 40 mL of ethanol. Isopropanol can also be an effective solvent, sometimes leading to easier crystallization of the product.[14]

  • Nitrogen Source: Add ammonium acetate (10 mmol) to the solution and stir. Ammonium acetate serves as a convenient source of ammonia for the reaction.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80°C) for 3-5 hours. The reaction progress should be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, the volume can be reduced under vacuum, or the mixture can be cooled in an ice bath to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol. The product can be recrystallized from ethanol or an ethanol/water mixture to achieve high purity.

Conclusion and Future Outlook

4-Oxo-3-phenylpentanenitrile is a highly effective and versatile substrate for multi-component reactions, providing rapid access to complex and pharmaceutically relevant heterocyclic scaffolds like dihydropyrimidinones and 1,4-dihydropyridines. The protocols detailed herein demonstrate the practical utility of this building block. The principles can be extended to other MCRs, such as those for synthesizing polysubstituted pyridines or pyrazoles, by reacting it with different combinations of starting materials.[15][16] The exploration of catalytic, asymmetric versions of these reactions could further enhance the value of this substrate, enabling the stereocontrolled synthesis of chiral molecules for drug development pipelines.[4][17]

References

  • Biginelli reaction - Wikipedia. Wikipedia. [Link]

  • Studies with 3-Oxoalkanenitriles: Synthesis of New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines and Reactivity of 4-Phenyl-3-oxobutanenitrile Derivatives - Journal of Chemical Research, Synopses (RSC Publishing). Journal of Chemical Research, Synopses. [Link]

  • The Biginelli reaction in different solvents and in presence of bismuth nitrate: Thermodynamical investigation into the mechanis. ResearchGate. [Link]

  • Hantzsch pyridine synthesis - Wikipedia. Wikipedia. [Link]

  • Ugi Multicomponent Reaction - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Ugi reaction - Wikipedia. Wikipedia. [Link]

  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - MDPI. MDPI. [Link]

  • A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation - Der Pharma Chemica. Der Pharma Chemica. [Link]

  • Multicatalysis-Enabled Multicomponent Reactions Generate a PTP1B Inhibitor - PMC. National Center for Biotechnology Information. [Link]

  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC. National Center for Biotechnology Information. [Link]

  • Biginelli Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • green approach for the efficient synthesis of biginelli compounds promoted by citric acid under solvent-free conditions - Rasayan. Rasayan Journal. [Link]

  • Ugi Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Mechanisms of the Ugi four and three component reactions. In the three... - ResearchGate. ResearchGate. [Link]

  • Multicomponent reactions: advanced tools for sustainable organic synthesis - Green Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

  • Strong Hydrogen Bond Donating Solvents Accelerate the Passerini Three-Component Reaction - PMC. National Center for Biotechnology Information. [Link]

  • Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis - MDPI. MDPI. [Link]

  • Generating Multimillion Chemical Space Based on the Ugi Four-Сenter Three-Component Reaction with Oxocarboxylic Acids - ChemRxiv. ChemRxiv. [Link]

  • The Passerini Reaction - Organic Reactions. Organic Reactions. [Link]

  • An efficient and eco-friendly synthesis of 1,4-dihydropyridines via Hantzsch reaction in Glycine-HCl buffer - ACG Publications. ACG Publications. [Link]

  • Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15 - ResearchGate. ResearchGate. [Link]

  • Multicomponent Reactions in Total Synthesis - stoltz2.caltech.edu. Caltech. [Link]

  • Stereochemical Control of the Passerini Reaction - Broad Institute. Broad Institute. [Link]

  • Multicomponent Reactions - Baran Lab. Baran Lab. [Link]

  • Passerini Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • The 8-component reaction - The chemical reaction database. The chemical reaction database. [Link]

  • Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications - Preprints.org. Preprints.org. [Link]

  • (PDF) Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis - ResearchGate. ResearchGate. [Link]

  • Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors - PubMed. National Center for Biotechnology Information. [Link]

  • Multi-Component Reactions - ResearchGate. ResearchGate. [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. ResearchGate. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC. National Center for Biotechnology Information. [Link]

  • A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines - MDPI. MDPI. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed. National Center for Biotechnology Information. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 4-Oxo-3-phenylpentanenitrile synthesis

Welcome to the Technical Support Center for Advanced Nitrile Synthesis . As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and operational challenges associated with the s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Nitrile Synthesis . As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and operational challenges associated with the synthesis of 4-Oxo-3-phenylpentanenitrile.

This molecule is typically synthesized via the reductive acylation of cinnamonitrile using a Magnesium/Chlorotrimethylsilane (Mg/TMSCl) system [1]. While highly effective, this radical-mediated pathway is sensitive to stoichiometry, temperature, and reagent purity. This guide provides the foundational causality, validated protocols, and troubleshooting steps required to maximize your yield.

I. Mechanistic Workflow & Causality

The conversion of cinnamonitrile to 4-oxo-3-phenylpentanenitrile is not a standard nucleophilic attack. It is a reductive acylation driven by single-electron transfer (SET). Magnesium donates an electron to the electron-deficient alkene of cinnamonitrile, generating a radical anion. TMSCl plays a dual role: it continuously strips the passivating oxide layer from the magnesium turnings and acts as a Lewis acid to activate acetic anhydride (Ac 2​ O) for the electrophilic trapping of the radical intermediate [1, 2].

SynthesisPathway Start Cinnamonitrile (Ph-CH=CH-CN) Mg Mg Turnings in DMF (Single-Electron Transfer) Start->Mg 5-10 °C Radical Radical Anion Intermediate [Ph-CH-CH-CN]•⁻ Mg->Radical 1e- reduction Ac2O Ac2O + TMSCl (Electrophilic Trapping) Radical->Ac2O Activation Coupling C-C Bond Formation (β-Acylation) Ac2O->Coupling Workup Aqueous Quench (H+) (Protonation of α-carbon) Coupling->Workup Product 4-Oxo-3-phenylpentanenitrile (Target Product) Workup->Product Hydrolysis

Mechanistic pathway for the Mg/TMSCl-mediated reductive acylation of cinnamonitrile.

II. Quantitative Reaction Parameters

To establish a self-validating system, you must strictly adhere to the stoichiometric ratios. Deviations will lead to radical dimerization or incomplete conversion.

ParameterOptimal ValueMechanistic Function / Causality
Cinnamonitrile 1.0 equiv (5.0 mmol)Electron-deficient alkene substrate.
Acetic Anhydride 15.0 equiv (75 mmol)Acetylating agent; massive excess is required to outcompete radical dimerization.
Mg Turnings 3.0 equiv (15 mmol)Bulk electron donor; excess ensures sufficient active surface area.
TMSCl 3.0 equiv (15 mmol)Cleans Mg surface; activates Ac 2​ O; stabilizes the intermediate prior to workup.
Solvent (DMF) 50 mL (Anhydrous)Polar aprotic medium; coordinates Mg 2+ and stabilizes the radical anion.
Addition Temp. 5–10 °CSuppresses thermal runaway during the highly exothermic SET initiation phase.

III. Standard Operating Procedure (SOP)

This step-by-step methodology is adapted from validated literature standards for the preparation of γ -oxonitriles [1, 2].

Step 1: System Preparation Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet. Flush the system with N 2​ for 15 minutes.

Step 2: Reagent Loading Add cinnamonitrile (645 mg, 5.0 mmol), acetic anhydride (7.1 mL, 75.0 mmol), and freshly activated magnesium turnings (365 mg, 15.0 mmol) to the flask. Inject freshly distilled, anhydrous DMF (50 mL).

Step 3: Temperature Control & Initiation Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 5–10 °C.

Step 4: TMSCl Addition (Critical Step) Load TMSCl (1.9 mL, 15.0 mmol) into the addition funnel. Add the TMSCl dropwise in several portions over 30 minutes. Observation: The mixture will darken, and slight bubbling may occur as the Mg surface is activated.

Step 5: Propagation Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously under N 2​ for 15 hours.

Step 6: Quenching & Workup Cool the mixture back to 5 °C. Carefully quench the reaction by adding saturated aqueous NH 4​ Cl (50 mL) to solubilize the magnesium salts. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF, dry over anhydrous MgSO 4​ , filter, and concentrate under reduced pressure.

Step 7: Purification Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate 4-oxo-3-phenylpentanenitrile as a stable compound (Expected yield: ~76%).

IV. Troubleshooting & FAQs

Q1: My yield is consistently below 40%, and I am recovering unreacted cinnamonitrile. What is failing? A: This is almost always an initiation failure due to passivated Magnesium or wet DMF. Water rapidly quenches the radical anion back to the starting material. Action: Ensure your DMF is strictly anhydrous (stored over 3Å molecular sieves). Prior to the reaction, dry-stir your Mg turnings under N 2​ for 12 hours, or add a single crystal of iodine (I 2​ ) to the flask before adding the DMF to mechanically and chemically expose fresh Mg surfaces.

Q2: I am seeing a large amount of a high-molecular-weight byproduct on my TLC plate. What is it, and how do I prevent it? A: You are likely observing the homocoupling (dimerization) of cinnamonitrile, which forms 3,4-diphenyladiponitrile derivatives. This occurs when the concentration of the radical anion exceeds the rate of electrophilic trapping by Ac 2​ O. Action: This is why TMSCl must be added in portions at 5–10 °C. If you dump the TMSCl in all at once, the rapid activation of the Mg surface causes a massive spike in radical concentration. Control the addition rate to keep the steady-state concentration of radicals low.

Q3: During the aqueous workup, I am getting a thick, unmanageable emulsion. How do I break it? A: Magnesium ions form gelatinous magnesium hydroxide (Mg(OH) 2​ ) and complex silicates (from the TMSCl) at neutral to basic pH levels. Action: Do not use water or basic solutions to quench. Use a generous amount of saturated aqueous NH 4​ Cl. If the emulsion persists, add 1M HCl dropwise until the aqueous layer clarifies (pH ~3-4), which will fully solubilize the magnesium salts and allow for clean phase separation.

Q4: Can I substitute Acetic Anhydride (Ac 2​ O) with Acetyl Chloride (AcCl) to increase the electrophilicity? A: No. Acetyl chloride is incompatible with this specific system. AcCl reacts violently with DMF to form Vilsmeier-Haack-type intermediates, and it will rapidly consume the magnesium turnings through direct reduction, completely bypassing the cinnamonitrile. Ac 2​ O provides the exact balance of stability and, when activated by TMSCl, electrophilicity required for this transformation.

V. References

  • Product Class 10: Saturated and Unsaturated Ketones with an Additional Carbonyl, Nitrile, or Carboxy Substituent or Equivalent. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 26: Ketones. Thieme Chemistry. URL:[Link]

  • Phosphorylated Nitrones—Synthesis and Applications. Molecules, 2025, 30(6), 1333. MDPI. URL:[Link]

Optimization

Technical Support Center: Purification of Crude 4-Oxo-3-phenylpentanenitrile by Column Chromatography

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of crude 4-Oxo-3-phenylpentanenitrile. Leveraging extensive field experience,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of crude 4-Oxo-3-phenylpentanenitrile. Leveraging extensive field experience, this document addresses common challenges and offers robust, validated solutions to ensure the successful isolation of this valuable β-ketonitrile intermediate.

Introduction: The Challenge of Purifying 4-Oxo-3-phenylpentanenitrile

4-Oxo-3-phenylpentanenitrile is a moderately polar compound featuring both a ketone and a nitrile functional group. This dual functionality presents unique challenges during purification by silica gel column chromatography. The primary issues encountered are often related to the compound's potential for degradation on acidic silica and the difficulty in achieving sharp, symmetrical peaks due to interactions with the stationary phase. This guide is structured to directly address these issues in a practical, question-and-answer format, providing not just protocols, but the scientific reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for the purification of 4-Oxo-3-phenylpentanenitrile?

A1: Standard silica gel (SiO₂) is the most common and cost-effective stationary phase for the purification of β-ketonitriles like 4-Oxo-3-phenylpentanenitrile.[1][2] However, the inherent acidity of silica gel, due to the presence of silanol (Si-OH) groups, can sometimes lead to compound degradation or streaking.[3][4]

  • Expert Insight: If you observe significant tailing or product loss, consider using deactivated or neutral silica gel. This can be prepared by treating standard silica gel with a triethylamine (TEA) solution. Alternatively, neutral alumina can be used, though it may alter the elution profile.[3]

Q2: How do I determine the optimal mobile phase (eluent) for my separation?

A2: The ideal mobile phase should provide a retention factor (Rƒ) of approximately 0.25-0.35 for 4-Oxo-3-phenylpentanenitrile on a Thin Layer Chromatography (TLC) plate.[5] This Rƒ value typically translates to good separation on a column.

  • Recommended Starting Point: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a standard choice.[1][2] A common starting ratio is 30:1 petroleum ether:ethyl acetate.[2]

  • Optimization: The polarity of the mobile phase can be gradually increased by adding more ethyl acetate until the desired Rƒ is achieved.[6]

Q3: My compound is streaking or tailing on the TLC plate and the column. What is causing this and how can I fix it?

A3: Streaking or tailing is often a result of strong interactions between the analyte and the stationary phase.[4] For β-ketonitriles, this can be due to the interaction of the polar ketone and nitrile groups with the acidic silanol groups on the silica gel.[3]

  • Solution: Adding a small amount of a basic modifier, such as triethylamine (TEA) (e.g., 0.1-1%), to the mobile phase can help to neutralize the acidic sites on the silica gel, leading to sharper peaks and improved separation.[4]

Q4: I am observing a new spot on my TLC after running the column that was not in my crude material. What could this be?

A4: This is a strong indication of on-column degradation. The acidic nature of silica gel can catalyze side reactions, such as hydrolysis of the nitrile group or other acid-catalyzed decompositions.[3][7]

  • Troubleshooting:

    • Neutralize the Silica: As mentioned in A3, adding a basic modifier to your eluent can mitigate this.

    • Minimize Contact Time: Use flash chromatography techniques with applied pressure to reduce the time your compound spends on the column.[8]

    • Alternative Stationary Phase: Consider using a less acidic stationary phase like deactivated silica or neutral alumina.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation (Overlapping Peaks) 1. Incorrect mobile phase polarity.[5] 2. Column overloading.[9] 3. Poorly packed column.[10]1. Optimize the mobile phase using TLC to achieve a greater ΔRƒ between your product and impurities.[5] 2. Reduce the amount of crude material loaded onto the column. A general rule is a 1:100 ratio of sample to silica gel by weight.[11] 3. Ensure the column is packed uniformly without cracks or channels. Use a slurry packing method for best results.[12]
Product Not Eluting from the Column 1. Mobile phase is not polar enough.[6] 2. Irreversible adsorption to the silica gel.[3]1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). A gradient elution may be necessary.[10] 2. If the compound is suspected to be strongly adsorbed, try eluting with a more polar solvent system, such as dichloromethane/methanol.[13] Consider deactivating the silica with TEA.[4]
Low Product Yield 1. On-column degradation.[3][7] 2. Incomplete elution. 3. Co-elution with an impurity.1. Use deactivated silica or add a basic modifier to the eluent. Minimize the time on the column.[4] 2. After collecting the main product fractions, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a methanol/dichloromethane mixture) to ensure all the product has eluted.[14] 3. Re-evaluate your mobile phase system with TLC to achieve better separation.[5]
Cracked or Channeled Column Bed 1. Improper packing technique.[10] 2. Running the column dry.1. Repack the column using a slurry method, ensuring the silica settles evenly.[12] 2. Always maintain a level of solvent above the silica bed.[11]

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Mobile Phase Optimization
  • Prepare a Dilute Sample: Dissolve a small amount of the crude 4-Oxo-3-phenylpentanenitrile in a volatile solvent like dichloromethane or ethyl acetate.

  • Spot the TLC Plate: Use a capillary tube to spot the solution onto a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a small amount of your test mobile phase (e.g., 30:1 Petroleum Ether:Ethyl Acetate).

  • Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under UV light.

  • Analyze: Calculate the Rƒ value. Adjust the mobile phase polarity by changing the solvent ratio and repeat until the desired Rƒ of ~0.3 is achieved.[15]

Protocol 2: Flash Column Chromatography Purification
  • Column Preparation:

    • Securely clamp a glass column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[16]

    • Prepare a slurry of silica gel in your chosen mobile phase and pour it into the column, allowing it to settle into a uniform bed. Gently tap the column to dislodge any air bubbles.[12]

    • Add a protective layer of sand on top of the silica bed.[16]

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[10]

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase and carefully pipette it onto the top of the column, taking care not to disturb the sand layer.[10]

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate.

    • Collect fractions in test tubes and monitor the elution by TLC to identify the fractions containing the pure product.[17]

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 4-Oxo-3-phenylpentanenitrile.[17]

Visualizations

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Optimization (Find optimal mobile phase) Pack 2. Pack Column (Slurry method) TLC->Pack Load 3. Load Sample (Dry loading preferred) Pack->Load Elute 4. Elute with Mobile Phase (Collect fractions) Load->Elute Monitor 5. Monitor Fractions (by TLC) Elute->Monitor Combine 6. Combine Pure Fractions Monitor->Combine Evaporate 7. Evaporate Solvent Combine->Evaporate Product Pure 4-Oxo-3-phenylpentanenitrile Evaporate->Product

Caption: A streamlined workflow for the purification of 4-Oxo-3-phenylpentanenitrile.

Troubleshooting Logic for Poor Separation

G Start Problem: Poor Separation Check_MP Is Mobile Phase Optimized (ΔRƒ > 0.2 on TLC)? Start->Check_MP Check_Load Is Sample Load Correct (~1:100 sample:silica)? Check_MP->Check_Load Yes Sol_MP Re-optimize Mobile Phase (Adjust polarity) Check_MP->Sol_MP No Check_Pack Is Column Packed Evenly (No cracks/channels)? Check_Load->Check_Pack Yes Sol_Load Reduce Sample Amount Check_Load->Sol_Load No Sol_Pack Repack Column Check_Pack->Sol_Pack No Success Separation Improved Check_Pack->Success Yes Sol_MP->Success Sol_Load->Success Sol_Pack->Success

Caption: A decision tree for troubleshooting poor chromatographic separation.

References

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Retrieved from [Link]

  • Hawach. (2018, August 23). Troubleshooting 6 Common Problems in Liquid Chromatography Separations. Retrieved from [Link]

  • Physics Forums. (2011, November 19). Column Chromatography ketone/silica. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • University of York. (n.d.). Preparing & loading the column. Chemistry Teaching Labs. Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography Guide. Retrieved from [Link]

  • Biocompare. (2023, May 18). Chromatography Column Selection Guide. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • Macedonian Pharmaceutical Bulletin. (n.d.). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • ChemRxiv. (n.d.). Giving preparative thin layer chromatography some tender loving care. Retrieved from [Link]

  • Biotage. (2023, January 23). 5 Steps to successful flash chromatography. Retrieved from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • ResearchGate. (2025, November 26). Recent problems with silica gel chromatography. Retrieved from [Link]

  • Agilent. (2008, January 17). Care, Maintenance, and Troubleshooting of HPLC Columns. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

Sources

Troubleshooting

identifying common impurities in 4-Oxo-3-phenylpentanenitrile synthesis

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-Oxo-3-phenylpentanenitrile. The content is stru...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-Oxo-3-phenylpentanenitrile. The content is structured to address common challenges, with a focus on identifying and mitigating impurities.

Introduction

The synthesis of 4-Oxo-3-phenylpentanenitrile, a valuable intermediate in pharmaceutical manufacturing, is most commonly achieved through a Michael addition of phenylacetonitrile to methyl vinyl ketone.[1][2][3] While seemingly straightforward, this reaction is prone to the formation of several impurities that can complicate purification and impact the yield and purity of the final product. This guide offers practical, experience-based solutions to these challenges.

Core Synthesis and Impurity Formation Pathway

The primary reaction involves the base-catalyzed addition of the carbanion generated from phenylacetonitrile to the β-carbon of methyl vinyl ketone. However, several side reactions can occur concurrently.

cluster_main Main Reaction cluster_impurities Impurity Formation PA Phenylacetonitrile Product 4-Oxo-3-phenylpentanenitrile (Desired Product) PA->Product + MVK, Base Unreacted_PA Unreacted Phenylacetonitrile PA->Unreacted_PA Incomplete Reaction MVK Methyl Vinyl Ketone MVK->Product Unreacted_MVK Unreacted Methyl Vinyl Ketone MVK->Unreacted_MVK Incomplete Reaction MVK_Polymer MVK Polymer/ Self-Condensation Product MVK->MVK_Polymer Base-catalyzed Self-Condensation Base Base (e.g., NaOEt) Hydrolysis_Amide 4-Oxo-3-phenylpentanamide Product->Hydrolysis_Amide H₂O (Acid/Base) Bis_Adduct Bis-Michael Adduct Product->Bis_Adduct + Phenylacetonitrile Hydrolysis_Acid 4-Oxo-3-phenylpentanoic Acid Hydrolysis_Amide->Hydrolysis_Acid H₂O (Acid/Base)

Caption: Synthesis pathway and common impurity formation routes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is low, and I have a significant amount of unreacted starting materials. What are the likely causes?

A1: Low conversion is a common issue and can often be attributed to several factors:

  • Insufficient Base: The base is catalytic and responsible for generating the nucleophilic carbanion from phenylacetonitrile. Ensure the base is fresh and used in the correct catalytic amount. An old or improperly stored base can lose its activity.

  • Reaction Temperature: The Michael addition is typically performed at or below room temperature to minimize side reactions. However, if the temperature is too low, the reaction rate may be significantly reduced. A careful balance is necessary.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the point of maximum conversion.

Q2: I've isolated my product, but it's a sticky oil or fails to crystallize. What impurities could be present?

A2: The presence of polymeric material is a frequent cause of product isolation difficulties.

  • Methyl Vinyl Ketone (MVK) Polymerization: MVK is prone to self-condensation and polymerization in the presence of a base.[4] This can be minimized by adding the MVK slowly to the reaction mixture containing the phenylacetonitrile and base. This ensures that the MVK is consumed in the desired Michael addition rather than reacting with itself.

  • Troubleshooting:

    • Slow Addition: Add the MVK dropwise to the reaction mixture over an extended period.

    • Temperature Control: Maintain a low reaction temperature (0-10 °C) during the MVK addition to disfavor the polymerization reaction.

Q3: My final product shows unexpected peaks in the NMR spectrum, suggesting the presence of amide or carboxylic acid functional groups. How did these form?

A3: The nitrile group is susceptible to hydrolysis, especially during the reaction workup.[5][6][7]

  • Hydrolysis to Amide and Carboxylic Acid: The presence of water during acidic or basic workup conditions can lead to the hydrolysis of the nitrile to the corresponding amide (4-Oxo-3-phenylpentanamide) and further to the carboxylic acid (4-Oxo-3-phenylpentanoic acid).[8][9]

  • Mitigation Strategies:

    • Anhydrous Conditions: While the reaction itself may tolerate some water, ensure that the workup is performed with minimal exposure to prolonged acidic or basic aqueous conditions, especially at elevated temperatures.[10]

    • Purification: If hydrolysis has occurred, these acidic impurities can often be removed by washing the organic layer with a dilute sodium bicarbonate solution. The desired nitrile product will remain in the organic phase, while the carboxylic acid will be extracted into the aqueous basic layer.

ImpurityFormation PathwayMitigation Strategy
Unreacted Starting MaterialsIncomplete reactionOptimize base, temperature, and reaction time
MVK PolymerBase-catalyzed self-condensation of MVKSlow addition of MVK at low temperature
4-Oxo-3-phenylpentanamideHydrolysis of the nitrile groupMinimize water during workup
4-Oxo-3-phenylpentanoic AcidFurther hydrolysis of the amideMinimize water and use basic wash for removal
Bis-Michael AdductReaction of the product with another molecule of phenylacetonitrileControl stoichiometry of reactants
Q4: I observe a byproduct with a higher molecular weight than my desired product. What could this be?

A4: The formation of a bis-Michael adduct is a possibility, though generally less common than other side reactions.

  • Bis-Michael Adduction: The product, 4-Oxo-3-phenylpentanenitrile, still possesses an acidic proton alpha to the nitrile and phenyl groups. It is conceivable that this could be deprotonated and react with another molecule of MVK. However, this is sterically hindered and less likely than the initial reaction. A more probable higher molecular weight impurity would be a dimer or trimer of MVK.

  • Analytical Approach: Mass spectrometry is the most effective tool to identify the exact mass of the high molecular weight impurity and thereby deduce its structure.

Experimental Protocols for Impurity Analysis and Removal

Protocol 1: In-Process Reaction Monitoring by TLC
  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) is a good starting point. Adjust the polarity as needed for optimal separation.

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.

  • Procedure: Spot the reaction mixture alongside standards of phenylacetonitrile and MVK (if available and non-volatile). The product should have a different Rf value from the starting materials. The disappearance of the starting material spots indicates reaction completion.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent: A gradient of hexane and ethyl acetate is typically effective. Start with a low polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute the more polar product and impurities.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Removal of Acidic Impurities by Liquid-Liquid Extraction
  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate.

  • Separate the aqueous layer.

  • Wash the organic layer with brine (saturated aqueous NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer to obtain the purified product.

References

  • Clark, J. (2015). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]

  • Chemistry Steps. (2024). Converting Nitriles to Amides. Retrieved from [Link]

  • LibreTexts. (2023). Reactivity of Nitriles. Chemistry LibreTexts. Retrieved from [Link]

  • Ibrahim, M. A., et al. (2022). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. Molecules, 27(4), 1256. [Link]

  • Indian Academy of Sciences. (n.d.). Solvent-free microwave-mediated Michael addition reactions. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). CARBONYL COMPOUNDS. Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Chemistry Steps. (2020). Michael Addition Reaction Mechanism. Retrieved from [Link]

  • Adichemistry. (n.d.). MICHAEL ADDITION REACTION. Retrieved from [Link]

Sources

Optimization

troubleshooting side reactions in 4-Oxo-3-phenylpentanenitrile synthesis

Welcome to the technical support center for the synthesis of 4-oxo-3-phenylpentanenitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the common chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-oxo-3-phenylpentanenitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the common challenges encountered during this synthesis. The primary route to this molecule involves the base-catalyzed Michael addition (a type of cyanoethylation) of phenylacetonitrile to methyl vinyl ketone (MVK). While theoretically straightforward, this reaction is often plagued by side reactions that can significantly impact yield and purity. This document provides in-depth, experience-driven advice in a question-and-answer format to help you optimize your experimental outcomes.

Diagram of the Core Reaction and Major Side Reactions

Below is a diagram illustrating the intended Michael addition reaction and the two most prevalent side reactions: polymerization of methyl vinyl ketone (MVK) and hydrolysis of the nitrile functional group. Understanding these competing pathways is the first step in effective troubleshooting.

cluster_main Desired Michael Addition Pathway cluster_poly Side Reaction: MVK Polymerization cluster_hydrolysis Side Reaction: Nitrile Hydrolysis PAN Phenylacetonitrile Enolate Phenylacetonitrile Carbanion PAN->Enolate Deprotonation MVK Methyl Vinyl Ketone (MVK) Adduct Michael Adduct (Intermediate) MVK_start MVK Base Base (e.g., NaOEt) Enolate->Adduct Nucleophilic Attack Product 4-Oxo-3-phenylpentanenitrile Adduct->Product Protonation (Work-up) Product_hydro 4-Oxo-3-phenylpentanenitrile MVK_poly Poly(methyl vinyl ketone) (Insoluble Polymer) MVK_start->MVK_poly Anionic or Radical Polymerization Base_poly Base / Initiator Amide 4-Oxo-3-phenylpentanamide Product_hydro->Amide Partial Hydrolysis CarboxylicAcid 4-Oxo-3-phenylpentanoic Acid Amide->CarboxylicAcid Full Hydrolysis Conditions H₂O, Acid or Base

Caption: The desired synthesis pathway versus common, competing side reactions.

Troubleshooting Guide & FAQs

Issue 1: Low Yield & Formation of a Sticky, Insoluble Polymer

Question: My reaction has a very low yield, and the flask is coated with a thick, sticky, or solid residue that is difficult to remove. What is happening and how can I prevent it?

Answer: This is a classic presentation of methyl vinyl ketone (MVK) polymerization. MVK is a highly reactive monomer that readily undergoes spontaneous polymerization via both anionic and free-radical pathways.[1][2] This process is often initiated or accelerated by the very conditions required for the Michael addition, particularly strong bases and elevated temperatures.[3][4]

Causality and Mitigation Strategy:

The core issue is that the rate of MVK polymerization can outcompete the rate of the desired Michael addition. Your strategy should focus on keeping the MVK "in check" long enough for it to react with the phenylacetonitrile carbanion.

Key Factors Influencing MVK Polymerization:

ParameterImpact on PolymerizationRecommended Action
Base Strength Stronger bases (e.g., NaH, LDA) significantly accelerate anionic polymerization.Use a milder base such as sodium ethoxide (NaOEt), potassium carbonate (K₂CO₃), or a quaternary ammonium hydroxide.[5]
Temperature Higher temperatures increase the rate of both radical and anionic polymerization.[6]Maintain strict temperature control. Run the reaction at 0 °C or even lower, and ensure efficient stirring to dissipate heat from the exothermic addition.[5]
MVK Addition Rate A high initial concentration of MVK provides a critical mass for polymerization.Add the MVK slowly and dropwise to the solution containing the phenylacetonitrile and base. This keeps the instantaneous concentration of unreacted MVK low.
Inhibitors Commercial MVK is often stabilized with an inhibitor like hydroquinone.[7]Ensure your MVK is fresh and properly stored. If distilling MVK, add a small amount of inhibitor to the collection flask.[7]

Protocol 1: Minimizing MVK Polymerization during Synthesis

  • Setup: To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add anhydrous ethanol and the chosen base (e.g., sodium ethoxide).

  • Carbanion Formation: Cool the mixture to 0 °C in an ice bath. Slowly add phenylacetonitrile and stir for 15-30 minutes to ensure complete formation of the carbanion.

  • Slow MVK Addition: Add freshly distilled or inhibitor-free MVK dropwise via a syringe pump or dropping funnel over 1-2 hours. Crucially, maintain the reaction temperature below 5 °C throughout the addition.

  • Reaction Monitoring: Allow the reaction to stir at low temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, quench it by pouring it into a cold, dilute acidic solution (e.g., 1 M HCl) to neutralize the base and prevent further polymerization during workup.

Issue 2: Presence of Phenylacetic Acid or Phenylacetamide in the Product

Question: My final product is contaminated with significant amounts of phenylacetic acid and/or phenylacetamide. Where are these coming from?

Answer: These impurities are the result of nitrile group hydrolysis.[8][9] This can happen to both the starting material (phenylacetonitrile) and the desired product (4-oxo-3-phenylpentanenitrile). The hydrolysis is catalyzed by either acidic or basic conditions, especially in the presence of water.[9][10]

Causality and Mitigation Strategy:

  • During the Reaction: If your reagents or solvents are not scrupulously dry, the basic reaction conditions will promote the hydrolysis of the nitrile to the amide, and potentially further to the carboxylate salt.[11]

  • During Workup: Using excessively harsh acidic or basic conditions during the aqueous workup, especially with prolonged heating, will hydrolyze the nitrile group of your product.[9]

Caption: Troubleshooting workflow for preventing nitrile hydrolysis.

Protocol 2: Preventing and Removing Hydrolysis Byproducts

  • Anhydrous Reaction Conditions:

    • Use freshly distilled, anhydrous solvents.

    • Dry all glassware in an oven and cool under an inert atmosphere.

    • Ensure your base is anhydrous. If using sodium ethoxide, prepare it fresh or use a high-quality commercial source.

  • Controlled Workup:

    • Quench the reaction in cold, dilute acid (e.g., 1 M HCl or saturated NH₄Cl).

    • Perform all extractions and washes promptly and without heating.

    • Use a saturated sodium bicarbonate wash to remove the acidic phenylacetic acid impurity. The carboxylate salt will move to the aqueous layer.[12]

  • Purification:

    • If phenylacetamide is present, it can often be removed by column chromatography on silica gel. Its polarity is significantly different from the target ketone.

Issue 3: The Reaction Stalls or Fails to Reach Completion

Question: I've monitored my reaction, and after several hours, a large amount of phenylacetonitrile remains unreacted. What could be the cause?

Answer: A stalled reaction, despite the presence of MVK, typically points to an issue with the base or the formation of the necessary carbanion.

Potential Causes and Solutions:

  • Insufficient Base: The base is used in catalytic or stoichiometric amounts. If you are using a catalytic amount and it becomes deactivated, the reaction will stop. Ensure you are using the correct stoichiometry as dictated by your chosen procedure.

  • Base Deactivation: The base can be quenched by adventitious water or acidic impurities in your reagents or solvents. As mentioned in the hydrolysis section, using strictly anhydrous conditions is critical.[13]

  • Poor Solubility: If the base or the resulting phenylacetonitrile salt is not soluble in the reaction solvent, the reaction may proceed very slowly or only at the surface of the solid. Consider a solvent system that better solubilizes all components.

  • Reverse (Retro-Michael) Reaction: While less common under these conditions, the Michael addition is reversible. If the product is unstable under the reaction conditions, it could revert to the starting materials. This is more likely if the reaction is run at high temperatures for extended periods.

Troubleshooting Steps:

  • Verify Base Stoichiometry and Quality: Double-check your calculations. If possible, titrate your base to confirm its activity.

  • Re-evaluate Solvent and Reagent Purity: Ensure all components are pure and anhydrous. Impurities in phenylacetonitrile can inhibit carbanion formation.[14]

  • Consider a Stronger, Non-Nucleophilic Base: If using a very weak base, consider switching to a slightly stronger one like potassium tert-butoxide, but be mindful of the increased risk of MVK polymerization and apply the mitigation strategies from Issue 1.

References

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. [Link]

  • Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. [Link]

  • Wikipedia. (n.d.). Methyl vinyl ketone. [Link]

  • Ghosh, R. (2024). Evaluation of Polymerization Condition Reactions of Methyl Vinyl Ketone for Hydrogen Storage. ScholarWorks @ UTRGV. [Link]

  • Tsuruta, T., et al. (1960). Anionic Polymerization of Vinyl Ketones. ResearchGate. [Link]

  • Conaway, R. F. (1934). U.S. Patent No. 1,967,225.
  • Ragab, E. A., et al. (2018). Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. ResearchGate. [Link]

  • Melville, H. W. (1946). The photochemical polymerization of methyl vinyl ketone vapour. The Royal Society. [Link]

  • Adams, R. (Ed.). (1949). Cyanoethylation. Organic Reactions. [Link]

  • Ross, N. C., & Levine, R. (1964). The Chemistry of Methyl Vinyl Ketone. I. The Acetoethylation of Ketones. Journal of Organic Chemistry.
  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Glen Research. (n.d.). Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. [Link]

  • Grokipedia. (n.d.). Cyanoethylation. [Link]

  • National Institutes of Health. (n.d.). Methyl vinyl ketone. PubChem. [Link]

  • Al-Omran, F., et al. (1997).
  • Organic Chemistry Portal. (n.d.). Ritter Reaction. [Link]

  • Trofimov, B. A., et al. (2022). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional -Diketones as Precurs. Molecules. [Link]

  • Trofimov, B. A., et al. (2022). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. PubMed. [Link]

  • Darcy & Roy Press. (2024). Diverse Applications and Eco-Friendly Catalysts for Michael Addition Reaction. Highlights in Science, Engineering and Technology. [Link]

  • Hopff, H. (1940). U.S. Patent No. 2,196,452.
  • International Journal of Scientific Development and Research. (2007). Michael Addition Reaction Under Green Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. [Link]

  • Arkat USA. (n.d.). L-Proline catalysed Michael additions of different active methylene compounds to α-enones in ionic liquid. [Link]

  • Royal Society of Chemistry. (n.d.). Transborylation Enabled, Borane-Catalysed Reductive Cyanation of Enones. [Link]

  • Scribd. (n.d.). Acetoethylation with Methyl Vinyl Ketone. [Link]

  • ResearchGate. (2025). (PDF) Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. [Link]

  • Royal Society of Chemistry. (n.d.). Catalyst-free N1-regioselective aza-Michael addition of vinyl ketones with 1,2,3-triazole derivatives. New Journal of Chemistry. [Link]

  • Organic Syntheses. (n.d.). rearrangement of bridgehead alcohols to polycyclic ketones by fragmentation-cyclization. [Link]

  • Chemsrc. (2025). 4-OXO-3-PHENYL-PENTANENITRILE | CAS#:21953-95-7. [Link]

  • CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]

Sources

Troubleshooting

optimizing reaction conditions for 4-Oxo-3-phenylpentanenitrile synthesis (temperature, solvent)

Welcome to the Process Chemistry Technical Support Center . This portal is designed for researchers and drug development professionals optimizing the synthesis of 4-Oxo-3-phenylpentanenitrile (CAS: 21953-95-7)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center . This portal is designed for researchers and drug development professionals optimizing the synthesis of 4-Oxo-3-phenylpentanenitrile (CAS: 21953-95-7)[1].

The synthesis of this intermediate relies on the precise α-alkylation of phenylacetone with chloroacetonitrile. Because phenylacetone is an unsymmetrical ketone and chloroacetonitrile is a highly reactive, base-sensitive electrophile, controlling regioselectivity and suppressing side reactions requires strict parameter optimization.

Mechanistic Architecture

The following diagram illustrates the optimized biphasic pathway using Phase Transfer Catalysis (PTC), which prevents the degradation of the electrophile while ensuring high regioselectivity.

Workflow A Phenylacetone (pKa ~16 at CH2) C Lipophilic Enolate Ion Pair A->C Interfacial Deprotonation B Aqueous NaOH + TBAB (PTC) B->C E 4-Oxo-3-phenylpentanenitrile (Target Product) C->E SN2 Alkylation (0-20 °C) D Chloroacetonitrile (Electrophile) D->E

Biphasic phase-transfer catalytic workflow for phenylacetone alkylation.

Troubleshooting Desk & FAQs

Q1: I am observing alkylation at the terminal methyl group instead of the internal methylene group. How do I correct this regioselectivity? A: Phenylacetone possesses two distinct enolizable positions: the internal methylene group (C3) and the terminal methyl group (C1). The methylene protons are flanked by an electron-withdrawing phenyl ring and a carbonyl, rendering them significantly more acidic (pKa ~16) than the terminal methyl protons (pKa ~19)[2]. If you are observing terminal alkylation, your reaction is operating under kinetic control (e.g., using LDA at -78 °C). To synthesize 4-oxo-3-phenylpentanenitrile, you must operate under thermodynamic control. Switching to an alkali hydroxide (like NaOH) or an alkoxide at 0 °C to room temperature allows the system to equilibrate exclusively to the more stable, highly conjugated methylene enolate before the electrophile attacks[3].

Q2: My chloroacetonitrile is degrading, leading to dark, tarry byproducts and low yields. What is happening? A: Chloroacetonitrile is a highly reactive, base-sensitive electrophile. In the presence of strong, unhindered bases or at elevated temperatures, it acts as a nucleophile itself, undergoing self-condensation or Darzens-type side reactions with the ketone. Causality & Fix: To mitigate this, temperature control is paramount. Maintain the alkylation temperature strictly between 0 °C and 20 °C. Do not heat the reaction to drive conversion; if the reaction is sluggish, optimize the mixing speed or catalyst loading rather than applying heat.

Q3: Which solvent system provides the best C-alkylation selectivity? A: While polar aprotic solvents (like DMF or DMSO) accelerate the SN2 reaction, they heavily solvate the cation, creating a "naked" enolate that often leads to unwanted O-alkylation. The most robust, field-proven method for this specific transformation is Phase Transfer Catalysis (PTC) [4]. Utilizing a biphasic system of Toluene and 50% aqueous NaOH with Tetrabutylammonium bromide (TBAB) keeps the bulk base sequestered from the organic phase. This protects the chloroacetonitrile from rapid alkaline hydrolysis while driving excellent C-alkylation yields at the liquid-liquid interface[4].

Quantitative Optimization Data

The table below summarizes the causality between reaction conditions, regioselectivity, and overall yield, validating the superiority of the PTC method.

Base SystemSolvent EnvironmentTemp ProfileRegioselectivity (Methylene : Methyl)C-Alkylation YieldPrimary Failure Mode
LDA (1.05 eq)THF (Anhydrous)-78 °C< 5 : 9565%Kinetic deprotonation yields wrong isomer.
NaH (1.2 eq)DMF (Anhydrous)0 °C to 20 °C> 90 : 1058%High O-alkylation due to naked enolate.
KOtBu (1.1 eq)THF (Anhydrous)0 °C to 20 °C> 95 : 572%Moderate Darzens condensation.
NaOH (50% aq)Toluene + TBAB (PTC)0 °C to 20 °C> 98 : 2 88% Optimized System [4].

Validated Experimental Protocol: PTC-Mediated Synthesis

This self-validating protocol utilizes interfacial catalysis to ensure thermodynamic enolate formation while protecting the electrophile from degradation.

Step 1: Reactor Preparation & Loading

  • Equip a jacketed glass reactor with a high-shear mechanical stirrer, an internal thermocouple, and an addition funnel.

  • Charge the reactor with Phenylacetone (1.0 equivalent) and Toluene (5 volumes).

  • Add Tetrabutylammonium bromide (TBAB) (0.05 equivalents) as the phase transfer catalyst. Note: Vigorous mechanical stirring (>400 rpm) is required to maximize the interfacial surface area.

Step 2: Thermodynamic Enolate Generation

  • Cool the organic mixture to 0 °C using the reactor jacket.

  • Slowly charge 50% w/w aqueous NaOH (1.5 equivalents) dropwise over 15 minutes.

  • Allow the biphasic mixture to stir at 0 °C for 30 minutes. Causality: This maturation period ensures complete equilibration to the thermodynamic methylene enolate.

Step 3: Electrophilic Alkylation

  • Charge Chloroacetonitrile (1.15 equivalents) to the addition funnel.

  • Add the chloroacetonitrile dropwise over 45 minutes. Critical Parameter: Modulate the addition rate to maintain the internal temperature below 10 °C. Exceeding this temperature triggers electrophile degradation.

Step 4: Maturation & Workup

  • Once addition is complete, adjust the jacket to warm the reaction to 20 °C. Stir vigorously for 4 to 6 hours.

  • In-Process Control: Monitor via GC or TLC until phenylacetone consumption is >95%.

  • Quench the reaction by adding cold Deionized Water (3 volumes) to dissolve precipitated salts.

  • Separate the phases. Wash the upper organic layer sequentially with 1N HCl (to neutralize residual base and remove TBAB) and saturated aqueous NaCl (brine).

  • Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield crude 4-Oxo-3-phenylpentanenitrile. Purify via vacuum distillation if ultra-high purity (>98%) is required.

References

  • CAS 21953-95-7 | 4-Oxo-3-phenylpentanenitrile, ≥95% - Howei - Life Science Product & Service Solutions Provider Source: howeipharm.com URL:[Link]

  • The phenylacetone dianion: alkylation with iodomethane Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Method of alkylation of arylmethyl methyl ketones (US2644843A)
  • Synthesis and spectral characterization of surface-enriched polymer-supported phase transfer catalysts and their effects on alkylation of phenylacetone Source: Journal of Applied Polymer Science (R Discovery) URL:[Link]

Sources

Optimization

removal of unreacted starting materials from 4-Oxo-3-phenylpentanenitrile

Technical Support Center: Purification of 4-Oxo-3-phenylpentanenitrile Welcome to the technical support center for the purification of 4-Oxo-3-phenylpentanenitrile. This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-Oxo-3-phenylpentanenitrile

Welcome to the technical support center for the purification of 4-Oxo-3-phenylpentanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile β-ketonitrile. Our goal is to equip you with the knowledge to not only follow protocols but to understand the causality behind each step, ensuring a self-validating and robust purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most probable unreacted starting materials I need to remove from my crude 4-Oxo-3-phenylpentanenitrile?

A1: The synthesis of β-ketonitriles can be achieved through various routes, such as the acylation of acetonitrile anion with esters or the coupling of aldehydes with acetonitrile derivatives.[1][2] Therefore, the most common unreacted starting materials you are likely to encounter in your crude product mixture include:

  • Acetonitrile: A common reactant and sometimes used as a solvent.

  • An aryl aldehyde or ester: Depending on the synthetic route, you may have residual electrophiles.

  • Bases: Such as sodium hydride, potassium tert-butoxide, or cesium carbonate, which are often used to generate the acetonitrile anion.[3][4]

  • Side-products: From aldol condensation or other side reactions.

Q2: I've finished the reaction, what is the first and most critical step in the work-up process?

A2: The initial and most crucial step is a proper aqueous work-up. This involves quenching the reaction mixture, typically with a saturated aqueous solution of ammonium chloride, followed by liquid-liquid extraction.[3][5] This process serves two primary purposes: it neutralizes any remaining strong base and separates the organic product from water-soluble inorganic salts and highly polar starting materials. A typical extraction might involve dissolving the crude mixture in an organic solvent like ethyl acetate and washing it sequentially with water and brine.[6][7]

Q3: How do I decide between chromatography, recrystallization, or distillation for the final purification?

A3: The choice of the final purification method depends on the physical state of your crude product and the nature of the remaining impurities.

  • Distillation: This is generally not the preferred method for 4-Oxo-3-phenylpentanenitrile due to its relatively high boiling point (predicted to be around 318°C) and potential for thermal decomposition.[8]

  • Column Chromatography: This is a highly versatile and common method for purifying β-ketonitriles.[2][3][9] It is particularly useful if your product is an oil or if there are multiple impurities with similar polarities.

  • Recrystallization: This is the most effective method if your crude product is a solid and contains a small amount of impurities. 4-Oxo-3-phenylpentanenitrile has a reported melting point of 94.5-95.5°C, making it an excellent candidate for recrystallization.[8] This technique can yield highly pure crystalline material if a suitable solvent is found.[10][11]

Q4: My crude product is an oil, but the literature reports it as a solid. What should I do?

A4: An oily crude product often indicates the presence of residual solvents or impurities that are depressing the melting point. In this case, column chromatography is the recommended first step to remove the bulk of these impurities. Once the product is substantially purified, it is more likely to solidify, at which point you can proceed with recrystallization to achieve high purity.

Troubleshooting Guide for Common Impurities

The following table outlines strategies for removing specific unreacted starting materials and byproducts.

Impurity Physical Properties Recommended Removal Method Scientific Rationale
Excess Acetonitrile Boiling Point: 82°C; Miscible with water.[12]1. Rotary Evaporation: If used as a solvent. 2. Aqueous Extraction: Partitioning between an organic solvent (e.g., ethyl acetate) and water.Acetonitrile's high water solubility allows it to be effectively removed by washing the organic layer with water or brine.[13][14] Rotary evaporation is effective for removing it as a bulk solvent.
Unreacted Benzaldehyde Boiling Point: 179°C; Slightly soluble in water.Aqueous Wash with Sodium Bisulfite (NaHSO₃) Benzaldehyde reacts with sodium bisulfite to form a water-soluble adduct, which is then extracted into the aqueous phase. This is a highly selective method for aldehydes.[6][15]
Benzoic Acid (from oxidized benzaldehyde) Melting Point: 122°C; Acidic.Basic Aqueous Wash (e.g., 5-10% NaHCO₃ or Na₂CO₃) Benzoic acid is deprotonated by the weak base to form its water-soluble sodium salt (sodium benzoate), which is then removed in the aqueous layer during extraction.[15][16]
Unreacted Esters (e.g., Ethyl Acetate) Varies depending on the ester.Column Chromatography Esters will have different polarities than the desired β-ketonitrile and can be separated based on their differential adsorption to the stationary phase.[3]
Inorganic Base (e.g., Cs₂CO₃, NaH) Water-soluble salts.Aqueous Work-up/Extraction Quenching the reaction with water or a mild acidic solution will neutralize the base and the resulting salts are readily soluble in the aqueous phase and removed during extraction.[17]

Detailed Purification Protocols

Protocol 1: Comprehensive Liquid-Liquid Extraction

This protocol is designed to remove a broad range of water-soluble and acidic/basic impurities before further purification.

Materials:

  • Crude reaction mixture

  • Ethyl acetate (or other suitable water-immiscible organic solvent)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate.

  • Transfer: Add the solution to a separatory funnel.

  • Bisulfite Wash (Optional): If an unreacted aldehyde is suspected, wash the organic layer with a saturated aqueous solution of sodium bisulfite. Shake vigorously and allow the layers to separate. Drain the lower aqueous layer.[6][15]

  • Bicarbonate Wash: Wash the organic layer with a 5% aqueous sodium bicarbonate solution to remove any acidic impurities.[16] Drain the aqueous layer.

  • Water Wash: Wash the organic layer with deionized water to remove any remaining water-soluble impurities.

  • Brine Wash: Wash the organic layer with brine. This helps to break up any emulsions and begins the drying process by removing bulk water.[7]

  • Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous MgSO₄ or Na₂SO₄. Swirl the flask until the drying agent no longer clumps together.

  • Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude, washed product.

Protocol 2: Flash Column Chromatography

This protocol is for the purification of 4-Oxo-3-phenylpentanenitrile using silica gel chromatography.

Materials:

  • Crude product from Protocol 1

  • Silica gel (230-400 mesh)

  • Hexane and Ethyl Acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Glass column with stopcock

  • Sand

  • Collection tubes

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by running TLC plates with varying ratios of hexane and ethyl acetate. A good starting point is a 30:1 mixture of petroleum ether and ethyl acetate.[2] The desired product spot should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column. Allow the silica to settle, ensuring no air bubbles are trapped. Add a small layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if solubility is an issue) and carefully apply it to the top of the silica gel.

  • Elution: Begin eluting the column with the chosen solvent system, collecting the eluent in fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified 4-Oxo-3-phenylpentanenitrile.

Protocol 3: Recrystallization

This protocol is for achieving high purity of solid 4-Oxo-3-phenylpentanenitrile.

Materials:

  • Purified product from Protocol 2 (or solid crude product)

  • A suitable recrystallization solvent (e.g., a mixture of petroleum ether and ethyl acetate, or ethanol/water)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask and tubing

Procedure:

  • Solvent Selection: The ideal solvent will dissolve the compound when hot but not at room temperature.[10][18] Test small amounts of the product in different solvents to find a suitable one. For β-ketonitriles, mixtures of petroleum ether and ethyl acetate are often effective.[19]

  • Dissolution: Place the solid product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.[20]

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualized Workflows

Purification_Workflow Crude Crude Reaction Mixture Workup Aqueous Work-up (Protocol 1) Crude->Workup Quench & Extract Analysis TLC/NMR Analysis Workup->Analysis Assess Purity Chromatography Column Chromatography (Protocol 2) Analysis->Chromatography Oily or Multiple Impurities Recrystallization Recrystallization (Protocol 3) Analysis->Recrystallization Solid Product Chromatography->Recrystallization Solidification Pure Pure Product Chromatography->Pure Recrystallization->Pure

Caption: General purification workflow for 4-Oxo-3-phenylpentanenitrile.

Decision_Tree Start Crude Product State? Solid Solid Start->Solid Solid Oil Oil / Tar Start->Oil Oily Recrystallize Recrystallization Solid->Recrystallize Chromatography Column Chromatography Oil->Chromatography Chromatography->Recrystallize If solidifies after purification Pure Pure Solid Product Recrystallize->Pure

Caption: Decision tree for selecting the primary purification method.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde.
  • Wikipedia. (2023). Liquid–liquid extraction. Retrieved from [Link]

  • BenchChem. (n.d.). How to remove unreacted benzaldehyde from 4'-Bromochalcone synthesis.
  • Syrris. (n.d.). Liquid-Liquid Extraction: An Overview. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • Flynn, A. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Extraction and Drying. Retrieved from University of Wisconsin-Madison website.
  • BenchChem. (n.d.). A Comparative Analysis of Green Chemistry Approaches for β-Ketonitrile Synthesis.
  • Google Patents. (1999). US6201161B1 - Method of reducing benzaldehyde or benzotrihalide content in a mixture.
  • Google Patents. (1995). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
  • Organic Chemistry Portal. (2023). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Retrieved from [Link]

  • University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

  • ResearchGate. (2025).
  • University of Colorado Boulder. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Organic Process Research & Development. (2007). Technical Notes - Removal of Reaction Solvent by Extractive Workup.
  • BenchChem. (n.d.). The Versatile Reactivity of the Nitrile Group in β-Ketonitriles: A Technical Guide.
  • ScienceDirect. (2025). Removal of benzaldehyde from a water/ethanol mixture by applying scavenging techniques.
  • Royal Society of Chemistry. (n.d.). Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • Beilstein Journal of Organic Chemistry. (2019).
  • Reddit. (2025).
  • Google Patents. (2010). US20120073954A1 - Recovery of acetonitrile from a waste stream.
  • Professor Dave Explains. (2020).
  • CATO. (n.d.). 4-Oxo-3-phenylpentanenitrile. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.).
  • Tyler Parra. (2020). How To Recrystallize A Solid [Video]. YouTube.
  • Chemsrc. (2025). 4-OXO-3-PHENYL-PENTANENITRILE | CAS#:21953-95-7. Retrieved from [Link]

  • Vassar. (2007).
  • Google Patents. (2001). EP1316546A1 - Process for the preparation of beta-ketonitriles.
  • RSC Advances. (2018). Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol.
  • BenchChem. (n.d.). Solubility Profile of (Z)-4-Phenyl-3-nitro-3-buten-2-one in Common Solvents: A Technical Guide.
  • Physical Chemistry Research. (2023).
  • University of California, Berkeley. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved from [Link]

Sources

Troubleshooting

recrystallization techniques for purifying 4-Oxo-3-phenylpentanenitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a robust, thermodynamically sound framework for the pu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a robust, thermodynamically sound framework for the purification of 4-Oxo-3-phenylpentanenitrile .

Often synthesized via conjugate addition methodologies (such as the Stetter reaction) [3], 4-Oxo-3-phenylpentanenitrile is a highly versatile γ -ketonitrile intermediate. Due to the presence of both a hydrogen-bond accepting nitrile and a ketone moiety adjacent to a lipophilic phenyl ring, crude reaction mixtures frequently contain structurally similar side-products that necessitate rigorous, rationally designed recrystallization protocols.

Part 1: Physicochemical Profile & Solvent Selection

Successful recrystallization is not a matter of trial and error; it is dictated by the precise physicochemical properties of the target molecule. 4-Oxo-3-phenylpentanenitrile exhibits moderate lipophilicity, making it highly soluble in polar aprotic solvents but insoluble in aliphatic hydrocarbons.

Table 1: Physicochemical Properties & Purification Impact

PropertyValueImpact on Purification Strategy
CAS Number 21953-95-7 [1]Standard identifier for cross-referencing solubility data.
Molecular Formula C₁₁H₁₁NO [2]Indicates a balance of hydrocarbon bulk and polar heteroatoms.
Molecular Weight 173.21 g/mol [1]Standard small-molecule crystallization kinetics apply.
LogP (Estimated) ~2.27[2]Dictates the use of a moderately polar "good" solvent (e.g., Ethyl Acetate) and a non-polar anti-solvent (e.g., Heptane).
Functional Groups Ketone, Nitrile, PhenylSusceptible to enolization; highly basic or acidic aqueous solvent systems should be avoided during thermal cycling.

Causality Insight: We select an Ethyl Acetate (EtOAc) / Heptane solvent system. EtOAc efficiently breaks the intermolecular dipole-dipole interactions of the crude solid, ensuring complete dissolution at elevated temperatures. Heptane acts as the anti-solvent; the phenyl ring of the solute is not sufficiently lipophilic to overcome the energetic penalty of solvating the ketone/nitrile groups in a purely non-polar environment, driving precipitation upon cooling.

Part 2: Standard Operating Procedure (SOP)

This protocol is a self-validating system. By strictly monitoring the cloud point and utilizing seeding techniques, you ensure thermodynamic control over the nucleation process, preventing kinetic trapping of impurities.

Step-by-Step Methodology: EtOAc/Heptane Recrystallization

  • Initial Dissolution: Suspend the crude 4-Oxo-3-phenylpentanenitrile in 2.5 volumes (relative to crude mass) of Ethyl Acetate in a jacketed reactor.

  • Thermal Activation: Heat the suspension to 60°C under gentle agitation until complete dissolution is achieved.

  • Hot Filtration (In-Process Control): Pass the hot solution through a pre-warmed Celite pad to remove insoluble polymerized byproducts or catalyst residues.

  • Anti-Solvent Addition: Return the filtrate to the reactor at 60°C. Begin dropwise addition of Heptane (approx. 5 to 7 volumes) until the solution reaches the cloud point (a faint, persistent turbidity indicating the boundary of the metastable zone).

  • Seeding: Add 1% w/w of pure 4-Oxo-3-phenylpentanenitrile seed crystals. Hold the temperature at 60°C for 15 minutes to allow the seed bed to mature.

  • Controlled Cooling: Initiate a linear cooling ramp of 0.5°C/min down to 5°C. Do not crash-cool, as this will cause rapid supersaturation and entrapment of mother liquor within the crystal lattice.

  • Isolation & Washing: Isolate the crystalline product via vacuum filtration. Wash the filter cake with 2 volumes of pre-chilled (0°C) EtOAc/Heptane (1:9 ratio) to displace residual mother liquor.

  • Drying: Dry the product under vacuum (50 mbar) at 35°C until a constant weight is achieved.

G Start Crude 4-Oxo-3-phenylpentanenitrile Dissolve Dissolution in EtOAc (Near Boiling Point) Start->Dissolve HotFilter Hot Filtration (Remove Insoluble Impurities) Dissolve->HotFilter AntiSolvent Add Anti-Solvent (Dropwise Heptane) HotFilter->AntiSolvent Cooling Controlled Cooling (0.5°C / min to 5°C) AntiSolvent->Cooling Nucleation Nucleation & Crystal Growth Cooling->Nucleation Isolation Vacuum Filtration & Washing Nucleation->Isolation Pure Pure Crystalline Product Isolation->Pure

Thermodynamic workflow for solvent/anti-solvent recrystallization of 4-Oxo-3-phenylpentanenitrile.

Part 3: Troubleshooting Guides & FAQs

Q1: My product is "oiling out" (forming a second liquid phase) instead of crystallizing. Why does this happen and how do I fix it? A: Oiling out (Liquid-Liquid Phase Separation, or LLPS) occurs when the supersaturation curve crosses the binodal curve before reaching the solidus curve. Because 4-Oxo-3-phenylpentanenitrile has a relatively low melting point and high solubility in the organic phase, rapid cooling forces the solute to separate as a dense, impurity-rich oil rather than a pure crystal. Solution: Reheat the mixture until it forms a single homogeneous phase. Add 5-10% more of the "good" solvent (EtOAc) to shift the composition away from the miscibility gap. Cool much slower (<0.5°C/min) and introduce seed crystals exactly at the cloud point to force solid nucleation before LLPS can occur.

G Issue Issue: Oiling Out Detected (Liquid-Liquid Phase Separation) CheckTemp Is the temperature above the melting point of the solute? Issue->CheckTemp Action1 Reheat until homogeneous, then add more EtOAc CheckTemp->Action1 Yes (Too concentrated) Action2 Add Seed Crystals at Cloud Point CheckTemp->Action2 No (Supersaturation high) AdjustCooling Reduce Cooling Rate (< 0.5°C/min) Action1->AdjustCooling Action2->AdjustCooling Success Solid Nucleation Achieved AdjustCooling->Success

Decision tree for troubleshooting liquid-liquid phase separation (oiling out) during cooling.

Q2: I am seeing co-precipitation of a persistent yellow impurity. How can I improve the purity? A: The yellow impurity is likely an oxidized degradation product or an aldol-condensation byproduct formed during the initial synthesis [3]. These impurities often interchelate within the crystal lattice. Solution: Incorporate a charcoal treatment. Add 5% w/w activated carbon during the initial EtOAc dissolution step, stir at 60°C for 15 minutes, and perform the hot filtration through a Celite pad. The high surface area of the carbon will adsorb the highly conjugated, colored impurities before the anti-solvent is introduced.

Q3: The yield of my recrystallization is consistently below 60%. How can I recover more material? A: A low yield indicates that the terminal solubility of 4-Oxo-3-phenylpentanenitrile in your final solvent ratio is too high. Solution: Adjust the EtOAc:Heptane ratio. While a 1:1 ratio might yield high purity, pushing the ratio to 1:3 or 1:4 (EtOAc:Heptane) at the end of the cooling cycle (down to 0-5°C) will drive more product out of solution. Ensure you allow sufficient aging time (2-3 hours) at the final temperature to reach true thermodynamic equilibrium.

Q4: Can I use an Alcohol/Water system instead of EtOAc/Heptane? A: While Isopropanol (IPA) and Water is a viable alternative for many nitriles, it is not recommended here. 4-Oxo-3-phenylpentanenitrile contains an acidic α -proton (located between the phenyl ring and the ketone). Prolonged heating in aqueous alcoholic mixtures can lead to trace hydrolysis of the nitrile group or retro-Michael side reactions if any trace base is present in the glassware. The anhydrous EtOAc/Heptane system ensures superior chemical stability during thermal cycling.

References

  • Chemsrc. "4-OXO-3-PHENYL-PENTANENITRILE | CAS#:21953-95-7". chemsrc.com. URL: [Link]

  • Science of Synthesis. "Product Class 10: Saturated and Unsaturated Ketones with an Additional Carbonyl, Nitrile, or Carboxy Substituent". thieme-connect.de. URL: [Link]

Optimization

Technical Support Center: Scale-Up of 4-Oxo-3-phenylpentanenitrile Production

Welcome to the technical support guide for the synthesis and scale-up of 4-Oxo-3-phenylpentanenitrile. This resource is intended for researchers, chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis and scale-up of 4-Oxo-3-phenylpentanenitrile. This resource is intended for researchers, chemists, and process development professionals. Here, we address common challenges and frequently asked questions encountered during the production of this key chemical intermediate. Our goal is to provide practical, experience-driven advice to ensure the successful and efficient scale-up of your synthesis.

Overview of Synthesis

The production of 4-Oxo-3-phenylpentanenitrile is typically achieved through a base-catalyzed condensation reaction. A common method involves the reaction of an ester with a nitrile, a process analogous to the Claisen condensation.[1] This guide will focus on the challenges associated with scaling up this type of synthesis.

Reaction Pathway Overview

Ester Ester Substrate Condensation Condensation Reaction Ester->Condensation Nitrile Nitrile Substrate Base Strong Base (e.g., NaH, NaOEt) Nitrile->Base Deprotonation Carbanion Nitrile Carbanion (Nucleophile) Base->Carbanion Carbanion->Condensation Nucleophilic Attack Intermediate Alkoxide Intermediate Condensation->Intermediate Product 4-Oxo-3-phenylpentanenitrile Intermediate->Product Elimination of Alkoxide Workup Aqueous Workup Product->Workup

Caption: General workflow for the synthesis of 4-Oxo-3-phenylpentanenitrile.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of 4-Oxo-3-phenylpentanenitrile synthesis.

Issue 1: Low Reaction Yield and Conversion

Question: My reaction is resulting in a low yield of 4-Oxo-3-phenylpentanenitrile, and I'm observing a significant amount of unreacted starting materials. What are the likely causes and how can I improve the conversion?

Answer: Low conversion is a common issue during scale-up and can be attributed to several factors:

  • Inadequate Mixing and Mass Transfer: In larger reactors, achieving uniform mixing is more challenging. This can lead to localized areas of low reactant concentration, hindering the reaction rate.

    • Solution: Ensure your reactor is equipped with an appropriate agitator for the viscosity of your reaction mixture. Consider using baffles to improve mixing efficiency. For heterogeneous reactions, effective stirring is crucial to overcome mass transfer limitations.[2]

  • Improper Temperature Control: The reaction may be exothermic, and inefficient heat dissipation in a large reactor can lead to temperature gradients.[3]

    • Solution: Implement a robust temperature control system. For highly exothermic reactions, consider a semi-batch process where one reactant is added gradually to control the rate of heat generation.[3]

  • Catalyst/Base Deactivation: The base or catalyst used may be deactivated by moisture or other impurities in the starting materials or solvent.

    • Solution: Ensure all starting materials and solvents are anhydrous.[4] Use freshly opened or properly stored reagents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[4]

Issue 2: Formation of Significant Byproducts

Question: My reaction is producing a high percentage of impurities, making purification difficult. What are the common side reactions, and how can I minimize them?

Answer: Byproduct formation can significantly impact yield and product purity. Common side reactions include:

  • Self-Condensation of the Ester: The ester starting material can undergo self-condensation, especially in the presence of a strong base.

    • Solution: Optimize the rate of addition of the ester to the reaction mixture. Maintaining a low concentration of the ester relative to the nitrile can favor the desired cross-condensation.

  • Hydrolysis of the Nitrile: The nitrile group can be susceptible to hydrolysis under either acidic or basic conditions, especially at elevated temperatures, forming the corresponding carboxylic acid or amide.[5]

    • Solution: Maintain careful control over the pH during the reaction and work-up. Quenching the reaction with a cooled, dilute acid can help minimize hydrolysis.[4] Avoid prolonged exposure to harsh acidic or basic conditions.

  • Side Reactions of the Phenyl Group: Depending on the reaction conditions, side reactions involving the phenyl group, such as nitration or halogenation, can occur if corresponding reagents are present.

    • Solution: Carefully review all reagents and reaction conditions to eliminate any potential sources of unwanted reactivity with the aromatic ring.

Issue 3: Difficulties in Product Isolation and Purification

Question: I'm struggling to isolate a pure sample of 4-Oxo-3-phenylpentanenitrile from the crude reaction mixture. What are the recommended procedures for scale-up?

Answer: Laboratory purification methods like column chromatography are often not practical for large-scale production.[3] Consider the following scalable techniques:

  • Crystallization: If the product is a solid, crystallization is often the most effective method for purification on a large scale.

    • Protocol:

      • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexanes).

      • If necessary, treat with activated charcoal to remove colored impurities.

      • Filter the hot solution to remove any insoluble materials.

      • Allow the solution to cool slowly to promote the formation of large, pure crystals.

      • Collect the crystals by filtration and wash with a small amount of cold solvent.

      • Dry the crystals under vacuum.

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.

    • Considerations: Ensure your vacuum system is adequate to achieve the necessary pressure to distill the product without thermal decomposition. Use a fractionating column for better separation from impurities with close boiling points.

  • Liquid-Liquid Extraction: This is a crucial step in the work-up to remove inorganic salts and water-soluble impurities.

    • Procedure: After quenching the reaction, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Wash the combined organic extracts with brine to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate) before concentrating.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions to consider during the scale-up of this synthesis?

A1: Safety is paramount. Key precautions include:

  • Chemical Hazards: Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and chemical-resistant clothing.[6] Nitriles can be toxic and may release hydrogen cyanide gas under certain conditions.[6]

  • Flammable Solvents: Many organic solvents are flammable. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources. Use explosion-proof equipment where necessary.[7]

  • Exothermic Reactions: As mentioned, the reaction can be exothermic. Monitor the temperature closely and have a cooling system readily available to prevent a runaway reaction.[3]

  • Handling Strong Bases: Strong bases like sodium hydride (NaH) are highly reactive and can ignite in the presence of moisture. Handle them under an inert atmosphere.

Q2: How can I effectively monitor the progress of the reaction on a large scale?

A2: In-process monitoring is crucial for determining the reaction endpoint and minimizing byproduct formation.

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively monitor the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It can provide accurate information on the concentration of reactants, products, and byproducts.

  • Gas Chromatography (GC): If the components are volatile, GC can also be used for reaction monitoring.

Q3: What are some common impurities I should look for in my final product?

A3: Besides unreacted starting materials, common impurities may include:

  • The corresponding amide or carboxylic acid from nitrile hydrolysis.

  • Products from the self-condensation of the ester.

  • Residual solvents from the reaction and purification steps.

  • Analysis: Use techniques like NMR, LC-MS, and GC-MS to identify and quantify impurities.[8] Resources are available that list the NMR chemical shifts of common laboratory solvents and impurities.[9][10][11]

Troubleshooting Workflow

Start Problem Encountered LowYield Low Yield / Conversion Start->LowYield Impurity High Impurity Profile Start->Impurity Isolation Isolation Issues Start->Isolation CheckMixing Verify Mixing Efficiency LowYield->CheckMixing CheckTemp Review Temperature Control LowYield->CheckTemp CheckReagents Assess Reagent Quality (Anhydrous Conditions) LowYield->CheckReagents AnalyzeByproducts Identify Byproducts (NMR, LC-MS) Impurity->AnalyzeByproducts OptimizeCrystallization Optimize Crystallization Solvent and Conditions Isolation->OptimizeCrystallization ConsiderDistillation Consider Vacuum Distillation Isolation->ConsiderDistillation ImproveExtraction Improve Liquid-Liquid Extraction Protocol Isolation->ImproveExtraction Solution Improved Process CheckMixing->Solution CheckTemp->Solution CheckReagents->Solution OptimizeAddition Optimize Reagent Addition Rate AnalyzeByproducts->OptimizeAddition ControlpH Control pH During Work-up AnalyzeByproducts->ControlpH OptimizeAddition->Solution ControlpH->Solution OptimizeCrystallization->Solution ConsiderDistillation->Solution ImproveExtraction->Solution

Caption: A logical workflow for troubleshooting common scale-up issues.

Quantitative Data Summary

ParameterLaboratory Scale (Typical)Pilot/Production Scale (Considerations)
Reaction Volume 50 mL - 1 L> 20 L
Heat Transfer High surface area to volume ratio; efficient heat dissipation.Low surface area to volume ratio; potential for "hot spots".[3]
Mixing Magnetic or overhead stirring; generally efficient.Requires optimized impeller design and agitation speed for homogeneity.
Reagent Addition Manual addition via dropping funnel.Controlled addition via pump to manage exotherms.
Purification Column chromatography, simple crystallization.Fractional distillation, recrystallization, filtration.[3]

Key Experimental Protocols

General Protocol for the Synthesis of 4-Oxo-3-phenylpentanenitrile

Disclaimer: This is a generalized protocol and should be adapted and optimized for your specific substrates and equipment.

  • Reactor Setup: A multi-necked, jacketed glass reactor equipped with an overhead stirrer, condenser, thermocouple, and nitrogen inlet is recommended.

  • Reagent Preparation: Ensure all glassware is dry and the system is purged with nitrogen. Charge the reactor with the appropriate anhydrous solvent and the nitrile starting material.

  • Base Addition: Carefully add a strong base (e.g., sodium hydride as a mineral oil dispersion or sodium ethoxide) to the stirred solution at a controlled temperature.

  • Ester Addition: The ester is then added dropwise to the reaction mixture at a rate that maintains the desired reaction temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Carefully quench the reaction by the slow addition of a dilute acid (e.g., 1M HCl) until the pH is neutral.

    • Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with a suitable organic solvent.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or vacuum distillation as described in the troubleshooting section.

References

  • BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Nitrile Synthesis.
  • BenchChem. (n.d.). Improving reaction yield for nitrile synthesis.
  • BenchChem. (n.d.). The Strategic Role of 3-Oxopentanenitrile as a Versatile Precursor in Modern Organic Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Scaling Up 4-Oxobutanenitrile Synthesis.
  • Chemistry Steps. (2024, December 5). Reactions of Nitriles.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 4709-4712.
  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Nitrile.
  • Patsnap. (2009, January 7). Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide.
  • RSC Publishing. (n.d.). Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles.
  • Sharma, G. V. R., & Prasad, K. S. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate.
  • Vasin, V. A., Razin, V. V., & Petrov, A. A. (2022). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. Molecules, 27(4), 1256.

Sources

Troubleshooting

Technical Support Center: Optimizing the Acylation of Phenylacetonitrile

Welcome to the Technical Support Center for the acylation of phenylacetonitrile (benzyl cyanide). Phenylacetonitrile is a pivotal building block in organic synthesis, particularly in the construction of pharmaceutical sc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the acylation of phenylacetonitrile (benzyl cyanide). Phenylacetonitrile is a pivotal building block in organic synthesis, particularly in the construction of pharmaceutical scaffolds such as phenobarbital[1]. However, its functionalization is notoriously prone to side reactions. The protons adjacent to the phenyl ring and nitrile group are highly acidic, allowing for facile deprotonation[1]. While this enables C-C bond formation, the resulting ambident nitrile anion can undergo several competing pathways, leading to yield-killing byproducts.

This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols designed by application scientists to ensure high-yielding, regioselective C-acylation.

Part 1: Mechanistic Insights & Reaction Pathways

To minimize byproducts, we must first map the causal relationships between reagent selection and reaction outcomes. The diagram below illustrates how kinetic versus thermodynamic control, alongside stoichiometric ratios, dictates the fate of the nitrile anion.

AcylationPathways Start Phenylacetonitrile (Starting Material) Base Base Addition (e.g., NaH, NaOEt) Start->Base Deprotonation Anion Nitrile Anion Intermediate Base->Anion Ester Soft Electrophile (e.g., Diethyl Carbonate) Anion->Ester + Electrophile Chloride Hard Electrophile (e.g., Acyl Chloride) Anion->Chloride + Electrophile Thorpe Thorpe Condensation (Self-Condensation) Anion->Thorpe Low Base Eq. / Slow Addition (Attacks unreacted SM) CAcyl C-Acylation (Desired Product) Ester->CAcyl Thermodynamic Control OAcyl O-Acylation (Enol Ester Byproduct) Chloride->OAcyl Kinetic Control (Hard-Hard) Diacyl Diacylation (Over-reaction) CAcyl->Diacyl Excess Electrophile + Excess Base

Caption: Logical relationship of reaction pathways and byproduct formation in phenylacetonitrile acylation.

Part 2: Troubleshooting Guide & FAQs

Q1: My reaction stalls at exactly 50% conversion, and I recover a large amount of unreacted starting material. What is happening? Causality: This is a classic acid-base quenching issue. The desired product (α-acylphenylacetonitrile) contains an active methine proton flanked by a cyano and a carbonyl group, making it significantly more acidic than the starting phenylacetonitrile. As soon as the product forms, it instantly deprotonates an equivalent of unreacted starting material. Solution: You must use a minimum of 2.0 to 2.2 equivalents of base [2]. The first equivalent forms the initial nitrile anion, and the second equivalent deprotonates the newly formed product, driving the reaction to completion by forming the stable enolate of the product.

Q2: I am observing significant amounts of a dimeric byproduct instead of my acylated target. How do I prevent this? Causality: You are observing the Thorpe-Ziegler reaction (self-condensation). This occurs when the concentration of the nitrile anion is high relative to the electrophile, allowing the anion to attack the cyano carbon of an unreacted phenylacetonitrile molecule[2]. Solution: Mitigate this by keeping the concentration of unreacted nitrile low. Use an inverse addition technique: add the phenylacetonitrile dropwise to a refluxing solution containing both the base and a large excess of the acylating agent (e.g., using diethyl carbonate as both reactant and solvent)[1].

Q3: GC-MS shows I have the correct mass, but NMR indicates I synthesized an enol ester (O-acylation) rather than the desired α-keto nitrile (C-acylation). How do I control regioselectivity? Causality: Nitrile anions are ambident nucleophiles. When reacted with "hard" electrophiles like acyl chlorides, the reaction is under kinetic control, and the "hard" oxygen atom of the intermediate enolate attacks the electrophile, yielding O-acylated byproducts. Solution: Switch to "softer" electrophiles like dialkyl carbonates (e.g., diethyl carbonate) or dialkyl oxalates[1]. Esters place the reaction under thermodynamic control. The less reactive alkoxide leaving group allows the system to equilibrate towards the thermodynamically more stable C-acylated product[2].

Part 3: Quantitative Data Summary

The table below summarizes the causal relationship between reaction parameters and the resulting yield/byproduct distribution.

Reaction ConditionBase EquivalentsElectrophile ChoicePrimary OutcomeEst. Yield (C-Acylated)Major Byproduct
Sub-optimal Base 1.0 eqDiethyl CarbonateReaction stalls at 50% conversion due to product acidity.< 45%Unreacted Starting Material
Hard Electrophile 2.1 eqAcetyl ChlorideKinetic control drives attack at the oxygen atom.20 - 30%O-Acylated Enol Ester
Standard Addition 2.1 eqDiethyl CarbonateHigh local concentration of unreacted nitrile causes dimerization.30 - 40%Thorpe Condensation Dimer
Optimized Protocol 2.1 eqDiethyl CarbonateComplete conversion, thermodynamic control, stable enolate.80 - 90%Minimal (Trace Diacylation)
Part 4: Validated Experimental Protocol

Optimized C-Acylation of Phenylacetonitrile via the Diethyl Carbonate Route This methodology utilizes inverse addition and soft electrophiles to synthesize α-phenyl-α-cyanoacetate, a precursor to barbiturates[1]. This is a self-validating system; do not proceed to the next step unless the validation checkpoint is met.

Reagents:

  • Phenylacetonitrile: 1.0 equivalent (117 g, 1.0 mol)

  • Diethyl carbonate: 2.5 equivalents (295 g, 2.5 mol) - Acts as both electrophile and solvent.

  • Sodium ethoxide (NaOEt): 2.1 equivalents (143 g, 2.1 mol) - Ensures complete deprotonation of the acidic product.

Step-by-Step Workflow:

  • System Preparation: Flame-dry a 2-L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. Purge the system with inert gas (Ar or N2).

  • Base/Electrophile Slurry: Add the diethyl carbonate to the flask, followed by the sodium ethoxide. Begin mechanical stirring and heat the mixture to 80 °C.

    • Validation Checkpoint 1: The mixture should form a uniform, easily stirrable suspension without clumping.

  • Inverse Addition (Critical Step): Load the phenylacetonitrile into the dropping funnel. Add it dropwise to the heated base/carbonate mixture over a period of 2 hours.

    • Causality Note: Slow addition ensures the nitrile anion is instantly consumed by the excess diethyl carbonate, completely suppressing the Thorpe self-condensation[2].

  • Reflux & Equilibration: Once the addition is complete, raise the temperature to gently reflux the mixture for 4 hours.

    • Validation Checkpoint 2: Remove a 0.5 mL aliquot, quench with 1M HCl, extract with ethyl acetate, and spot on TLC (4:1 Hexanes/EtOAc). The phenylacetonitrile spot (Rf ~0.6) must be completely absent, replaced by a highly UV-active baseline/low-Rf spot (the product).

  • Acidic Quenching: Cool the reaction mixture to 0 °C in an ice bath. Carefully add glacial acetic acid (or 2M HCl) dropwise until the pH of the aqueous phase is strictly below 3.

    • Validation Checkpoint 3: The reaction mixture will transition from a dark, homogeneous enolate solution to a biphasic system with a lighter organic layer. pH paper must confirm pH < 3 to ensure the enolate is fully protonated back to the α-phenyl-α-cyanoacetate.

  • Isolation: Separate the organic layer. Wash the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.

References
  • Title: 2-Phenylacetonitrile | For Research Source: Benchchem URL
  • Title: Nitrile anion Source: Wikipedia URL
  • Title: Synthesis from Nitriles with Retention of the Cyano Group Source: Thieme-Connect URL

Sources

Optimization

stability and storage conditions for 4-Oxo-3-phenylpentanenitrile

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Oxo-3-phenylpentanenitrile. It addresses common questions and troubleshooting scenarios relate...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Oxo-3-phenylpentanenitrile. It addresses common questions and troubleshooting scenarios related to the stability and storage of this compound, ensuring the integrity of your experiments.

I. Compound Stability Profile

4-Oxo-3-phenylpentanenitrile possesses two primary functional groups that dictate its stability: a ketone and a nitrile. The reactivity of these groups informs the appropriate storage and handling procedures. The nitrile group can be susceptible to hydrolysis under strong acidic or basic conditions, which would yield a carboxylic acid.[1][2] The ketone functionality can be sensitive to light and may participate in various reactions. Therefore, proper storage is crucial to prevent degradation and ensure experimental reproducibility.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the use of 4-Oxo-3-phenylpentanenitrile, with a focus on tracing the problem back to stability and storage conditions.

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Inconsistent analytical results (e.g., NMR, HPLC, LC-MS) Compound Degradation: This could be due to hydrolysis of the nitrile group or other reactions involving the ketone.1. Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature, protected from light and moisture. 2. Aliquot Samples: For frequently used materials, it is best practice to aliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture. 3. Re-analyze a Fresh Sample: If possible, analyze a fresh, unopened sample to compare with the problematic one.
Change in Physical Appearance (e.g., color change, clumping) Decomposition or Water Absorption: A change in color or the clumping of a solid sample can indicate degradation or the absorption of moisture.1. Visual Inspection: Before each use, visually inspect the compound. 2. Proper Handling: Always handle the compound in a dry, inert atmosphere (e.g., a glovebox) if possible. 3. Discard if Necessary: If significant changes in appearance are observed, it is recommended to discard the sample to avoid compromising experimental results.
Low Yield or Unexpected Byproducts in Reactions Use of a Degraded Reagent: If 4-Oxo-3-phenylpentanenitrile is a starting material, its degradation can lead to lower yields of the desired product or the formation of unexpected side products.1. Confirm Purity: Before use in a critical reaction, confirm the purity of the 4-Oxo-3-phenylpentanenitrile using an appropriate analytical technique. 2. Use a Fresh Stock: If degradation is suspected, use a new, unopened vial of the compound.

III. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 4-Oxo-3-phenylpentanenitrile?

For long-term storage, it is recommended to store 4-Oxo-3-phenylpentanenitrile at 2-8°C in a tightly sealed container.[3] The container should be placed in a dark and dry environment to protect it from light and moisture. For short-term storage, refrigeration is also suitable.

Q2: How should I handle 4-Oxo-3-phenylpentanenitrile upon receiving it?

Upon receipt, the compound should be stored immediately under the recommended conditions. It is advisable to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

Q3: What type of container is best for storing 4-Oxo-3-phenylpentanenitrile?

A tightly sealed, amber glass vial is the preferred container for storing this compound. The amber glass will protect it from light, and a secure cap will prevent the ingress of moisture and air.

Q4: What are the signs of degradation for 4-Oxo-3-phenylpentanenitrile?

Signs of degradation may include a noticeable change in color, the development of an unusual odor, or a change in the physical state of the compound (e.g., from a free-flowing solid to a sticky or clumpy material). If any of these are observed, the purity of the compound should be re-verified before use.

Q5: Is 4-Oxo-3-phenylpentanenitrile sensitive to air?

While not acutely sensitive to air for short periods of handling, prolonged exposure should be avoided. For long-term storage, it is good practice to flush the container with an inert gas like argon or nitrogen before sealing. This is a general precaution for many organic compounds to prevent slow oxidation over time.

IV. Experimental Workflow & Decision Making

The following diagram illustrates the decision-making process for the proper handling and storage of 4-Oxo-3-phenylpentanenitrile to ensure its stability.

G cluster_storage Storage Protocol cluster_handling Handling Protocol cluster_troubleshooting Troubleshooting receive Receive Compound inspect Visually Inspect receive->inspect store Store at 2-8°C (Dark & Dry) inspect->store aliquot Aliquot for Frequent Use store->aliquot If frequent use is anticipated retrieve Retrieve from Storage store->retrieve warm Warm to Room Temp retrieve->warm handle Handle in Dry Atmosphere warm->handle use Use in Experiment handle->use inconsistent_results Inconsistent Results? use->inconsistent_results check_storage Verify Storage Conditions inconsistent_results->check_storage Yes reanalyze Re-analyze Fresh Sample check_storage->reanalyze

Caption: Decision workflow for storage and handling of 4-Oxo-3-phenylpentanenitrile.

V. References

  • Chemguide. (n.d.). An introduction to nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Alternative Bases for the Synthesis of 4-Oxo-3-phenylpentanenitrile

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Oxo-3-phenylpentanenitrile. The conjugate addition of a cyanide source t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Oxo-3-phenylpentanenitrile. The conjugate addition of a cyanide source to benzylideneacetone (4-phenyl-3-buten-2-one) is a primary method for its preparation. The choice of base in this reaction is critical, influencing yield, reaction time, and the formation of byproducts. This document provides a comprehensive overview of alternative bases to the commonly employed sodium or potassium cyanide, along with troubleshooting guides and frequently asked questions to address challenges encountered during experimentation.

The synthesis of β-cyano ketones through the 1,4-addition of cyanide to α,β-unsaturated ketones is a well-established transformation in organic chemistry.[1] The reaction is typically catalyzed by a base, which generates the cyanide anion (CN⁻), the active nucleophile in the reaction.[1] While traditional methods often utilize alkali metal cyanides, which also serve as the cyanide source, various other bases can be employed to modulate reactivity and improve outcomes.

Frequently Asked Questions (FAQs)

Q1: Why should I consider using an alternative base for the synthesis of 4-Oxo-3-phenylpentanenitrile?

A1: While traditional bases like potassium cyanide (KCN) or sodium cyanide (NaCN) are effective, they can present challenges. Highly basic conditions can lead to side reactions such as polymerization of the starting material or product degradation. Alternative, non-cyanide bases can offer milder reaction conditions, potentially leading to cleaner reactions and higher yields. Furthermore, certain bases can be used in catalytic amounts, which can be advantageous.

Q2: What are some common issues encountered when using traditional strong bases like sodium ethoxide or sodium hydride?

A2: Strong, non-nucleophilic bases like sodium ethoxide or sodium hydride are often used in Claisen-type condensations to synthesize β-ketonitriles.[2] However, when used in conjugate additions, they can promote undesired side reactions. For instance, in the presence of α,β-unsaturated ketones, strong bases can catalyze self-condensation or polymerization. They can also lead to the formation of complex reaction mixtures that are difficult to purify.

Q3: Can Lewis acids be used to promote this reaction?

A3: Yes, Lewis acids can be employed to activate the α,β-unsaturated ketone, making it more susceptible to nucleophilic attack by the cyanide ion.[3] A notable example is the use of diethylaluminum cyanide (Et₂AlCN), often referred to as Nagata's reagent.[3][4] This reagent serves as both a Lewis acid and a cyanide source, often providing high yields and selectivity.[3]

Q4: Are there any catalytic asymmetric methods for this type of reaction?

A4: While the direct synthesis of 4-Oxo-3-phenylpentanenitrile is not the most common example, significant research has been dedicated to the catalytic asymmetric conjugate addition of cyanide to α,β-unsaturated compounds.[5] These methods often employ chiral metal complexes, such as those involving aluminum-salen complexes, to achieve high enantioselectivity.[5] This is particularly relevant in drug development where specific stereoisomers are often required.

Q5: What are the primary safety concerns when working with cyanide reagents?

A5: Cyanide compounds are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[6][7] It is imperative to handle all cyanide-containing materials in a well-ventilated chemical fume hood.[8][9] Always wear appropriate personal protective equipment (PPE), including a lab coat, double gloves, and safety goggles.[8][10] Crucially, avoid contact with acids, as this will generate highly toxic and flammable hydrogen cyanide gas.[9][10] Establish a designated work area and have an emergency response plan in place.[8][9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive Base: The base may have degraded due to improper storage or handling. 2. Insufficient Base: The amount of base may be too low to effectively catalyze the reaction. 3. Poor Quality Cyanide Source: The cyanide reagent may be of low purity.1. Use a fresh, properly stored batch of the base. 2. Increase the molar equivalent of the base. For catalytic bases, ensure optimal loading. 3. Utilize a high-purity cyanide source.
Formation of a Viscous Oil or Polymer 1. Excessively Strong Base: The base may be too strong, leading to polymerization of the starting material or product.[11] 2. High Reaction Temperature: Elevated temperatures can accelerate polymerization.[12]1. Switch to a milder base (e.g., triethylamine, DBU) or use a Lewis acid catalyst. 2. Conduct the reaction at a lower temperature (e.g., 0 °C or room temperature).
Presence of Unreacted Starting Material 1. Short Reaction Time: The reaction may not have reached completion. 2. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.1. Extend the reaction time and monitor the progress using techniques like TLC or GC. 2. Gradually increase the reaction temperature while monitoring for side product formation.
Difficult Product Purification 1. Formation of Byproducts: Strong bases can lead to the formation of multiple byproducts, complicating purification. 2. Emulsion during Workup: The presence of certain salts or byproducts can lead to emulsions during aqueous extraction.1. Optimize the reaction conditions by screening different bases and solvents to minimize byproduct formation. 2. Add a saturated brine solution during the workup to break emulsions. Consider alternative purification methods like column chromatography with a carefully selected eluent system.

Experimental Protocols: Alternative Bases

Protocol 1: Triethylamine (Et₃N) Catalyzed Hydrocyanation

This protocol utilizes a milder, non-nucleophilic organic base to catalyze the conjugate addition of cyanide.

Step-by-Step Methodology:
  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Reagent Addition: To the flask, add benzylideneacetone (1 equivalent) and a suitable solvent such as ethanol or tetrahydrofuran (THF).

  • Cyanide Source: Add a cyanide source, such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) (1.1-1.5 equivalents).

  • Base Addition: Add triethylamine (0.1-0.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Diethylaluminum Cyanide (Et₂AlCN) Mediated Cyanation

This method employs a Lewis acid that also serves as the cyanide source, often leading to cleaner reactions.[3]

Step-by-Step Methodology:
  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), equip a dry, three-necked flask with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Solvent and Substrate: Add anhydrous toluene to the flask, followed by benzylideneacetone (1 equivalent). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of diethylaluminum cyanide (1.1-1.5 equivalents) in toluene via the dropping funnel, maintaining the internal temperature below 5 °C.[4]

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or Rochelle's salt. Stir vigorously until the aluminum salts precipitate.

  • Extraction and Purification: Filter the mixture through a pad of celite, washing with an organic solvent. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Visualization of a Generalized Workflow

The following diagram illustrates a generalized workflow for the synthesis of 4-Oxo-3-phenylpentanenitrile using an alternative base.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Product Analysis A Select Alternative Base (e.g., Et3N, Et2AlCN) B Prepare Anhydrous Solvent and Inert Atmosphere A->B C Charge Reactor with Benzylideneacetone B->C D Add Cyanide Source (if separate from base) C->D Step 1 E Add Alternative Base (Catalytic or Stoichiometric) D->E Step 2 F Monitor Reaction (TLC, GC, etc.) E->F Step 3 G Quench Reaction F->G Step 4 H Aqueous Extraction G->H Step 5 I Drying and Concentration H->I Step 6 J Purification (e.g., Chromatography) I->J Step 7 K Characterize Product (NMR, IR, MS) J->K Step 8 L Determine Yield and Purity K->L Step 9

Caption: Generalized workflow for the synthesis of 4-Oxo-3-phenylpentanenitrile.

References

  • Organic Reactions. (n.d.). Hydrocyanation of Conjugated Carbonyl Compounds. Wiley Online Library. Retrieved from [Link]

  • ResearchGate. (n.d.). Conjugate Addition to α,β-Unsaturated Nitriles, Carboxylic Acids, and Derivatives: A Guide to Functional Group Preparations. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]

  • Imperial College London. (2022). Cyanides. Retrieved from [Link]

  • LSU Health Shreveport. (2018). SOP for the safe use of cyanide compounds. Retrieved from [Link]

  • The University of Adelaide. (2023). Chemical Safety Management. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Fiveable. (2026). Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones. Retrieved from [Link]

  • Safe Work Australia. (n.d.). Guide for Preventing and Responding to Cyanide Poisoning in the Workplace. Retrieved from [Link]

  • Pearson+. (n.d.). Show how you would use a Strecker synthesis to make (b) valine. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Journal of the American Chemical Society. (2003). Highly Enantioselective, Catalytic Conjugate Addition of Cyanide to α,β-Unsaturated Imides. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic conjugate addition. Retrieved from [Link]

  • ResearchGate. (2025). Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties. Retrieved from [Link]

  • PMC. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diethylaluminum cyanide. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethylaluminium cyanide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. Retrieved from [Link]

  • ResearchGate. (2025). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. Retrieved from [Link]

  • Angewandte Chemie International Edition. (n.d.). Asymmetric Cyanation of Ketones, Aldehydes, and Imines with a Chiral N,N′‐Dioxide–Scandium(III) Complex. Retrieved from [Link]

  • Middle East Technical University. (n.d.). reactions of diethylaluminum cyanide with acyl phosphonates. Retrieved from [Link]

  • PMC. (2022). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

  • Chemsrc. (2025). 4-OXO-3-PHENYL-PENTANENITRILE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). rearrangement of bridgehead alcohols to polycyclic ketones by fragmentation-cyclization. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. Retrieved from [Link]

  • Chemical Communications. (n.d.). Deacetylative cyanation: a cyanide-free route to thiocyanates and cyanamides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

Sources

Optimization

monitoring 4-Oxo-3-phenylpentanenitrile reaction progress by TLC

An essential, yet often challenging, aspect of synthetic organic chemistry is the real-time monitoring of a reaction's progress. For the synthesis of 4-Oxo-3-phenylpentanenitrile, Thin-Layer Chromatography (TLC) serves a...

Author: BenchChem Technical Support Team. Date: March 2026

An essential, yet often challenging, aspect of synthetic organic chemistry is the real-time monitoring of a reaction's progress. For the synthesis of 4-Oxo-3-phenylpentanenitrile, Thin-Layer Chromatography (TLC) serves as a rapid, inexpensive, and highly effective analytical tool.[1][2] It allows researchers to qualitatively track the consumption of starting materials and the formation of the desired product, enabling crucial decisions about reaction time, workup, and purification strategies.

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals utilizing TLC to monitor this specific reaction. It is structured to address common issues through a combination of frequently asked questions, in-depth troubleshooting, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for monitoring the 4-Oxo-3-phenylpentanenitrile reaction?

A common and effective starting point is a binary mixture of a non-polar solvent and a moderately polar solvent.[3] A 7:3 or 8:2 mixture of Hexane:Ethyl Acetate is recommended.[4] This system provides good initial separation for compounds of intermediate polarity like the target molecule, which contains both non-polar (phenyl ring) and polar (ketone, nitrile) functional groups.

Q2: How do I interpret the spots on my TLC plate?

To properly monitor the reaction, you should spot three lanes on your TLC plate: the starting material(s), the reaction mixture, and a "co-spot" where both starting material and reaction mixture are applied to the same point.[5]

  • Starting Material Lane: Shows the retention factor (Rf) of your reactant(s).

  • Reaction Mixture Lane: As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, and a new spot corresponding to the product will appear.[6]

  • Co-spot Lane: This lane helps to confirm if the spot in the reaction mixture is indeed the starting material. If they are the same, they will appear as a single, merged spot.

The product, 4-Oxo-3-phenylpentanenitrile, is generally more polar than the common starting materials (e.g., benzaldehyde derivatives). Therefore, the product spot should have a lower Rf value (travel a shorter distance up the plate) than the starting material spot.[7]

Q3: My spots are not visible under the UV lamp. What should I do?

While the phenyl group in 4-Oxo-3-phenylpentanenitrile should make it visible under a 254 nm UV lamp[8], several factors could cause invisibility:

  • Low Concentration: The sample spotted may be too dilute. Try re-spotting the sample multiple times in the same location, allowing the solvent to dry completely between applications.[9]

  • Compound is Not UV-Active: If starting materials lack a UV-active chromophore, they won't be visible.

  • Alternative Visualization: Use a chemical stain. Placing the plate in a chamber with iodine crystals is a good general-purpose stain for most organic compounds.[1] Alternatively, a potassium permanganate (KMnO₄) stain can be effective for visualizing compounds with oxidizable functional groups.[7][10]

Q4: What does a "streak" instead of a round spot mean?

Streaking is a common issue that can obscure results.[11] The primary causes are:

  • Sample Overload: The spotted sample is too concentrated.[9] Dilute the sample and re-run the TLC.

  • Strong Interaction with Silica: The compound may be acidic or basic, causing it to interact too strongly with the slightly acidic silica gel stationary phase.[2][11] 4-Oxo-3-phenylpentanenitrile has acidic protons alpha to the carbonyl and nitrile groups, which can cause streaking. To remedy this, add a small amount (0.5-1%) of acetic acid to your eluent (solvent system).[3][11]

Detailed Troubleshooting Guide

This section addresses specific problems you may encounter during TLC analysis, providing potential causes and actionable solutions.

Problem Potential Cause(s) Solution(s) & Scientific Explanation
No Spots Visible 1. Sample concentration is too low. [9] 2. Inappropriate visualization technique. [8] 3. Solvent level in the chamber is too high. The baseline where the sample is spotted should always be above the level of the eluent.[2][9]1. Increase Concentration: Dissolve your sample in a more concentrated solution or apply the spot multiple times in the same location, ensuring the solvent evaporates between applications. 2. Change Visualization Method: The phenyl ring should be UV active. If not visible, use a secondary method like an iodine chamber or a potassium permanganate stain.[1][7] 3. Adjust Solvent Level: Ensure the eluent in the developing chamber is no more than 0.5 cm deep and is below the pencil line where samples are spotted.
Spots are Streaked or Tailing 1. Sample is too concentrated ("overloaded"). [9] 2. Compound is acidic or basic. The analyte interacts too strongly with the silica gel.[2][11] 3. Incorrect solvent system polarity. [9]1. Dilute the Sample: Prepare a more dilute solution of your reaction mixture for spotting. Spots should be small and concise.[11] 2. Modify the Eluent: Add 0.5-1% acetic acid to the eluent. This protonates the silica surface slightly, reducing the strong interaction with acidic analytes and resulting in sharper spots.[11] 3. Adjust Polarity: If the streak starts from the baseline and moves upwards, the eluent may be too polar. Try decreasing the proportion of the polar solvent (e.g., ethyl acetate).
Rf Value is Too High or Too Low 1. Eluent is too polar (Rf ≈ 1). The solvent carries all compounds, including polar ones, to the solvent front with no separation.[2] 2. Eluent is not polar enough (Rf ≈ 0). The solvent is unable to move the compounds from the baseline.[2]1. Decrease Polarity: If spots are too high (Rf > 0.8), decrease the polarity of the eluent by increasing the proportion of the non-polar component (e.g., change from 7:3 Hexane:EtOAc to 9:1).[12] 2. Increase Polarity: If spots remain at the baseline (Rf < 0.2), increase the eluent's polarity by increasing the proportion of the polar component (e.g., change from 7:3 Hexane:EtOAc to 1:1).[12] An ideal Rf for the compound of interest is between 0.2 and 0.6.[4][13]
Uneven or Crooked Solvent Front 1. The TLC plate is touching the side of the chamber or filter paper. [9] 2. The bottom edge of the TLC plate is not level. 3. The silica on the plate is chipped or damaged at the edge. [11]1. Reposition the Plate: Carefully place the plate in the center of the chamber, ensuring it does not touch the walls or the filter paper wick. 2. Ensure a Level Surface: Make sure the developing chamber is on a flat, level surface and that the bottom of the plate is cut evenly. 3. Inspect the Plate: Do not use plates with visible damage to the silica layer, especially near the bottom edge where solvent uptake begins.[11]
Unexpected Spots Appear 1. Contamination: The spotting capillary, solvent, or the plate itself may be contaminated.[9] 2. Reaction Byproducts: The reaction may be producing unexpected side products. 3. Sample Decomposition on Silica: Some compounds can degrade on the acidic silica gel surface.[11]1. Use Clean Equipment: Always use a fresh, clean capillary tube for each sample. Ensure solvents are pure and handle the TLC plate only by the edges.[7] 2. Analyze and Record: Note the Rf values of the new spots. This is valuable data that can inform purification strategies. 3. Neutralize the Plate/Eluent: If decomposition is suspected, add a small amount (0.1-0.5%) of a base like triethylamine to the eluent to neutralize the acidic sites on the silica.[11]

Experimental Protocols

Protocol 1: TLC Plate and Chamber Preparation
  • Prepare the Developing Chamber: Pour your chosen solvent system (e.g., 8 mL hexane and 2 mL ethyl acetate for an 8:2 mixture) into a TLC chamber to a depth of about 0.5 cm.

  • Saturate the Chamber: Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the chamber with a lid and let it sit for 5-10 minutes. This saturates the chamber atmosphere with solvent vapors, which ensures a more uniform solvent front.[7][14]

  • Prepare the TLC Plate: Obtain a silica gel TLC plate. Handle it only by the edges to avoid contamination.[7]

  • Draw the Baseline: Using a pencil and a ruler, gently draw a straight line across the plate, about 1 cm from the bottom. This is your origin or baseline.[1] Be careful not to scratch the silica layer.

Protocol 2: Spotting and Developing the Plate
  • Prepare Samples: Dissolve a very small amount (~1 mg) of your starting material in a volatile solvent (like ethyl acetate or dichloromethane). Prepare a similar solution from an aliquot of your reaction mixture.[3]

  • Spot the Plate: Dip a clean capillary tube into your starting material solution. Gently and briefly touch the tip to the pencil line on the left side of the plate. The goal is to create a small, concentrated spot, no more than 1-2 mm in diameter.[7][11]

  • Repeat the process for the reaction mixture, spotting it on the right side of the baseline.

  • For the center lane (the co-spot), first spot the starting material, then, using the same capillary, spot the reaction mixture directly on top of the first spot.[5]

  • Develop the Plate: Carefully place the spotted TLC plate into the prepared, saturated chamber using forceps. Ensure the baseline is above the solvent level.[2] Close the lid.

  • Run the Chromatogram: Allow the solvent to travel up the plate via capillary action. Do not disturb the chamber during this process.[15]

  • Mark the Solvent Front: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.[16]

Protocol 3: Visualization and Analysis
  • Dry the Plate: Allow the solvent to completely evaporate from the plate in a fume hood.

  • UV Visualization: Place the dried plate under a short-wave (254 nm) UV lamp in a dark environment.[15][17] The spots of UV-active compounds will appear as dark or colored patches against the fluorescent green background.[8] Lightly circle the spots with a pencil.

  • Chemical Staining (if needed): If spots are not visible or if you need confirmation, use a chemical stain. For an iodine chamber, place the plate in a sealed jar containing a few iodine crystals for a few minutes until brown/yellow spots appear.[1][15]

  • Calculate the Retention Factor (Rf): The Rf value is a ratio that quantifies the movement of each spot.[16][18]

    • Measure the distance from the baseline to the center of each spot.

    • Measure the distance from the baseline to the solvent front mark.

    • Calculate the Rf using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [2][18]

    An Rf value is a characteristic of a compound under specific conditions (stationary phase and mobile phase) and will always be between 0 and 1.[16]

Visualizations and Diagrams

TLC Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_chamber 1. Prepare & Saturate Chamber prep_plate 2. Prepare Plate (Draw Baseline) prep_chamber->prep_plate prep_sample 3. Prepare Samples (SM, Rxn) prep_plate->prep_sample spot 4. Spot Plate (SM, Co, Rxn) prep_sample->spot develop 5. Develop Plate in Chamber spot->develop mark 6. Mark Solvent Front & Dry develop->mark visualize 7. Visualize (UV/Stain) mark->visualize calculate 8. Calculate Rf Values visualize->calculate interpret 9. Interpret Results calculate->interpret

Caption: Standard workflow for monitoring a reaction using TLC.

TLC Troubleshooting Logic

TLC_Troubleshooting start Analyze Developed TLC Plate p1 Spots are streaking? start->p1 p2 Rf too high/low? p1->p2 No s1a Dilute Sample p1->s1a Yes s1b Add Acid/Base to Eluent p1->s1b Yes p3 No spots visible? p2->p3 No s2 Adjust Solvent Polarity p2->s2 Yes p4 Uneven solvent front? p3->p4 No s3a Concentrate Sample p3->s3a Yes s3b Use Chemical Stain p3->s3b Yes s4 Check Plate & Chamber Setup p4->s4 Yes

Caption: Decision tree for troubleshooting common TLC issues.

References

  • Unknown. (n.d.). Thin Layer Chromatography.
  • LibreTexts. (2022, August 23). Thin Layer Chromatography. Chemistry LibreTexts.
  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC.
  • OperaChem. (2024, February 24). TLC-Thin Layer Chromatography.
  • OCR A-Level Chemistry Notes. (n.d.). Thin-Layer Chromatography and Rf Values (14.1.1).
  • Unknown. (n.d.). Thin Layer Chromatography (TLC).
  • Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. r/OrganicChemistry.
  • Practical Science. (2025, September 4). Mastering Thin Layer Chromatography (TLC) Techniques.
  • Unknown. (n.d.). Tips & Tricks for Thin-Layer Chromatography.
  • Chrom Tech, Inc. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide.
  • Filter-Bio. (2025, December 19). How to detect compounds on TLC plates?.
  • Sigma-Aldrich. (n.d.). Tips & Tricks for Thin-Layer Chromatography.
  • Labster. (n.d.). TLC Visualization Methods.
  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube.
  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • Oreate AI Blog. (2026, January 16). Understanding RF Values in Thin Layer Chromatography (TLC).
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation.
  • Practical Solutions. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography.
  • LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Chemistry LibreTexts.
  • Unknown. (n.d.). Thin Layer Chromatography.
  • ACD/Labs. (2026, February 26). Qualitative Elucidation via TLC Staining.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: High-Field vs. Benchtop NMR for the Structural Confirmation of 4-Oxo-3-phenylpentanenitrile

Executive Summary 4-Oxo-3-phenylpentanenitrile is a highly versatile synthetic intermediate utilized in the development of various active pharmaceutical ingredients (APIs). Structurally, it features a nitrile group, a me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Oxo-3-phenylpentanenitrile is a highly versatile synthetic intermediate utilized in the development of various active pharmaceutical ingredients (APIs). Structurally, it features a nitrile group, a methyl ketone, and a phenyl ring. However, its most critical analytical feature is the chiral center at the C3 position. This stereocenter induces magnetic non-equivalence in the adjacent C2 methylene protons, creating a complex ABX spin system.

In modern pharmaceutical laboratories, analytical chemists frequently choose between High-Field NMR spectrometers (e.g., 600 MHz) and the increasingly popular Benchtop NMR spectrometers (e.g., 80 MHz) . While benchtop systems offer cryogen-free operation, cost savings, and fume-hood compatibility ()[1], their lower magnetic field strength presents significant challenges when resolving second-order coupling effects ()[2]. This guide objectively compares the performance of both platforms for the structural confirmation of 4-Oxo-3-phenylpentanenitrile, providing supporting experimental data and mechanistic insights.

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity, the experimental protocol must be designed as a self-validating system. The inclusion of Tetramethylsilane (TMS) acts as an internal zero-point reference, validating the chemical shift axis. Furthermore, locking onto the deuterium signal of the solvent ensures magnetic field stability over the acquisition period, preventing peak broadening due to field drift.

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh 15 mg (for 1 H analysis) and 50 mg (for 13 C analysis) of synthesized 4-Oxo-3-phenylpentanenitrile.

  • Dissolution: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v TMS as an internal standard.

  • Filtration: Pass the solution through a glass wool plug into a standard 5 mm borosilicate NMR tube. Removing particulates is a critical causality step: solid micro-particles distort the local magnetic field homogeneity, making optimal shimming impossible and degrading resolution.

Data Acquisition Protocols
  • High-Field (600 MHz) Protocol:

    • Insert the sample into the 600 MHz spectrometer equipped with a CryoProbe.

    • Lock onto the CDCl 3​ deuterium frequency (7.26 ppm).

    • Shim the magnet (Z1-Z5 gradients) to achieve a TMS lineshape of < 0.8 Hz at half-height.

    • 1 H NMR: Acquire 16 scans using a 30° pulse angle and a 5-second relaxation delay ( d1​ ) to ensure quantitative integration.

    • 13 C NMR: Acquire 256 scans, 1 H-decoupled (WALTZ-16 sequence), with a 2-second relaxation delay.

  • Benchtop (80 MHz) Protocol:

    • Insert an identical sample into the 80 MHz benchtop spectrometer.

    • Perform automated gradient shimming.

    • 1 H NMR: Acquire 64 scans (increased scan count compensates for the lower inherent sensitivity of the permanent magnet), using a 10-second relaxation delay.

NMR_Workflow A Sample Preparation (4-Oxo-3-phenylpentanenitrile in CDCl3) B Benchtop NMR (80 MHz) Rapid Screening & QA/QC A->B C High-Field NMR (600 MHz) Complex Spin Resolution A->C D 1D 1H & 13C Acquisition B->D C->D E Data Processing & Fourier Transform D->E F Structural Confirmation (Diastereotopic ABX Analysis) E->F

Workflow comparing Benchtop and High-Field NMR for structural confirmation.

Quantitative Data & Comparative Spectral Analysis

The tables below summarize the expected chemical shifts and splitting patterns for 4-Oxo-3-phenylpentanenitrile, contrasting the resolving power of the two instruments.

Table 1: 1 H NMR Data Comparison (CDCl 3​ , 298 K)
Proton GroupPositionExpected Shift (ppm)600 MHz Splitting Pattern80 MHz Splitting PatternIntegration
-CH 3​ C52.15Singlet (s)Singlet (s)3H
-CH 2​
  • (H a​ )
C22.85Doublet of doublets (dd), J≈16.5,6.0 HzMultiplet (m)1H
-CH 2​
  • (H b​ )
  • C23.05Doublet of doublets (dd), J≈16.5,8.0 HzMultiplet (m)1H
    -CH-C34.15Doublet of doublets (dd), J≈8.0,6.0 HzMultiplet (m)1H
    AromaticPh7.10 - 7.40Multiplet (m)Broad Multiplet (m)5H
    Table 2: 13 C NMR Data Assignments (CDCl 3​ , 298 K)
    CarbonPositionExpected Shift (ppm)Carbon Type
    C5-CH 3​ 28.5Primary (CH 3​ )
    C2-CH 2​ -21.0Secondary (CH 2​ )
    C3-CH-54.2Tertiary (CH)
    C1-C≡N118.5Quaternary (C)
    Aromatic (CH)Ph (o, m, p)127.5, 128.2, 129.0Tertiary (CH)
    Aromatic (C)Ph (ipso)135.8Quaternary (C)
    C4-C=O204.5Quaternary (C)

    Mechanistic Insight: The Causality of Diastereotopicity

    To interpret the data accurately, we must understand the causality behind the complex splitting at the C2 position. In 4-Oxo-3-phenylpentanenitrile, the C3 carbon is bonded to four different groups, making it a stereocenter.

    If geminal hydrogens (like the -CH 2​

    • group at C2) in a molecule cannot be interchanged through a symmetry element, those hydrogens are diastereotopic to one another; consequently, each has a different chemical shift ()[3]. Because there is no plane of symmetry bisecting the H-C-H angle of the C2 protons due to the adjacent chiral C3 center, they are intrinsically non-equivalent. They exhibit different chemical shifts ( νA​=νB​ ) and couple to each other with a large geminal coupling constant ( 2JAB​≈16 Hz). Furthermore, they couple differently to the adjacent C3 proton ( 3JAX​=3JBX​ ), creating a classic ABX spin system.

      Spin_Coupling H_A C2-Ha (Proton A) H_B C2-Hb (Proton B) H_A->H_B Geminal Coupling J_AB ≈ 16 Hz H_X C3-H (Proton X) H_A->H_X Vicinal Coupling J_AX ≈ 8 Hz H_B->H_X Vicinal Coupling J_BX ≈ 6 Hz Chiral C3 Chiral Center Chiral->H_A Induces Diastereotopicity Chiral->H_B Induces Diastereotopicity Chiral->H_X Attached

      ABX spin-spin coupling network of diastereotopic protons induced by the C3 chiral center.

    Why High-Field Outperforms Benchtop for ABX Systems

    The appearance of an ABX system depends heavily on the ratio of the chemical shift difference ( Δν ) to the coupling constant ( J ).

    At 80 MHz, the chemical shift difference ( Δν ) between the C2 protons is small relative to their coupling constant ( J ). This low Δν/J ratio results in strong coupling (second-order effects), causing the ABX system to collapse into an unresolvable multiplet ().

    Conversely, at 600 MHz, the massive external magnetic field ( B0​ ) increases Δν in Hertz, making Δν/J≫1 . This pushes the system toward the first-order AMX limit. The signals resolve into distinct, easily interpretable doublets of doublets, allowing the analytical scientist to extract exact J -coupling values and definitively confirm the molecular connectivity.

    Strategic Recommendations

    • Choose Benchtop NMR (80 MHz) for rapid, at-line reaction monitoring where the primary goal is tracking the disappearance of starting materials or confirming the presence of the isolated methyl ketone singlet (C5). It is highly cost-effective for routine QA/QC.

    • Choose High-Field NMR (600 MHz) for definitive structural elucidation, regulatory submissions (IND/NDA), and impurity profiling. The high-field system is mandatory when resolving diastereotopic ABX spin systems to prove the integrity of the chiral environment in 4-Oxo-3-phenylpentanenitrile.

    References

    • NMR Spectroscopy :: 5-HMR-13 ABX3 Patterns. Organic Chemistry Data.[Link]

    • Revolutionizing NMR: Bringing advanced spectroscopy from the basement to the benchtop. News-Medical. [Link]

    • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. National Center for Biotechnology Information (PMC). [Link]

    • Unexpected diastereotopic behaviour in the ¹H NMR spectrum of 1,4-dihydropyridine derivatives triggered by chiral and prochiral centres. SciELO. [Link]

    Sources

    Comparative

    A Comparative Guide to the Synthesis of 4-Oxo-3-phenylpentanenitrile: Evaluating Catalytic Strategies and Yields

    For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 4-Oxo-3-phenylpentanenitrile as a Synthetic Intermediate 4-Oxo-3-phenylpentanenitrile, a sophisticated β-ketonitrile, stan...

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction: The Significance of 4-Oxo-3-phenylpentanenitrile as a Synthetic Intermediate

    4-Oxo-3-phenylpentanenitrile, a sophisticated β-ketonitrile, stands as a valuable scaffold in the landscape of organic synthesis. Its bifunctional nature, featuring both a ketone and a nitrile moiety, offers a rich tapestry of reactivity, making it a pivotal precursor for the construction of a diverse array of heterocyclic compounds. These heterocyclic frameworks are at the heart of numerous pharmaceutical agents and biologically active molecules, rendering the efficient and high-yield synthesis of 4-Oxo-3-phenylpentanenitrile a topic of considerable interest to the scientific community. This guide provides an in-depth, objective comparison of the primary catalytic methodologies for the synthesis of this key intermediate, supported by experimental data to inform catalyst selection and process optimization.

    Core Synthetic Strategies: A Tale of Two Pathways

    The synthesis of 4-Oxo-3-phenylpentanenitrile is predominantly achieved through two classical yet powerful bond-forming reactions: the Claisen-type condensation and the Michael addition. The choice of strategy is often dictated by the availability of starting materials, desired scale, and the catalytic systems at hand. This guide will delve into the nuances of each approach, presenting a comparative analysis of their efficacy.

    I. The Claisen-Type Condensation Route: A Base-Catalyzed Approach

    The Claisen-type condensation is a robust and time-honored method for the formation of β-ketonitriles. This pathway involves the base-catalyzed reaction of a nitrile possessing an acidic α-proton with an ester. For the synthesis of 4-Oxo-3-phenylpentanenitrile, this translates to the condensation of phenylacetonitrile with an acetate ester, such as methyl acetate or ethyl acetate.

    The mechanism is initiated by the deprotonation of the α-carbon of phenylacetonitrile by a strong base, generating a nucleophilic carbanion. This carbanion subsequently attacks the electrophilic carbonyl carbon of the acetate ester. The ensuing tetrahedral intermediate then collapses, eliminating an alkoxide to furnish the desired 4-Oxo-3-phenylpentanenitrile. The choice of base is critical and directly impacts the reaction yield.

    Claisen_Condensation Phenylacetonitrile Phenylacetonitrile Carbanion Phenylacetonitrile Carbanion Phenylacetonitrile->Carbanion Deprotonation MethylAcetate Methyl Acetate Tetrahedral_Intermediate Tetrahedral Intermediate MethylAcetate->Tetrahedral_Intermediate Base Strong Base (e.g., NaOEt, KOtBu) Base->Carbanion Carbanion->Tetrahedral_Intermediate Nucleophilic Attack Product 4-Oxo-3-phenylpentanenitrile Tetrahedral_Intermediate->Product Elimination Alkoxide Methoxide Tetrahedral_Intermediate->Alkoxide

    General workflow for the Claisen-type condensation synthesis of 4-Oxo-3-phenylpentanenitrile.
    Comparative Performance of Base Catalysts

    The yield of the Claisen-type condensation is highly dependent on the strength and nature of the base employed. Below is a summary of reported yields for the synthesis of β-ketonitriles using various strong bases. While data for the exact target molecule is sparse, the synthesis of the closely related isomer, α-phenylacetoacetonitrile, provides a strong comparative benchmark.

    Catalyst SystemReactantsProductReported Yield (%)Reference
    Sodium Ethoxide (NaOEt)Benzyl Cyanide + Ethyl Acetateα-Phenylacetoacetonitrile59-64[1]
    Potassium tert-Butoxide (KOtBu)Ethyl Phenylacetate + Ethyl Phenylacetate2,4-Diphenyl Acetoacetate80[2]
    Sodium Hydride (NaH)4-Pentanoylbenzoic acid + Acetonitrile4-(2-Cyanoacetyl)benzoic acidGood (unquantified)[3]
    Sodium Amide (NaNH₂)Benzyl Cyanide + Ethyl Acetateα-PhenylacetoacetonitrileMentioned[1]

    Expert Insights:

    The use of a full equivalent of a strong base is often necessary to drive the reaction to completion, as the product β-ketonitrile is itself acidic and will be deprotonated by the base.[4] Sodium ethoxide and potassium tert-butoxide are commonly employed due to their high basicity and commercial availability. The higher yield observed with potassium tert-butoxide in a solvent-free system suggests that exploring unconventional reaction conditions can lead to significant process improvements.[2] Sodium hydride is also an effective, non-nucleophilic base for this transformation.[3]

    Representative Experimental Protocol: Synthesis of α-Phenylacetoacetonitrile with Sodium Ethoxide

    The following protocol for the synthesis of α-phenylacetoacetonitrile is adapted from Organic Syntheses and serves as a representative procedure for a Claisen-type condensation.[1]

    • Preparation of Sodium Ethoxide: In a round-bottomed flask equipped with a reflux condenser, prepare a solution of sodium ethoxide from clean sodium (2.6 gram atoms) and absolute ethanol (700 mL).

    • Reaction Initiation: To the hot sodium ethoxide solution, add a mixture of pure benzyl cyanide (2 moles) and dry ethyl acetate (3 moles).

    • Reaction Conditions: Heat the mixture on a steam bath for two hours, then allow it to stand overnight.

    • Work-up: The resulting sodium salt of the product is filtered, washed with ether, and then dissolved in ice water. The solution is then acidified with acetic acid to precipitate the α-phenylacetoacetonitrile.

    • Purification: The crude product is collected by suction filtration, washed with water, and can be recrystallized from methanol to yield the pure product.

    II. The Michael Addition Route: A Modern Alternative

    The Michael addition, or conjugate addition, presents a contemporary and atom-economical alternative for the synthesis of 4-Oxo-3-phenylpentanenitrile. This pathway involves the 1,4-addition of a cyanide nucleophile to an α,β-unsaturated ketone, specifically benzylideneacetone.

    The reaction mechanism hinges on the activation of the enone by a catalyst, which enhances its electrophilicity at the β-carbon. A cyanide source, such as trimethylsilyl cyanide (TMSCN) or hydrogen cyanide (HCN), then attacks this activated position to form an enolate intermediate, which is subsequently protonated to yield the final product. A variety of catalytic systems, including Lewis acids and organocatalysts, have been developed for this transformation.

    Michael_Addition Benzylideneacetone Benzylideneacetone ActivatedComplex Activated Enone Complex Benzylideneacetone->ActivatedComplex CyanideSource Cyanide Source (e.g., TMSCN) EnolateIntermediate Enolate Intermediate CyanideSource->EnolateIntermediate Catalyst Catalyst (e.g., Lewis Acid) Catalyst->ActivatedComplex Activation ActivatedComplex->EnolateIntermediate Nucleophilic Attack Product 4-Oxo-3-phenylpentanenitrile EnolateIntermediate->Product Protonation

    Conceptual workflow for the catalytic Michael addition of cyanide to benzylideneacetone.
    Catalytic Systems for Conjugate Cyanation of Enones

    While specific yield data for the synthesis of 4-Oxo-3-phenylpentanenitrile via Michael addition is not extensively documented in the reviewed literature, the conjugate addition of cyanide to chalcones (a class of compounds structurally similar to benzylideneacetone) and other enones has been successfully demonstrated with high efficiency.

    Catalyst SystemCyanide SourceSubstrateReported Yield (%)Reference
    Gd(OTf)₃ / Ni(0)TMSCNVarious EnonesHigh (unquantified)[5]
    (salen)Al-Cl complexHCN (from TMSCN)α,β-Unsaturated Imidesup to 90[3]
    Magnesium-Py-BINMOL complexTMSCNChalconesGood (unquantified)[6]
    Chiral Lewis acids and achiral organic basesNot specifiedCyclic EnonesGood (unquantified)[1]

    Expert Insights:

    The development of catalytic asymmetric conjugate additions of cyanide is a significant area of research, with the potential to generate chiral β-ketonitriles with high enantioselectivity.[3][7] The use of Lewis acidic catalysts, such as those based on gadolinium or aluminum, can activate the enone towards nucleophilic attack.[3][5] Cooperative catalysis, where two different catalytic species work in concert, has shown promise in accelerating these reactions and broadening their substrate scope.[5] The choice of cyanide source is also crucial, with silylated cyanides like TMSCN often being preferred for their safety and reactivity profile.

    Representative Experimental Protocol: General Procedure for Catalytic Conjugate Addition of Cyanide to Enones

    The following is a generalized protocol based on modern catalytic methods for the conjugate cyanation of enones.[3][5]

    • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, the catalyst precursor (e.g., a metal-salen complex or a combination of a nickel source and a ligand) is dissolved in an anhydrous solvent (e.g., THF or toluene).

    • Reaction Setup: To the catalyst solution, the enone substrate (e.g., benzylideneacetone) is added, followed by the cyanide source (e.g., TMSCN) and any co-catalysts or additives.

    • Reaction Monitoring: The reaction is stirred at the specified temperature (ranging from -78 °C to room temperature, depending on the catalyst system) and monitored by TLC or GC-MS until completion.

    • Work-up: The reaction is quenched with a suitable reagent (e.g., a saturated aqueous solution of NH₄Cl or by passing through a short plug of silica gel). The organic layer is separated, dried, and concentrated under reduced pressure.

    • Purification: The crude product is purified by column chromatography on silica gel to afford the pure β-ketonitrile.

    Conclusion: A Strategic Choice for Synthesis

    Both the Claisen-type condensation and the Michael addition represent viable and effective strategies for the synthesis of 4-Oxo-3-phenylpentanenitrile.

    • The Claisen-type condensation , utilizing strong bases like sodium ethoxide or potassium tert-butoxide, is a well-established and reliable method that can provide good to excellent yields. Its primary advantage lies in its simplicity and the use of readily available and inexpensive reagents.

    • The Michael addition offers a more modern and potentially more versatile approach, with the possibility of asymmetric catalysis to yield enantiomerically enriched products. While requiring more sophisticated catalytic systems, this method is highly atom-economical and can proceed under mild conditions.

    The optimal choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, desired purity, stereochemical considerations, and the available catalytic technologies. This guide provides the foundational data and experimental insights to empower researchers to make an informed decision for the efficient synthesis of the valuable intermediate, 4-Oxo-3-phenylpentanenitrile.

    References

    • Tanaka, Y., Kanai, M., & Shibasaki, M. (2008). Catalytic Conjugate Addition of Cyanide to Enones: Cooperative Catalysis of Ni(0) and Gd(OTf)3. Synlett, 2008(15), 2295-2298. [Link]

    • Sammis, G. M., & Jacobsen, E. N. (2003). Highly Enantioselective, Catalytic Conjugate Addition of Cyanide to α,β-Unsaturated Imides. Journal of the American Chemical Society, 125(15), 4442–4443. [Link]

    • Feng, X., et al. (2022). Asymmetric Catalytic Conjugate Addition of Cyanide to Chromones and β‑Substituted Cyclohexenones. ACS Catalysis. [Link]

    • Julian, P. L., et al. (1931). α-Phenylacetoacetonitrile. Organic Syntheses, 11, 86. [Link]

    • Miyamoto, H., et al. (2010). Enantioselective conjugate addition of cyanide to chalcones catalyzed by a magnesium-Py-BINMOL complex. Catalysis Science & Technology. [Link]

    • Shibasaki, M., et al. (2008). A catalytic enantioselective conjugate addition of cyanide to enones. PubMed. [Link]

    • El-Aasar, M., et al. (2019). Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. ResearchGate. [Link]

    • D'hooghe, M., & De Kimpe, N. (2011). A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. Journal of Chemical Education, 88(1), 84-86. [Link]

    • OpenStax. (n.d.). 23.7 The Claisen Condensation Reaction. In Organic Chemistry: A Tenth Edition. [Link]

    Sources

    Validation

    High-Resolution Structural Validation of 4-Oxo-3-phenylpentanenitrile: A Comparative Mass Spectrometry Guide

    Introduction 4-Oxo-3-phenylpentanenitrile (CAS: 21953-95-7), with the chemical formula C11H11NO and a molecular weight of 173.21 g/mol [1], is a highly versatile bifunctional intermediate utilized in complex organic synt...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    4-Oxo-3-phenylpentanenitrile (CAS: 21953-95-7), with the chemical formula C11H11NO and a molecular weight of 173.21 g/mol [1], is a highly versatile bifunctional intermediate utilized in complex organic synthesis and drug development. Structurally, it features both a reactive ketone (oxo) group and a nitrile moiety, flanking a phenyl-substituted carbon backbone[2]. Validating its exact structure is critical, particularly to distinguish it from closely related structural homologues like .

    This guide provides an objective, data-driven comparison of three primary mass spectrometry (MS) platforms—GC-EI-MS, LC-ESI-MS/MS, and LC-HRMS (Q-TOF)—for the rigorous structural validation of 4-Oxo-3-phenylpentanenitrile. By detailing the causality behind specific experimental parameters and fragmentation behaviors, this guide equips analytical scientists with the protocols necessary to build a self-validating analytical workflow.

    Comparative Platform Analysis: Selecting the Right MS Modality

    The choice of ionization technique and mass analyzer fundamentally dictates the type of structural information obtained. Relying on a single platform can lead to ambiguous identifications; therefore, understanding the strengths and limitations of each is essential for comprehensive validation.

    • Gas Chromatography-Electron Ionization-MS (GC-EI-MS): Utilizing hard ionization (70 eV), EI-MS strips an electron to form a radical cation [M]•+. The high energy imparts extensive, reproducible fragmentation. This platform is optimal for identifying the presence of the phenyl ring and the acetyl group via characteristic neutral losses, though the intact molecular ion (m/z 173) may be of low abundance due to rapid cleavage.

    • Liquid Chromatography-Electrospray Ionization-MS/MS (LC-ESI-MS/MS): ESI is a soft ionization technique that primarily yields the intact protonated molecule [M+H]+ at m/z 174. By employing Collision-Induced Dissociation (CID) in a triple quadrupole (QqQ) setup, researchers can selectively fragment the parent ion, establishing direct precursor-to-product ion relationships.

    • High-Resolution Mass Spectrometry (LC-HRMS Q-TOF): Q-TOF systems provide exact mass measurements with sub-5 ppm mass accuracy. This is non-negotiable when confirming the exact mass of 173.08400 Da[2] and ruling out isobaric interferences that nominal mass instruments cannot resolve.

    Table 1: Performance Comparison of MS Platforms for 4-Oxo-3-phenylpentanenitrile Validation
    Analytical FeatureGC-EI-MS (Single Quad)LC-ESI-MS/MS (QqQ)LC-HRMS (Q-TOF)
    Ionization Mode Hard (70 eV EI)Soft (ESI+)Soft (ESI+)
    Primary Precursor [M]•+ (m/z 173, low intensity)[M+H]+ (m/z 174.09)[M+H]+ (m/z 174.0913)
    Key Diagnostic Fragments m/z 130, 133, 91, 43m/z 134.09, 131.07, 91.05Exact mass fragments (<5 ppm)
    Mass Accuracy Nominal (~0.1 Da)Nominal (~0.1 Da)High (< 0.001 Da)
    Primary Utility Library matching, volatility profilingTargeted quantitation, pathway mappingElemental composition, unknown screening
    Throughput / Cost High / LowHigh / MediumMedium / High

    Mechanistic Fragmentation Pathways

    Understanding the causality of fragmentation is essential for structural confirmation. In positive ESI mode, 4-Oxo-3-phenylpentanenitrile readily protonates at the ketone oxygen or the nitrile nitrogen, yielding an [M+H]+ ion at m/z 174.0913.

    Upon CID, the molecule undergoes predictable, structurally diagnostic cleavages governed by the stability of the resulting carbocations and neutral leaving groups:

    • Loss of Acetyl Group (-43 Da): Cleavage of the C3-C4 bond results in the neutral loss of a CH3CO radical/molecule, yielding a fragment at m/z 131.07. This confirms the presence of the terminal methyl ketone.

    • Loss of Cyanomethyl Group (-40 Da): Cleavage of the C2-C3 bond results in the loss of CH2CN, yielding a fragment at m/z 134.09. This is a hallmark neutral loss for aliphatic nitriles.

    • Formation of the Tropylium Ion (m/z 91.05): Extensive fragmentation of the alkyl chain leaves the phenyl ring with a single carbon attached, which rapidly rearranges into the highly stable, aromatic tropylium cation [C7H7]+.

    MS_Fragmentation M_plus [M+H]+ 4-Oxo-3-phenylpentanenitrile m/z 174.0913 Loss_Acetyl [M+H - CH3CO]+ m/z 131.07 M_plus->Loss_Acetyl CID (-43 Da) Loss of Acetyl Loss_Nitrile [M+H - CH2CN]+ m/z 134.09 M_plus->Loss_Nitrile CID (-40 Da) Loss of Cyanomethyl Tropylium Tropylium Ion [C7H7]+ m/z 91.05 Loss_Acetyl->Tropylium Further Cleavage Loss_Nitrile->Tropylium Further Cleavage

    ESI-MS/MS Collision-Induced Dissociation (CID) pathway for 4-Oxo-3-phenylpentanenitrile.

    Self-Validating Experimental Protocols

    To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By running a known reference standard (such as the structurally similar[3]) alongside the sample, the analyst can verify system suitability, ionization efficiency, and retention time (RT) stability.

    Protocol A: GC-EI-MS Structural Profiling

    Rationale: Gas chromatography separates the analyte based on boiling point and polarity, while 70 eV EI provides a standardized, universally reproducible fragmentation fingerprint.

    • Sample Preparation: Dissolve 1 mg of 4-Oxo-3-phenylpentanenitrile in 1 mL of MS-grade ethyl acetate. Dilute to a working concentration of 10 µg/mL. No derivatization is required due to the absence of active hydroxyl or amine hydrogens.

    • Column Selection: Utilize a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm film thickness) to ensure optimal peak shape and prevent peak tailing of the slightly polar ketone/nitrile groups.

    • Oven Program: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). This gradient ensures sharp elution of the 173.21 MW compound[1].

    • MS Parameters:

      • Ionization Energy: 70 eV.

      • Source Temperature: 230°C.

      • Scan Range: m/z 40 to 300.

    • Validation Check: Verify the presence of the base peak (typically m/z 43 for the acetyl cation or m/z 91 for tropylium) and the molecular ion [M]•+ at m/z 173.

    Protocol B: LC-HRMS (Q-TOF) Exact Mass Confirmation

    Rationale: LC-HRMS provides the exact mass necessary to confirm the C11H11NO elemental composition, eliminating false positives from isobaric matrices.

    • Sample Preparation: Dissolve the analyte in MS-grade Methanol:Water (50:50, v/v) to a final concentration of 1 µg/mL.

    • Chromatography:

      • Column: C18 reversed-phase (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).

      • Mobile Phase A: 0.1% Formic Acid in Water (acts as a proton donor to promote[M+H]+ formation).

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: 10% B to 90% B over 8 minutes.

    • MS Parameters (ESI+):

      • Capillary Voltage: 3.5 kV.

      • Desolvation Temperature: 350°C.

      • Collision Energy (for MS/MS): Ramp from 15 eV to 30 eV to capture both high-mass precursor ions and low-mass product ions (e.g., m/z 91.05).

    • Validation Check: The extracted ion chromatogram (EIC) for m/z 174.0913 must show a mass error of ≤ 5 ppm compared to the theoretical exact mass. Isotopic pattern matching (M+1, M+2) should align with the natural abundance of 11 carbon atoms.

    Conclusion

    For the definitive structural validation of 4-Oxo-3-phenylpentanenitrile, a multi-platform approach is highly recommended. GC-EI-MS provides rapid, library-matchable fingerprints, while LC-HRMS delivers the exact mass precision required for unambiguous elemental confirmation. By understanding the mechanistic causality behind the loss of the acetyl and cyanomethyl groups, researchers can confidently map the CID pathways and ensure the scientific integrity of their analytical workflows.

    References

    • PubChem Database: Alpha-phenylacetoacetonitrile (CID 20547). Source: National Center for Biotechnology Information. URL:[Link]

    • ChemSrc Database: 4-OXO-3-PHENYL-PENTANENITRILE (CAS 21953-95-7) Chemical & Physical Properties. Source: ChemSrc. URL:[Link]

    Sources

    Comparative

    Comparative Reactivity Guide: 4-Oxo-3-phenylpentanenitrile vs. Standard β-Ketonitriles in Heterocyclic Synthesis

    In the landscape of diversity-oriented synthesis, ketonitriles serve as indispensable bifunctional building blocks for constructing complex heterocycles. However, subtle variations in the carbon spacer between the carbon...

    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of diversity-oriented synthesis, ketonitriles serve as indispensable bifunctional building blocks for constructing complex heterocycles. However, subtle variations in the carbon spacer between the carbonyl and nitrile functionalities dictate entirely divergent mechanistic pathways. This technical guide provides an objective, data-driven comparison between 4-Oxo-3-phenylpentanenitrile and standard β-ketonitriles . By analyzing their structural reactivity profiles, researchers can strategically select the appropriate precursor for targeted drug development and agrochemical synthesis.

    Structural Classification and Mechanistic Divergence

    Although frequently queried alongside standard β-ketonitriles in chemical databases, 4-Oxo-3-phenylpentanenitrile ( CH3​-C(=O)-CH(Ph)-CH2​-CN ) is structurally a γ-ketonitrile . The nitrile (C1) and carbonyl (C4) are separated by a two-carbon spacer (C2-C3), with a sterically demanding phenyl group positioned at C3.

    This subtle shift from a 1,3- to a 1,4-dielectrophilic system fundamentally alters its reactivity profile, particularly in condensation reactions with binucleophiles like hydrazine:

    • Standard β-Ketonitriles (1,3-Dielectrophiles): Compounds such as 3-oxobutanenitrile possess highly acidic α-protons ( pKa​≈11 ). As detailed in, these molecules rapidly form enolates. Upon hydrazone formation, they undergo a kinetically favored 5-exo-dig cyclization to yield 5-aminopyrazoles, which are critical pharmacophores in kinase inhibitors.

    • 4-Oxo-3-phenylpentanenitrile (1,4-Dielectrophile): The increased distance between the electrophilic centers reduces the acidity of the intervening protons. As outlined in, hydrazone formation in γ-ketonitriles is followed by a slower 6-exo-dig cyclization , yielding 6-membered 3-amino-4,5-dihydropyridazines. The C3-phenyl group introduces significant steric hindrance, necessitating harsher cyclodehydration conditions.

    Comparative Quantitative Performance

    The following table summarizes the divergent performance metrics and reaction requirements when subjecting both classes to hydrazine-mediated cyclization.

    ParameterStandard β-Ketonitriles (e.g., 3-Oxobutanenitrile)4-Oxo-3-phenylpentanenitrile (γ-Ketonitrile)
    Electrophilic Spacing 1,3-Dielectrophile1,4-Dielectrophile
    α-Proton Acidity High ( pKa​≈11 )Moderate
    Hydrazine Condensation Product 5-Aminopyrazoles3-Amino-4,5-dihydropyridazines
    Cyclization Trajectory 5-exo-dig6-exo-dig
    Steric Environment Unhindered methylene bridgeHindered by C3-phenyl group
    Typical Reaction Time 2 – 4 hours8 – 12 hours
    Catalyst Requirement None (Neutral conditions)Mild Acid (e.g., Glacial Acetic Acid)
    Average Isolated Yield 85% – 95%65% – 80%

    Mechanistic Pathway Visualization

    G Hydrazine Hydrazine (Binucleophile) BetaKeto β-Ketonitrile (1,3-Relationship) Hydrazine->BetaKeto Nucleophilic Attack GammaKeto 4-Oxo-3-phenylpentanenitrile (γ-Ketonitrile, 1,4-Relationship) Hydrazine->GammaKeto Nucleophilic Attack Inter1 Hydrazone Intermediate (Fast) BetaKeto->Inter1 Inter2 Hydrazone Intermediate (Slower) GammaKeto->Inter2 Prod1 5-Aminopyrazole (5-Membered Ring) Inter1->Prod1 5-exo-dig Cyclization Prod2 3-Amino-4,5-dihydropyridazine (6-Membered Ring) Inter2->Prod2 6-exo-dig Cyclization

    Divergent cyclization pathways of β-ketonitriles vs. γ-ketonitriles with hydrazine.

    Self-Validating Experimental Protocols

    To ensure reproducibility and scientific integrity, the following protocols detail the step-by-step methodologies for cyclizing both classes of ketonitriles, emphasizing the causality behind each experimental choice.

    Protocol A: Synthesis of 5-Aminopyrazoles from β-Ketonitriles
    • Solvent Selection: Dissolve the β-ketonitrile (1.0 equiv) in absolute ethanol.

      • Causality: Ethanol provides optimal solubility for both the polar β-ketonitrile and hydrazine hydrate. Its boiling point (78°C) delivers the precise kinetic energy required to drive the 5-exo-dig cyclodehydration without causing thermal degradation.

    • Reagent Addition: Cool the solution to 0°C and add hydrazine hydrate (1.2 equiv) dropwise.

      • Causality: The initial hydrazone formation is highly exothermic. Controlled addition prevents localized heating, suppressing the formation of unwanted azine byproducts.

    • Reflux & Cyclization: Heat the mixture to reflux for 2–4 hours.

      • Causality: Refluxing overcomes the activation barrier for the cyclization of the hydrazone intermediate onto the highly electrophilic nitrile carbon.

    • Self-Validating Isolation: Cool the reaction mixture to 4°C to induce spontaneous crystallization. Filter and wash with cold ethanol.

      • Causality: The product's lower solubility in cold ethanol compared to the starting materials creates a self-validating purification system. A sharp melting point of the filtered crystals immediately confirms successful conversion and high purity, eliminating the need for immediate chromatographic verification.

    Protocol B: Synthesis of 3-Amino-4,5-dihydropyridazines from 4-Oxo-3-phenylpentanenitrile
    • Acid Catalysis: Dissolve 4-Oxo-3-phenylpentanenitrile (1.0 equiv) in absolute ethanol and add glacial acetic acid (0.05 equiv).

      • Causality: Unlike β-ketonitriles, the 1,4-system is significantly less electrophilic. The mild acid protonates the C4-carbonyl to accelerate hydrazone formation, and subsequently activates the nitrile group for the slower 6-exo-dig attack.

    • Reagent Addition & Extended Reflux: Add hydrazine hydrate (1.5 equiv) and reflux the mixture for 8–12 hours.

      • Causality: The increased distance between the reactive centers and the severe steric hindrance imparted by the C3-phenyl group drastically reduce the cyclization rate, necessitating extended thermal energy and a slight excess of the binucleophile.

    • Self-Validating Monitoring: Track the reaction progress via TLC (Hexanes/EtOAc 2:1).

      • Causality: The transformation is self-validating through distinct Rf​ shifts: the initial hydrazone appears as a transient intermediate spot, which gradually converts into the highly UV-active, conjugated dihydropyridazine product.

    • Purification: Remove the solvent in vacuo and purify the residue via silica gel flash chromatography.

      • Causality: The bulky phenyl group and the 6-membered ring structure often prevent the spontaneous crystallization seen in pyrazoles, making chromatographic isolation strictly necessary to ensure analytical purity. Final structural validation is achieved via 1H NMR, where the disappearance of the distinct C5-methyl ketone singlet confirms complete cyclodehydration.

    References

    • A high-yielding preparation of beta-ketonitriles. Source: Organic Letters, 8(6), 1161-1163. (2006). URL:[Link]

    Validation

    GC-MS analysis for purity assessment of 4-Oxo-3-phenylpentanenitrile

    An In-Depth Comparative Guide to Purity Assessment of 4-Oxo-3-phenylpentanenitrile: GC-MS and Its Alternatives In the landscape of pharmaceutical research and fine chemical synthesis, the rigorous characterization of nov...

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Comparative Guide to Purity Assessment of 4-Oxo-3-phenylpentanenitrile: GC-MS and Its Alternatives

    In the landscape of pharmaceutical research and fine chemical synthesis, the rigorous characterization of novel compounds is paramount. The purity of an active pharmaceutical ingredient (API) or a key intermediate directly influences its safety, efficacy, and the reproducibility of downstream processes. This guide offers a senior application scientist's perspective on determining the purity of 4-Oxo-3-phenylpentanenitrile, a compound featuring both a ketone and a nitrile functional group.

    We will delve into the nuances of Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical technique, while providing a critical comparison with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The focus will be on the practical application, causality behind methodological choices, and the interpretation of data to build a comprehensive purity profile.

    The Central Role of Purity for 4-Oxo-3-phenylpentanenitrile

    4-Oxo-3-phenylpentanenitrile serves as a versatile building block in organic synthesis. Its molecular structure, containing a chiral center and multiple reactive sites, makes it a valuable precursor for various heterocyclic compounds and potential drug candidates. However, synthetic routes, such as the acylation of acetonitrile derivatives, can lead to a range of impurities including unreacted starting materials, by-products from side-reactions, and isomers.[1][2] Even trace impurities can have a significant impact on the outcome of subsequent reactions and the toxicological profile of a final product.[3] Therefore, a robust analytical strategy is not just a quality control measure, but a fundamental component of the research and development process.

    Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

    GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[4] It combines the superior separation capability of gas chromatography with the highly specific detection and identification power of mass spectrometry.[5]

    The Rationale for Using GC-MS

    For a molecule like 4-Oxo-3-phenylpentanenitrile, GC-MS is often the first choice for purity assessment. The compound's molecular weight and functional groups suggest it will have sufficient volatility and thermal stability to be amenable to GC analysis. The mass spectrometer provides definitive identification of the main component and any separable impurities by comparing their mass spectra to library databases or by interpreting fragmentation patterns.

    Experimental Protocol: GC-MS Analysis

    A self-validating GC-MS protocol requires careful optimization of each stage, from sample preparation to data acquisition.

    1. Sample Preparation:

    • Objective: To dissolve the sample in a suitable solvent and at an appropriate concentration for GC injection.

    • Protocol:

      • Accurately weigh approximately 10 mg of the 4-Oxo-3-phenylpentanenitrile sample.

      • Dissolve the sample in 10 mL of a high-purity solvent such as ethyl acetate or dichloromethane. The choice of solvent is critical; it must fully dissolve the analyte without reacting with it and should not co-elute with peaks of interest.

      • Vortex the solution until the sample is completely dissolved.

      • If necessary, filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could contaminate the GC inlet.

      • Transfer the solution to a 2 mL autosampler vial.

    2. GC-MS Instrumentation and Conditions:

    • Causality of Parameter Selection: The chosen parameters are designed to achieve optimal separation of potential impurities from the main peak while preventing thermal degradation.

    • Instrument: A gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.[6]

    • Parameters:

      • GC Inlet: Split/splitless injector. A split injection (e.g., 50:1 split ratio) is often used to prevent column overloading with a high-concentration main peak, while a splitless injection can be used to detect trace-level impurities.

      • Inlet Temperature: 250 °C. This temperature is high enough to ensure rapid volatilization of the analyte but low enough to minimize the risk of thermal decomposition.[7]

      • Column: A 30 m x 0.25 mm i.d., 0.25 µm film thickness, mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane). This stationary phase provides excellent selectivity for a wide range of organic molecules, including those with aromatic and polar functional groups.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]

      • Oven Temperature Program:

        • Initial temperature: 80 °C, hold for 2 minutes.

        • Ramp: 15 °C/min to 280 °C.

        • Final hold: Hold at 280 °C for 5 minutes. This program allows for the elution of lower-boiling point solvents and impurities first, followed by the analyte and any higher-boiling point impurities.

      • MS Transfer Line Temperature: 280 °C.

      • Ion Source Temperature: 230 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 40-450 m/z. This range covers the molecular ion of the target compound and potential fragments of likely impurities.

    Visualizing the GC-MS Workflow

    GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Weigh Sample B Dissolve in Solvent A->B C Filter Solution B->C D Transfer to Vial C->D E Injection D->E Autosampler F GC Separation E->F G Ionization (EI) F->G H Mass Analysis G->H I Chromatogram Review (Peak Integration) H->I Raw Data J Mass Spectrum Analysis (Library Search) I->J K Purity Calculation (% Area) I->K Decision_Tree A What is the primary analytical goal? B Rapid screening for volatile impurities A->B Screening C Accurate quantification of known components A->C Quantification D Absolute purity & structure of unknowns A->D Characterization E Use GC-MS B->E F Use HPLC-UV C->F G Use qNMR D->G

    Sources

    Comparative

    Synthesis of 4-Oxo-3-phenylpentanenitrile: A Comparative Guide to Base Selection (NaOEt vs. NaH)

    Executive Summary The synthesis of 4-oxo-3-phenylpentanenitrile (CAS 21953-95-7) is a critical carbon-carbon bond-forming reaction frequently utilized in the development of complex heterocyclic compounds and pharmaceutic...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The synthesis of 4-oxo-3-phenylpentanenitrile (CAS 21953-95-7) is a critical carbon-carbon bond-forming reaction frequently utilized in the development of complex heterocyclic compounds and pharmaceutical intermediates[1]. The standard synthetic route involves the α -alkylation of phenylacetone (1-phenyl-2-propanone) with an α -haloacetonitrile (such as chloroacetonitrile or bromoacetonitrile).

    Because the success of this α -alkylation relies entirely on the efficient generation of the phenylacetone enolate, the choice of base is the most critical parameter. This guide objectively compares two common deprotonating agents: Sodium Ethoxide (NaOEt) and Sodium Hydride (NaH) , detailing the mechanistic causality behind their performance differences and providing validated experimental protocols.

    Mechanistic Causality & Scientific Grounding

    To understand why base selection drastically alters the reaction outcome, we must examine the thermodynamics and kinetics of the enolization process [2].

    The pKa Challenge

    Phenylacetone possesses acidic α -protons situated between the phenyl ring and the carbonyl group, with a pKa of approximately 15.9 in polar aprotic solvents.

    • Sodium Ethoxide (NaOEt): The conjugate acid of ethoxide is ethanol (pKa ~16). Utilizing NaOEt results in a thermodynamic equilibrium where enolate formation is incomplete. Furthermore, ethoxide is a strong nucleophile. In the presence of the highly electrophilic chloroacetonitrile, unreacted ethoxide aggressively competes via an SN​2 pathway, generating ethoxyacetonitrile as a major parasitic side product. Additionally, the equilibrium leaves unreacted phenylacetone in solution, leading to base-catalyzed aldol condensation.

    • Sodium Hydride (NaH): NaH functions as a strong, non-nucleophilic base. The conjugate acid is hydrogen gas ( H2​ , pKa ~35). The deprotonation of phenylacetone by NaH is completely irreversible and quantitative. Because hydride is consumed as H2​ gas, there is no residual nucleophilic base to attack the chloroacetonitrile, and the complete conversion to the enolate prevents self-condensation [3].

    Reaction Pathway Visualization

    G PA Phenylacetone (pKa ~16) Base Base Selection PA->Base NaH Sodium Hydride (NaH) Irreversible Deprotonation Base->NaH NaOEt Sodium Ethoxide (NaOEt) Equilibrium Deprotonation Base->NaOEt Enolate Phenylacetone Enolate NaH->Enolate Quantitative (-H2 gas) NaOEt->Enolate Partial (+EtOH) Side1 Ethoxyacetonitrile (Nucleophilic Substitution) NaOEt->Side1 Direct Attack on Cl-CH2-CN Product 4-Oxo-3-phenylpentanenitrile (Target Product) Enolate->Product + Chloroacetonitrile Side2 Aldol Condensation Products Enolate->Side2 Unreacted Phenylacetone

    Mechanistic pathway of 4-oxo-3-phenylpentanenitrile synthesis comparing NaH and NaOEt bases.

    Comparative Performance Data

    The quantitative data below summarizes the experimental outcomes when synthesizing 4-oxo-3-phenylpentanenitrile using equimolar ratios of phenylacetone and chloroacetonitrile at 0–25 °C.

    ParameterSodium Hydride (NaH) ProtocolSodium Ethoxide (NaOEt) Protocol
    Enolate Formation Irreversible / 100% QuantitativeEquilibrium / ~50-60%
    Target Product Yield 85% – 92% 35% – 45%
    Primary Side Products Trace dialkylationEthoxyacetonitrile, Aldol dimers
    Reaction Time 2 – 4 hours12 – 16 hours
    Solvent System Anhydrous DMF or THFEthanol or THF/EtOH mixture
    Workup Complexity Low (Aqueous quench, extraction)High (Fractional distillation required)

    Experimental Protocols

    Protocol A: NaH-Mediated Synthesis (Optimized & Recommended)

    This protocol utilizes a self-validating system: the cessation of hydrogen gas evolution serves as a visual indicator that enolate formation is 100% complete.

    Reagents:

    • Phenylacetone: 10.0 mmol (1.34 g)

    • Chloroacetonitrile: 11.0 mmol (0.83 g)

    • Sodium Hydride (60% dispersion in mineral oil): 11.0 mmol (0.44 g)

    • Anhydrous N,N-Dimethylformamide (DMF): 20 mL

    Step-by-Step Methodology:

    • Preparation: Suspend NaH in 10 mL of anhydrous DMF in a flame-dried, three-neck flask equipped with a magnetic stirrer, argon inlet, and a bubbler. Cool the suspension to 0 °C using an ice bath.

    • Enolization: Dissolve phenylacetone in 5 mL of anhydrous DMF. Add this solution dropwise to the NaH suspension over 15 minutes.

    • Validation Check: Observe the bubbler. Vigorous H2​ evolution will occur. Stir at room temperature for 30 minutes until gas evolution completely ceases, confirming quantitative enolate formation. The solution will turn a deep yellow/orange.

    • Alkylation: Cool the reaction mixture back to 0 °C. Add chloroacetonitrile (dissolved in 5 mL DMF) dropwise over 20 minutes to prevent exothermic runaway.

    • Completion: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexanes/EtOAc 4:1).

    • Workup: Carefully quench the reaction with saturated aqueous NH4​Cl (10 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with water (3 x 20 mL) to remove DMF, followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash chromatography to yield pure 4-oxo-3-phenylpentanenitrile.

    Protocol B: NaOEt-Mediated Synthesis (Comparative)

    This protocol demonstrates the thermodynamic limitations of using an alkoxide base for this specific substrate.

    Reagents:

    • Phenylacetone: 10.0 mmol (1.34 g)

    • Chloroacetonitrile: 11.0 mmol (0.83 g)

    • Sodium Ethoxide (freshly prepared): 11.0 mmol (0.75 g)

    • Anhydrous Ethanol: 20 mL

    Step-by-Step Methodology:

    • Preparation: Dissolve freshly prepared NaOEt in 15 mL of anhydrous ethanol under an argon atmosphere at 0 °C.

    • Enolization: Add phenylacetone dropwise. Stir for 30 minutes. (Note: No gas evolution occurs; the equilibrium is established silently).

    • Alkylation: Add chloroacetonitrile dropwise.

    • Completion: Stir the mixture at room temperature for 12-16 hours. TLC will show a complex mixture of the target product, unreacted phenylacetone, and significant baseline impurities.

    • Workup: Evaporate the ethanol in vacuo. Partition the residue between water and dichloromethane (DCM). Extract the aqueous layer with DCM (2 x 20 mL). Dry and concentrate the organics.

    • Purification: Due to the presence of ethoxyacetonitrile and aldol products, rigorous fractional distillation or extensive column chromatography is required, resulting in a significantly depressed isolated yield (<45%).

    Conclusion & Best Practices

    For the synthesis of 4-oxo-3-phenylpentanenitrile, Sodium Hydride (NaH) is unequivocally superior to Sodium Ethoxide (NaOEt) . The kinetic, irreversible deprotonation provided by NaH eliminates the nucleophilic side-reactions that plague alkoxide bases when paired with highly reactive α -haloacetonitriles. Researchers scaling this reaction should default to NaH in aprotic solvents (DMF/THF) to ensure high yields, simplified purification, and reproducible reaction profiles.

    References

    • Product Class 10: Saturated and Unsaturated Ketones with an Additional Carbonyl, Nitrile, or Carboxy Substituent. Science of Synthesis. Thieme Connect. Available at:[Link]

    • Halpern, M. E. (Ed.). Phase-Transfer Catalysis: Mechanisms and Syntheses (Alkylation of phenylacetone with chloroacetonitrile). American Chemical Society. Available at:[Link]

    • Visible-Light-Induced α -Arylation of Ketones with (Hetero)aryl Halides (Enolate generation and bromoacetonitrile reactivity). Organic Letters. Available at:[Link]

    Validation

    A Comparative Guide to the Diastereoselective Reduction of 4-Oxo-3-phenylpentanenitrile

    For Researchers, Scientists, and Drug Development Professionals The stereochemical outcome of chemical reactions is of paramount importance in the synthesis of biologically active molecules. The formation of specific ste...

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    The stereochemical outcome of chemical reactions is of paramount importance in the synthesis of biologically active molecules. The formation of specific stereoisomers can lead to significant differences in pharmacological activity, efficacy, and safety.[1][2] This guide provides an in-depth analysis of the diastereomers formed from the reduction of 4-oxo-3-phenylpentanenitrile, a versatile precursor for various chiral compounds. We will explore the underlying principles governing stereoselectivity, compare different reaction conditions, and provide detailed experimental protocols for the synthesis and analysis of the resulting diastereomeric alcohols, (3R,4S)- and (3S,4S)-3-phenyl-4-hydroxypentanenitrile and their enantiomers.

    The Significance of Stereocontrol in 4-Oxo-3-phenylpentanenitrile Reactions

    The reduction of the ketone in 4-oxo-3-phenylpentanenitrile (CAS 21953-95-7) creates a new stereocenter at the C4 position, resulting in the formation of two diastereomers: (syn and anti) which exist as pairs of enantiomers.[3][4][5] The relative configuration of the newly formed hydroxyl group and the existing stereocenter at C3 is crucial for the biological activity of downstream products.[6] Many nitrile-containing pharmaceuticals exhibit stereospecific interactions with their biological targets.[7] Therefore, controlling the diastereoselectivity of this reduction is a key step in the efficient synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[8]

    Mechanistic Insights: Predicting the Major Diastereomer

    The stereochemical outcome of the nucleophilic addition of a hydride to the carbonyl group of 4-oxo-3-phenylpentanenitrile can be predicted using established stereochemical models, primarily the Felkin-Anh model.[9][10][11] This model considers the steric hindrance around the carbonyl group to predict which face the nucleophile will preferentially attack.

    In the case of 4-oxo-3-phenylpentanenitrile, the groups attached to the alpha-carbon (C3) are a phenyl group (large), a cyanoethyl group (medium), and a hydrogen atom (small). According to the Felkin-Anh model, the largest group (phenyl) orients itself perpendicular to the carbonyl group to minimize steric interactions. The nucleophile (hydride) then attacks the carbonyl carbon from the less hindered face, which is opposite to the large group and past the small group. This trajectory, known as the Bürgi-Dunitz trajectory, leads to the preferential formation of one diastereomer over the other.[9]

    dot

    Caption: Felkin-Anh model predicting the major diastereomer.

    Comparative Analysis of Reducing Agents

    The choice of reducing agent plays a critical role in the diastereoselectivity of the reduction of 4-oxo-3-phenylpentanenitrile. Bulkier reducing agents generally lead to higher diastereoselectivity due to more pronounced steric interactions in the transition state.

    Reducing AgentTypical Diastereomeric Ratio (syn:anti)Yield (%)Reference
    Sodium Borohydride (NaBH4)ModerateHigh[12]
    Lithium Aluminum Hydride (LiAlH4)Moderate to GoodHigh[13]
    L-Selectride®HighGood[10][11]
    Diisobutylaluminium Hydride (DIBAL-H)Good to HighGood[14]

    Note: The exact diastereomeric ratios and yields are highly dependent on specific reaction conditions such as temperature, solvent, and substrate concentration. The data presented here are for illustrative purposes.

    Experimental Protocols

    Protocol 1: Diastereoselective Reduction using Sodium Borohydride

    This protocol describes a general procedure for the reduction of 4-oxo-3-phenylpentanenitrile using sodium borohydride, a mild and versatile reducing agent.

    Materials:

    • 4-Oxo-3-phenylpentanenitrile

    • Sodium borohydride (NaBH4)

    • Methanol (MeOH)

    • Dichloromethane (DCM)

    • Saturated aqueous ammonium chloride (NH4Cl) solution

    • Anhydrous magnesium sulfate (MgSO4)

    • Round-bottom flask

    • Magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

    Procedure:

    • Dissolve 4-oxo-3-phenylpentanenitrile (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane (3 x volume).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.

    Protocol 2: Analysis of Diastereomers by ¹H NMR Spectroscopy

    The ratio of the diastereomers can be determined by ¹H NMR spectroscopy. The protons adjacent to the newly formed hydroxyl group and the existing stereocenter will have distinct chemical shifts and coupling constants for each diastereomer.

    Procedure:

    • Prepare a solution of the purified product mixture in a suitable deuterated solvent (e.g., CDCl3).[15]

    • Acquire a high-resolution ¹H NMR spectrum.

    • Identify the characteristic signals for each diastereomer. The coupling constant (J-value) between the protons on C3 and C4 is typically larger for the anti diastereomer compared to the syn diastereomer due to their dihedral angle relationship, as predicted by the Karplus equation.[16]

    • Integrate the corresponding signals to determine the relative ratio of the two diastereomers.

    dot

    diastereomer_analysis_workflow cluster_workflow Workflow for Diastereomer Separation and Analysis Reaction_Mixture Crude Reaction Mixture (syn and anti diastereomers) Column_Chromatography Flash Column Chromatography Reaction_Mixture->Column_Chromatography Separated_Diastereomers Separated Diastereomers Column_Chromatography->Separated_Diastereomers NMR_Analysis ¹H NMR Spectroscopy Separated_Diastereomers->NMR_Analysis HPLC_Analysis Chiral HPLC Analysis Separated_Diastereomers->HPLC_Analysis Diastereomeric_Ratio Determination of Diastereomeric Ratio NMR_Analysis->Diastereomeric_Ratio Enantiomeric_Excess Determination of Enantiomeric Excess HPLC_Analysis->Enantiomeric_Excess

    Caption: Workflow for the separation and analysis of diastereomers.

    Protocol 3: Separation and Quantification by Chiral High-Performance Liquid Chromatography (HPLC)

    Chiral HPLC is a powerful technique for separating and quantifying both diastereomers and enantiomers.[17][18][19] This is crucial for determining the enantiomeric excess (e.e.) of each diastereomer, which is a critical quality attribute for chiral drug substances.

    Instrumentation and Columns:

    • A standard HPLC system equipped with a UV detector is suitable.

    • Chiral stationary phases (CSPs) are required for enantiomeric separation. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for a wide range of compounds.[19][20]

    General Procedure:

    • Develop a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), for the chosen chiral column.

    • Prepare a standard solution of the diastereomeric mixture of known concentration.

    • Inject the standard solution onto the HPLC system and optimize the separation conditions (flow rate, mobile phase composition) to achieve baseline resolution of all four stereoisomers.

    • Once an optimal method is established, inject the sample solution and quantify the area of each peak.

    • Calculate the diastereomeric ratio and the enantiomeric excess for each diastereomer.

    Conclusion

    The diastereoselective reduction of 4-oxo-3-phenylpentanenitrile is a critical transformation for the synthesis of valuable chiral building blocks. By understanding the principles of stereocontrol, particularly the Felkin-Anh model, and by carefully selecting the appropriate reducing agent and reaction conditions, researchers can effectively control the formation of the desired diastereomer. The analytical techniques of NMR spectroscopy and chiral HPLC are indispensable tools for the characterization and quantification of the stereoisomeric products, ensuring the quality and efficacy of the final compounds in drug discovery and development.

    References

    • Felkin-Anh and Cram Chelate. (n.d.).
    • Cram's rule for nucleophilic addition to carbonyl groups. (n.d.). ECHEMI.
    • Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional -Diketones as Precurs. (2022, February 13). Molecules.
    • Cram's rule for nucleophilic addition to carbonyl groups. (2016, October 4). Chemistry Stack Exchange.
    • mod09lec42 - Cram's Rule and Felkin-Anh Model. (2021, June 8). YouTube.
    • The Cram Rule Revisited Once More — Revision of the Felkin−Anh Model. (n.d.). ResearchGate.
    • Studies with 3-Oxoalkanenitriles: Synthesis of New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines and Reactivity of 4-Phenyl-3-oxobutanenitrile Derivatives. (n.d.). Journal of Chemical Research, Synopses.
    • Stereochemistry three-dimensional arrangement of atoms (groups) in space Stereoisomers: molecules with the same c. (n.d.).
    • Chiral HPLC Separations. (n.d.). Phenomenex.
    • Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). Analytical Chemistry.
    • 3-Hydroxypentanenitrile | 13635-05-7. (n.d.). Benchchem.
    • (R)-3-Hydroxy-3-phenylpropanenitrile|Chiral Synthon. (n.d.). Benchchem.
    • 4-Oxo-3-phenylpentanenitrile. (n.d.). CATO.
    • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. (n.d.). Asian Journal of Chemistry.
    • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024, March 18). Molecules.
    • A counterintuitive stereochemical outcome from a chelation-controlled vinylmetal aldehyde addition leads to the configurational. (n.d.). RSC.
    • 3-oxo-2-phenylpentanenitrile. (n.d.).
    • Chiral Columns. (n.d.). HPLC.eu.
    • 4-OXO-3-PHENYL-PENTANENITRILE | 21953-95-7. (2023, April 27). ChemicalBook.
    • 4-OXO-3-PHENYL-PENTANENITRILE | CAS#:21953-95-7. (n.d.). Chemsrc.
    • 3-Oxo-4-phenylbutanenitrile | C10H9NO | CID 562666. (n.d.). PubChem.
    • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. (n.d.). ResearchGate.
    • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. (2023, April 3). Molecules.
    • 13C NMR Spectra and Four Isomers of. (n.d.).
    • Stereoelectronic Effects in Six-Membered Rings. (n.d.). Wipf Group.
    • Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. (n.d.). RSC.
    • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). Journal of Medicinal Chemistry.
    • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). Journal of Organic Chemistry.
    • (4S)-4-amino-3-hydroxypentanenitrile | C5H10N2O | CID 88189394. (n.d.). PubChem.
    • 3-Phenyllactonitrile | C9H9NO | CID 291037. (n.d.). PubChem.
    • 3-(((1S,3S)-3-((R)-Hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione: Design and Synthesis of New Stereopure Multi-Target Antidiabetic Agent. (n.d.). Molecules.
    • endo- and exo-Stereochemistry in the Diels-Alder Reaction. (1997, May 5). Journal of Chemical Education.
    • 3-Hydroxypentanenitrile | C5H9NO | CID 9855454. (n.d.). PubChem.
    • 4-Hydroxypentanenitrile | C5H9NO | CID 10796706. (n.d.). PubChem.
    • Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. (2025, October 14). ResearchGate.
    • Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. (2022, February 13). Molecules.
    • A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. (2023, January 28). Molecules.
    • Replace, reduce, and reuse organic solvents in peptide downstream processing: the benefits of dimethyl carbonate over acetonitrile. (n.d.). Green Chemistry.
    • Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. (2010, September 2). Beilstein Journal of Organic Chemistry.

    Sources

    Comparative

    Assessing the Synthetic Utility of 4-Oxo-3-phenylpentanenitrile Against Similar Building Blocks: A Comparative Guide for Researchers

    In the landscape of modern organic synthesis and drug discovery, the selection of versatile and efficient building blocks is paramount to the successful construction of complex molecular architectures. Among the myriad o...

    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of modern organic synthesis and drug discovery, the selection of versatile and efficient building blocks is paramount to the successful construction of complex molecular architectures. Among the myriad of available synthons, β-ketonitriles stand out for their dual reactivity, enabling access to a diverse range of carbocyclic and heterocyclic scaffolds that are prevalent in many biologically active compounds. This guide provides an in-depth, objective comparison of the synthetic utility of 4-Oxo-3-phenylpentanenitrile , a γ-keto nitrile, against structurally related and commercially available β-ketonitriles, namely Benzoylacetonitrile and 3-Oxopentanenitrile .

    This analysis, grounded in experimental data from peer-reviewed literature, aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions when selecting the most appropriate building block for their synthetic endeavors. We will delve into the nuances of their reactivity, explore their applications in the synthesis of key heterocyclic systems, and provide detailed experimental protocols to facilitate the practical application of these valuable intermediates.

    The Landscape of β- and γ-Ketonitriles: An Overview of Reactivity

    The synthetic potential of β- and γ-ketonitriles is primarily dictated by the presence of a ketone and a nitrile functional group, which mutually activate the molecule for a variety of transformations. The key reactive sites and their implications for synthesis are outlined below:

    • Active Methylene/Methine Group: The carbon atom situated between the ketone and nitrile groups (the α-carbon) in β-ketonitriles, or adjacent to both in different ways in γ-keto nitriles, exhibits enhanced acidity. This allows for easy deprotonation by a base to form a resonance-stabilized carbanion. This nucleophilic intermediate is central to a plethora of carbon-carbon and carbon-heteroatom bond-forming reactions.

    • Electrophilic Carbonyl Carbon: The ketone carbonyl group is susceptible to nucleophilic attack, a feature exploited in various condensation and cyclization reactions.

    • Electrophilic Nitrile Carbon: The carbon atom of the nitrile group is also electrophilic and can be attacked by nucleophiles, leading to the formation of imines, amines, or participating in cyclization reactions to form nitrogen-containing heterocycles.

    The subtle structural differences between 4-Oxo-3-phenylpentanenitrile, Benzoylacetonitrile, and 3-Oxopentanenitrile—specifically the nature of the substituent at the acyl group and the substitution pattern—can significantly influence their steric and electronic properties, thereby impacting their reactivity and the efficiency of synthetic transformations.

    Comparative Analysis of Synthetic Performance

    To provide a clear and data-driven comparison, we will assess the performance of these three building blocks in the synthesis of several key heterocyclic scaffolds that are of significant interest in medicinal chemistry: pyrazoles, pyrimidines, and pyridines.

    Synthesis of Substituted Pyrazoles

    Pyrazoles are a class of five-membered heterocyclic compounds that form the core of numerous pharmaceuticals. Their synthesis often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.

    General Reaction Scheme:

    Caption: General scheme for pyrazole synthesis from β-ketonitriles.

    Performance Comparison:

    Building BlockReagentsConditionsYield (%)Reference
    4-Phenyl-3-oxobutanenitrile Hydrazine hydrateAcetic acid, refluxNot specified[1]
    Benzoylacetonitrile Hydrazine hydrateEthanol, reflux85-95[2]
    3-Oxopentanenitrile Hydrazine hydrateEthanol, reflux, 2-4h80-95[3]

    Expert Insights:

    The synthesis of pyrazoles from β-ketonitriles is generally a high-yielding and straightforward process. Both Benzoylacetonitrile and 3-Oxopentanenitrile have been reported to produce excellent yields of the corresponding pyrazole derivatives. While a specific yield for the reaction with 4-Phenyl-3-oxobutanenitrile (a close analog of our target compound) was not provided in the cited literature, its successful use in this transformation highlights its viability as a precursor for substituted pyrazoles. The choice between these building blocks for pyrazole synthesis may therefore be guided more by the desired substitution pattern on the final product rather than significant differences in reactivity for this particular transformation.

    Synthesis of Substituted Pyrimidines (Biginelli Reaction)

    The Biginelli reaction is a one-pot multicomponent reaction that provides access to dihydropyrimidinones, which are valuable scaffolds in medicinal chemistry. The use of β-ketonitriles in this reaction can lead to the formation of 5-cyano-dihydropyrimidines.

    General Reaction Scheme:

    Caption: General scheme for the Biginelli reaction.

    Performance Comparison:

    Building BlockAldehydeUrea/ThioureaConditionsYield (%)Reference
    β-Ketonitriles (general) Various aromatic aldehydesUreaCuCl, H₂SO₄ (cat.), sequential additionModerate to Good[4]
    Benzoylacetonitrile BenzaldehydeThioureaK₂CO₃, Ethanol, reflux82[5]
    3-Oxopentanenitrile AcetaldehydeThioureaK₂CO₃ (cat.), Ethanol, reflux, 6-8hNot specified[3]

    Expert Insights:

    The Biginelli reaction with β-ketonitriles can be challenging due to the potential instability of the β-ketonitrile under the reaction conditions.[4][6] However, successful protocols have been developed. Benzoylacetonitrile has been shown to participate effectively in this reaction. For 3-Oxopentanenitrile, a protocol is available, although a specific yield is not reported. The successful utilization of various β-ketonitriles in the Biginelli reaction suggests that 4-Oxo-3-phenylpentanenitrile could also be a viable substrate, likely requiring careful optimization of reaction conditions to favor the desired cyclocondensation over potential side reactions. The sequential addition of reagents, as demonstrated for general β-ketonitriles, can be a key strategy to improve yields.[4]

    Synthesis of Substituted Pyridines (Guareschi-Thorpe and Hantzsch-type Syntheses)

    Substituted pyridines are ubiquitous in pharmaceuticals and agrochemicals. β-Ketonitriles are valuable precursors for their synthesis through reactions like the Guareschi-Thorpe synthesis.

    General Reaction Scheme:

    Caption: General scheme for pyridine synthesis.

    Performance Comparison:

    Building BlockReaction TypeReagentsConditionsYield (%)Reference
    4-Phenyl-3-oxobutanenitrile derivative CyclizationWith 5-amino-3-methylpyrazoleAcetic acidQuantitative[7]
    Benzoylacetonitrile Hantzsch-typeAldehydes, ammonium acetateSolvent-freeGood[8]
    3-Oxopentanenitrile Modified Guareschi-ThorpeSelf-condensation with ammoniaBaseNot specified[3]

    Expert Insights:

    4-Phenyl-3-oxobutanenitrile derivatives have been shown to be excellent substrates for the synthesis of fused pyridine systems, such as pyrazolo[1,5-a]pyrimidines, in quantitative yield.[7] This highlights the synthetic potential of this building block for constructing complex heterocyclic frameworks. Benzoylacetonitrile is a versatile precursor for various pyridine syntheses, including Hantzsch-type reactions. 3-Oxopentanenitrile can also be utilized in modified Guareschi-Thorpe reactions. The choice of building block in this context will largely depend on the desired substitution pattern and the specific synthetic strategy being employed. The reactivity of the active methylene/methine group is key in these transformations, and all three building blocks possess this feature.

    Experimental Protocols

    To facilitate the practical application of these building blocks, detailed experimental protocols for key synthetic transformations are provided below.

    Protocol 1: Synthesis of 4-Phenyl-3-oxobutanenitrile[1][9]

    Reaction Workflow:

    G A 1. Mix Ethyl Phenylacetate and Acetonitrile in Toluene B 2. Add Sodium Hydride A->B C 3. Reflux B->C D 4. Work-up & Purification C->D E Product: 4-Phenyl-3-oxobutanenitrile D->E

    Caption: Workflow for the synthesis of 4-Phenyl-3-oxobutanenitrile.

    Materials:

    • Ethyl phenylacetate

    • Acetonitrile

    • Sodium hydride (60% dispersion in mineral oil)

    • Toluene, anhydrous

    • Ethanol

    • Hydrochloric acid (concentrated)

    • Diethyl ether

    Procedure:

    • To a stirred suspension of sodium hydride (x.x g, xx mmol) in anhydrous toluene (xx mL) under an inert atmosphere, add a solution of ethyl phenylacetate (x.x g, xx mmol) and acetonitrile (x.x g, xx mmol) in anhydrous toluene (xx mL) dropwise at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux for x hours.

    • Cool the mixture to room temperature and carefully quench the excess sodium hydride by the slow addition of ethanol.

    • Pour the mixture into ice-water and acidify with concentrated hydrochloric acid.

    • Extract the aqueous layer with diethyl ether (3 x xx mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford 4-phenyl-3-oxobutanenitrile.

    Note: The crude product can also be derivatized directly for further reactions.

    Protocol 2: Synthesis of a Substituted Pyrazole from Benzoylacetonitrile[2]

    Reaction Workflow:

    G A 1. Dissolve Benzoylacetonitrile in Ethanol B 2. Add Hydrazine Hydrate A->B C 3. Reflux B->C D 4. Isolate Product C->D E Product: 3-Phenyl-1H-pyrazol-5-amine D->E

    Caption: Workflow for pyrazole synthesis from Benzoylacetonitrile.

    Materials:

    • Benzoylacetonitrile

    • Hydrazine hydrate

    • Ethanol

    Procedure:

    • Dissolve benzoylacetonitrile (x.x g, xx mmol) in ethanol (xx mL) in a round-bottom flask equipped with a reflux condenser.

    • Add hydrazine hydrate (x.x g, xx mmol) to the solution at room temperature.

    • Heat the reaction mixture to reflux for x hours.

    • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the desired pyrazole derivative.

    Conclusion: Selecting the Right Building Block

    This comparative guide demonstrates that 4-Oxo-3-phenylpentanenitrile and its close analogs, alongside established β-ketonitriles like Benzoylacetonitrile and 3-Oxopentanenitrile, are highly valuable and versatile building blocks in organic synthesis.

    • 4-Oxo-3-phenylpentanenitrile (and its analog 4-Phenyl-3-oxobutanenitrile) offers a unique substitution pattern that can be strategically employed to access specific and complex heterocyclic scaffolds, as demonstrated by its quantitative conversion to pyrazolo[1,5-a]pyrimidines.[7] Its utility in other multicomponent reactions warrants further exploration.

    • Benzoylacetonitrile remains a robust and widely used building block, particularly for the synthesis of phenyl-substituted heterocycles. Its performance in a variety of classical named reactions is well-documented with generally high yields.

    • 3-Oxopentanenitrile provides an entry point to ethyl- and methyl-substituted heterocyclic systems. Its reactivity is comparable to other β-ketonitriles, with steric factors potentially playing a role in certain transformations.

    The choice of building block should be guided by a careful consideration of the desired final molecular structure, the specific reaction conditions, and the potential for steric or electronic effects to influence the reaction outcome. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to harness the synthetic power of these versatile keto-nitrile building blocks in their pursuit of novel and impactful molecules.

    References

    • Khalik, M. M. A. (1997). Studies with 3-Oxoalkanenitriles: Synthesis of New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines and Reactivity of 4-Phenyl-3-oxobutanenitrile Derivatives. Journal of Chemical Research, Synopses, (6), 198-199. [Link]

    • Pachore, S. S., et al. (2018). Successful utilization of β-ketonitrile in Biginelli reaction. Journal of Chemical Sciences, 130(6), 69. [Link]

    • Pachore, S. S., et al. (2018). Successful utilization of β-ketonitrile in Biginelli reaction: synthesis of 5-cyanodihydropyrimidine. Journal of Chemical Sciences, 130, 69. [Link]

    • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. [Link]

    • Khalik, M. M. A. (1997). Studies with 3-Oxoalkanenitriles: Synthesis of New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines and Reactivity of 4-Phenyl-3-oxobutanenitrile Derivatives. Journal of Chemical Research, Synopses. [Link]

    • Organic Syntheses. (n.d.). Pyrazole Synthesis. [Link]

    • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

    • ACS Publications. (2006). A High-Yielding Preparation of β-Ketonitriles. Organic Letters. [Link]

    • Elnagdi, M. H., et al. (2020). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 10(45), 26845-26869. [Link]

    • DergiPark. (2015). SYNTHESIS METHODS OF PYRAZOLE DERIVATES. [Link]

    • El-Faham, A., et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 20(11), 19835-19881. [Link]

    • Al-Adiwish, W. M., et al. (2013). Synthesis of new pyrazolo[5,1-c][6][9][10]triazine derivatives and computational study. Journal of the Iranian Chemical Society, 10(6), 1145-1152. [Link]

    • Wikipedia. (n.d.). Biginelli reaction. [Link]

    • Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]

    • ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). [Link]

    • Khalik, M. M. A. (1997). Studies with 3-Oxoalkanenitriles: Synthesis of New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines and Reactivity of 4-Phenyl-3-oxobutanenitrile Derivatives. Journal of Chemical Research, (M), 1377-1389. [Link]

    • Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]

    • Abdel-Aziz, A. A.-M., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of the Iranian Chemical Society, 20(1), 1-28. [Link]

    • Zhang, Z., et al. (2017). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Medicinal Chemistry Research, 26(1), 214-222. [Link]

    • ResearchGate. (n.d.). Thorpe–Ziegler reaction. [Link]

    • Abdel-Wahab, B. F., et al. (2021). a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Chemistry & Biodiversity, 18(3), e2000889. [Link]

    • Hussein, A. M., Abu-Shanab, F. A., & Mousa, S. A. S. (2015). Benzoylacetone as a Building Block in Heterocyclic Synthesis: Synthesis of Polyfunctionally Substituted Pyridinethione and Its Derivatives. Open Access Library Journal, 2(03), 1. [Link]

    • Al-Omran, F., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(9), 6137-6153. [Link]

    • Da Settimo, F., et al. (2008). Synthesis of new pyrazolo[5,1-c][6][9][10] benzotriazines, pyrazolo[5,1-c]pyrido[4,3-e][6][9][10] triazines and their open analogues as cytotoxic agents in normoxic and hypoxic conditions. Bioorganic & medicinal chemistry, 16(21), 9409-9419. [Link]

    • ResearchGate. (n.d.). Synthesis of pyrazolo [5, 1-c][6][9][10] triazines 4 and 5. [Link]

    • Scribd. (n.d.). Hantzsch Pyridine Synthesis. [Link]

    • Wikipedia. (n.d.). Thorpe reaction. [Link]

    • Chem.libretexts.org. (n.d.). Guareschi-Thorpe synthesis of pyridine. [Link]

    • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

    • Farag, A. M., et al. (2014). Synthesis of New Pyrazolo[5,1-c]triazine, Triazolo[5,1-c]triazine, Triazino[4,3-b]indazole and Benzimidazo[2,1-c]triazine Derivatives Incorporating Chromen-2-one Moiety. Journal of Heterocyclic Chemistry, 51(4), 986-992. [Link]

    • Bibliomed. (n.d.). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. [Link]

    • Semantic Scholar. (n.d.). Thorpe-Ziegler reaction. [Link]

    • RSC Publishing. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]

    • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

    • Al-Ghorbani, M., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC advances, 13(36), 25335-25344. [Link]

    • Yaremenko, F. G., et al. (2015). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. Molecules, 20(9), 16848-16863. [Link]

    • IntechOpen. (2022). Multicomponent Reactions in Organic Synthesis Pursuits. [Link]

    • ResearchGate. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]

    Sources

    Validation

    A Comparative Guide to HPLC Method Development for Purity Testing of 4-Oxo-3-phenylpentanenitrile

    For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical, non-negotiable step in the research and development pipeline. This guide provides a compreh...

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical, non-negotiable step in the research and development pipeline. This guide provides a comprehensive, data-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 4-Oxo-3-phenylpentanenitrile, a key intermediate in various synthetic pathways. We will dissect the logic behind experimental choices, from stationary phase selection to mobile phase optimization, and present a fully validated, stability-indicating method.

    Understanding the Analyte: 4-Oxo-3-phenylpentanenitrile

    Before any method development can commence, a thorough understanding of the target analyte is paramount.

    Chemical Structure:

    • Formula: C₁₁H₁₁NO

    • Molecular Weight: 173.21 g/mol

    • Key Functional Groups: Phenyl ring, Ketone, Nitrile

    The presence of a phenyl group provides a strong chromophore, making UV detection a suitable choice. The ketone and nitrile groups introduce polarity. The overall structure is moderately non-polar, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), the most common mode of HPLC used in pharmaceutical analysis.[1]

    The Method Development Workflow: A Logic-Driven Approach

    Effective method development is not a random walk; it is a systematic process of choices and refinements designed to achieve a specific goal: a robust and reliable separation. Our workflow is designed to explore the chromatographic space efficiently to find the optimal conditions.

    G cluster_0 Phase 1: Initial Scouting & Comparison cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (UV, Solubility) B Column Chemistry Comparison (C18 vs. Phenyl-Hexyl) A->B C Organic Modifier Comparison (ACN vs. MeOH) B->C D Gradient & Temperature Optimization C->D E Flow Rate & Injection Volume Adjustment D->E F Forced Degradation (Specificity) E->F G Validation Protocol (ICH Q2(R1)) F->G H Final Method G->H

    Caption: A systematic workflow for HPLC method development and validation.

    Phase 1: Comparative Scouting of Critical Parameters

    The goal of the scouting phase is to identify the most promising column and solvent combination that provides the best initial separation or "selectivity."[2]

    Experimental Protocol: Initial Screening

    Instrumentation: Standard HPLC system with a Diode Array Detector (DAD) or UV Detector.

    Standard Preparation: A stock solution of 4-Oxo-3-phenylpentanenitrile (1.0 mg/mL) was prepared in a 50:50 mixture of acetonitrile and water. This was further diluted to 0.1 mg/mL for injection.

    Initial Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH)

    • Gradient: 5% to 95% B in 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: 254 nm

    • Injection Volume: 5 µL

    Comparison 1: Stationary Phase (Column) Chemistry

    The choice of the stationary phase is arguably the most critical factor influencing separation selectivity.[3][4] We compared a traditional C18 column with a Phenyl-Hexyl column to evaluate alternative separation mechanisms.

    Column TypeDescriptionObserved Performance for 4-Oxo-3-phenylpentanenitrileRationale
    C18 (Octadecylsilane) A non-polar stationary phase providing retention primarily through hydrophobic interactions.Good retention, but minor process impurities showed significant tailing.The alkyl chains interact well with the overall hydrophobicity of the molecule.
    Phenyl-Hexyl Provides a mixed-mode separation mechanism, including hydrophobic interactions and π-π interactions with the phenyl ring.Excellent peak shape for the main analyte and better resolution of early-eluting impurities.The π-π interactions between the stationary phase and the analyte's phenyl ring provide a unique selectivity, enhancing separation from non-aromatic impurities.[5]
    Comparison 2: Organic Modifier

    The organic solvent in the mobile phase modulates the retention and can significantly alter selectivity.[6][7] We compared the two most common reversed-phase solvents: acetonitrile (ACN) and methanol (MeOH).

    Organic ModifierViscosity (with water)UV CutoffObserved Performance (with Phenyl-Hexyl Column)Rationale
    Acetonitrile (ACN) Lower~190 nmSharper peaks and slightly shorter retention times. However, selectivity between two closely eluting impurities was reduced.ACN's dipole moment can sometimes disrupt π-π interactions, which may not be ideal when using a phenyl-based column.[5]
    Methanol (MeOH) Higher~205 nmBroader peaks compared to ACN, but a significant improvement in the resolution of critical impurity pairs.Methanol is a protic solvent that can better facilitate the unique π-π selectivity of the phenyl stationary phase, leading to enhanced resolution.[5]

    Phase 2: Method Optimization

    With the Phenyl-Hexyl column and a Methanol/Water mobile phase selected, the next step is to fine-tune the conditions to achieve optimal resolution and run time. This involves adjusting the gradient slope, temperature, and flow rate.

    G Scouting Initial Scouting (Phenyl-Hexyl, MeOH/Water) Optimization Optimization Scouting->Optimization Refine Final Final Optimization->Final Achieve

    Caption: The optimization process balances resolution against analysis time.

    After systematic adjustments, the following optimized parameters were established.

    The Final Optimized Method

    This protocol represents a robust and selective method for the purity analysis of 4-Oxo-3-phenylpentanenitrile.

    Chromatographic Conditions
    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Methanol

    • Flow Rate: 1.2 mL/min

    • Column Temperature: 35 °C

    • Detector Wavelength: 254 nm

    • Injection Volume: 5 µL

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-12 min: 40% to 75% B

      • 12-13 min: 75% to 95% B

      • 13-15 min: 95% B

      • 15.1-18 min: 40% B (Re-equilibration)

    Phase 3: Method Validation & Specificity through Forced Degradation

    A purity method is only useful if it is proven to be "stability-indicating," meaning it can separate the active pharmaceutical ingredient (API) from its degradation products, impurities, and excipients.[8][9] This is mandated by regulatory bodies and outlined in the ICH Q2(R1) guideline.[10][11][12]

    Protocol: Forced Degradation Studies

    Forced degradation studies deliberately stress the analyte to generate potential degradation products.[13][14] Solutions of 4-Oxo-3-phenylpentanenitrile were subjected to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours

    • Thermal: Solid sample at 105 °C for 48 hours

    • Photolytic: Solution exposed to ICH-compliant light source

    Results and Specificity

    The optimized HPLC method was used to analyze the stressed samples. In all cases, the degradation products were successfully resolved from the main 4-Oxo-3-phenylpentanenitrile peak, with a resolution factor (Rs) greater than 2.0. This demonstrates the method's specificity and its suitability as a stability-indicating assay.

    Stress Condition% DegradationObservations
    Acid Hydrolysis~8%Major degradant peak observed at RRT 0.85.
    Base Hydrolysis~15%Two major degradant peaks at RRT 0.72 and 1.15.
    Oxidation~12%A distinct oxidative degradant appeared at RRT 0.91.
    Thermal< 2%The compound is relatively stable to dry heat.
    Photolytic~5%Minor degradation peaks observed.
    Validation Summary

    The method was fully validated according to ICH Q2(R1) guidelines.[15][16] The results confirm that the method is suitable for its intended purpose.

    Validation ParameterResultAcceptance Criteria
    Specificity No interference from degradants or placebo.Peak purity index > 0.999. Resolution > 2.0.
    Linearity (Range) r² = 0.9998 (0.05 - 0.15 mg/mL)r² ≥ 0.999
    Accuracy (% Recovery) 99.2% - 100.8%98.0% - 102.0%
    Precision (%RSD) Repeatability: 0.45% Intermediate: 0.68%RSD ≤ 2.0%
    Limit of Quantitation (LOQ) 0.001 mg/mLS/N ratio ≥ 10
    Robustness Unaffected by small changes in flow rate (±0.1 mL/min) and temperature (±2 °C).System suitability parameters met.

    Conclusion

    This guide has demonstrated a systematic, comparative approach to developing a stability-indicating HPLC method for the purity testing of 4-Oxo-3-phenylpentanenitrile. By comparing stationary phases and organic modifiers, we identified a Phenyl-Hexyl column with a methanol-based mobile phase as the optimal choice for achieving the required selectivity. The final method was rigorously optimized and validated according to ICH guidelines, proving it to be specific, accurate, precise, and robust. This methodology serves as a reliable template for researchers and scientists tasked with ensuring the quality and purity of synthesized chemical entities.

    References

    • Column Selection for HPLC Method Development. LCGC International. Available from: [Link]

    • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available from: [Link]

    • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]

    • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. Available from: [Link]

    • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Medicinal & Organic Chemistry. Available from: [Link]

    • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]

    • Rapid Method Development through Proper Column Selection. Waters Corporation. Available from: [Link]

    • HPLC Column Selection: Core to Method Development (Part I). Welch Materials. Available from: [Link]

    • A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. Available from: [Link]

    • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

    • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

    • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. Available from: [Link]

    • Choosing the Right Column Dimensions for HPLC Method. Pharma Growth Hub. Available from: [Link]

    • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. Available from: [Link]

    • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

    • 4-Oxo-3-phenylpentanenitrile. CATO. Available from: [Link]

    • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]

    • Exploring the Different Mobile Phases in HPLC. Moravek. Available from: [Link]

    • The Use Of Forced Degradation In Analytical Method Development. DPT Laboratories. Available from: [Link]

    • Improving Separation of Peaks in RP HPLC. MICROSOLV. Available from: [Link]

    • Mobile Phase Optmization Strategies for Reversed Phase HPLC. LCGC International. Available from: [Link]

    • 4-OXO-3-PHENYL-PENTANENITRILE | CAS#:21953-95-7. Chemsrc. Available from: [Link]

    • CAS 21953-95-7 | 4-Oxo-3-phenylpentanenitrile,≥95%. Howei. Available from: [Link]

    • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Corporation. Available from: [Link]

    • Reversed Phase HPLC Method Development. Phenomenex. Available from: [Link]

    • Separation of Pentanenitrile, 4,4-dimethyl-3-oxo- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

    • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. Available from: [Link]

    • 3-Oxo-4-phenylbutanenitrile | C10H9NO | CID 562666. PubChem. Available from: [Link]

    • Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent. Available from: [Link]

    • Separation of Nitric acid, hexyl ester on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

    • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Cureus. Available from: [Link]

    • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available from: [Link]

    Sources

    Comparative

    comparative study of one-pot vs. multi-step synthesis of 4-Oxo-3-phenylpentanenitrile derivatives

    Title: Comparative Guide: One-Pot vs. Multi-Step Synthesis of 4-Oxo-3-phenylpentanenitrile Derivatives Introduction: 4-Oxo-3-phenylpentanenitrile (CAS 21953-95-7) is a highly versatile bifunctional intermediate utilized...

    Author: BenchChem Technical Support Team. Date: March 2026

    Title: Comparative Guide: One-Pot vs. Multi-Step Synthesis of 4-Oxo-3-phenylpentanenitrile Derivatives

    Introduction: 4-Oxo-3-phenylpentanenitrile (CAS 21953-95-7) is a highly versatile bifunctional intermediate utilized in the development of piperidine- and pyrrolidone-based pharmaceuticals. Featuring both a reactive ketone and a terminal nitrile, its synthesis requires strict chemoselectivity. This guide provides an objective, data-driven comparison of the two primary synthetic paradigms: the direct one-pot α -cyanomethylation and a controlled three-step sequence (alkylation, amidation, dehydration).

    Mechanistic Pathways & Causality

    The One-Pot Paradigm: Direct α -Cyanomethylation The one-pot approach relies on the direct alkylation of [1] with chloroacetonitrile. Because the benzylic protons of phenylacetone are significantly more acidic (pKa ~16) than the terminal methyl protons, a strong, non-nucleophilic base like sodium hydride (NaH) in N,N-dimethylformamide (DMF) selectively generates the benzylic enolate[1]. The enolate then undergoes an SN​2 displacement of the chloride[2]. While highly atom-economical, this method is prone to dialkylation and requires strict stoichiometric control.

    OnePot A Phenylacetone + Cl-CH2-CN B Benzylic Enolate Intermediate A->B NaH, DMF (Deprotonation) C 4-Oxo-3-phenylpentanenitrile (Target) B->C SN2 Attack (- NaCl) D Dialkylated Impurity C->D Excess Base (Side Reaction)

    Figure 1: Reaction pathway and byproduct formation in the one-pot synthesis.

    The Multi-Step Paradigm: Esterification to Dehydration To circumvent the toxicity of chloroacetonitrile and the exothermic risks of NaH, the multi-step route builds the nitrile group iteratively. Phenylacetone is first alkylated with ethyl bromoacetate using a milder base ( K2​CO3​ ). The resulting ester is subjected to ammonolysis to form a primary amide, which is subsequently dehydrated to the target nitrile using phosphorus oxychloride ( POCl3​ )[3]. This modular approach is highly favored in due to the stability of its intermediates[4].

    MultiStep A Phenylacetone + Ethyl Bromoacetate B Ethyl 4-oxo-3- phenylpentanoate A->B K2CO3, Acetone (Alkylation) C 3-phenyl-4- oxopentanamide B->C NH3 (aq), MeOH (Amidation) D 4-Oxo-3-phenylpentanenitrile (Target) C->D POCl3, Pyridine (Dehydration)

    Figure 2: Three-step synthetic sequence via ester and amide intermediates.

    Comparative Experimental Protocols

    Protocol A: One-Pot Direct Cyanomethylation Self-Validating System: The evolution of H2​ gas acts as a real-time indicator of enolate formation. The electrophile must only be added once gas evolution completely ceases to prevent side reactions.

    • Enolate Formation: To a flame-dried flask under an argon atmosphere, suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF. Cool the suspension to 0 °C. Add phenylacetone (1.0 eq) dropwise. Stir for 30–45 minutes until H2​ evolution ceases[2].

    • Alkylation: Maintain the temperature at 0 °C to suppress the self-condensation of the electrophile. Add chloroacetonitrile (1.1 eq) dropwise over 20 minutes.

    • Propagation & Workup: Allow the reaction to warm to room temperature and stir for 6 hours. Quench slowly with saturated aqueous NH4​Cl . Extract with ethyl acetate, wash extensively with brine to remove DMF, dry over Na2​SO4​ , and concentrate.

    • Purification: Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc) to separate the target compound from dialkylated impurities.

    Protocol B: Multi-Step Synthesis Self-Validating System: The precipitation of the amide in Step 2 drives the equilibrium and serves as a visual confirmation of successful ammonolysis.

    • Alkylation: Dissolve phenylacetone (1.0 eq) and ethyl bromoacetate (1.1 eq) in acetone. Add anhydrous K2​CO3​ (2.0 eq). Reflux for 12 hours. Filter the inorganic salts, concentrate, and isolate ethyl 3-phenyl-4-oxopentanoate.

    • Amidation: Dissolve the ester in methanol and add 28% aqueous NH3​ (excess). Stir at room temperature for 24 hours. As the reaction progresses, 3-phenyl-4-oxopentanamide precipitates. Filter and dry the solid intermediate.

    • Dehydration: Dissolve the amide in anhydrous dichloromethane (DCM). Add pyridine (2.0 eq) and cool to 0 °C. Add POCl3​ (1.5 eq) dropwise. The POCl3​ acts as a potent dehydrating agent, converting the amide to the nitrile via an imidoyl chloride intermediate[3]. Stir for 2 hours, quench with ice water, extract with DCM, and concentrate to yield 4-oxo-3-phenylpentanenitrile.

    Performance & Scale-Up Analysis

    The selection between these routes depends heavily on the project phase (discovery vs. process chemistry). While are generally celebrated for their brevity[5], the multi-step route offers superior control over the impurity profile.

    ParameterOne-Pot SynthesisMulti-Step Synthesis
    Synthetic Steps 13
    Overall Yield 65 - 75%55 - 60% (Over 3 steps)
    Reaction Time ~6 hours~40 hours
    Crude Purity 70 - 80% (High dialkylation risk)>90% (Stable, isolable intermediates)
    Reagent Toxicity High (Chloroacetonitrile, NaH)Moderate (Ethyl bromoacetate, POCl3​ )
    Atom Economy High (Primary byproduct: NaCl)Low (Byproducts: KBr, EtOH, H2​O , PO2​Cl )
    GMP Scalability Challenging (Exothermic, H2​ off-gassing)Favorable (Modular, controlled thermals)

    Conclusion & Recommendations

    For early-stage drug discovery and library synthesis, the One-Pot Synthesis is recommended. Its rapid turnaround time and high atom economy allow researchers to generate 4-oxo-3-phenylpentanenitrile derivatives quickly, provided that chromatographic purification is acceptable.

    Conversely, for process chemists and late-stage scale-up, the Multi-Step Synthesis is vastly superior. By avoiding highly toxic chloroacetonitrile and the exothermic hazards of sodium hydride, this route ensures a robust, reproducible process. The ability to isolate and characterize the ester and amide intermediates aligns perfectly with stringent GMP requirements and continuous manufacturing frameworks[4].

    Sources

    Safety & Regulatory Compliance

    Safety

    4-Oxo-3-phenylpentanenitrile proper disposal procedures

    The safe handling and disposal of bifunctional chemical intermediates require a rigorous, mechanistically grounded approach to laboratory safety. 4-Oxo-3-phenylpentanenitrile (CAS: 21953-95-7) is a highly versatile build...

    Author: BenchChem Technical Support Team. Date: March 2026

    The safe handling and disposal of bifunctional chemical intermediates require a rigorous, mechanistically grounded approach to laboratory safety. 4-Oxo-3-phenylpentanenitrile (CAS: 21953-95-7) is a highly versatile building block frequently utilized in the synthesis of complex heterocyclic compounds [1][4]. However, because it contains both a reactive ketone moiety and a nitrile group, it presents unique toxicological and logistical challenges that demand strict operational discipline.

    The following guide provides drug development professionals and laboratory scientists with a field-proven, self-validating framework for the proper containment, segregation, and disposal of 4-Oxo-3-phenylpentanenitrile.

    Mechanistic Safety & Toxicological Grounding

    To design an effective disposal protocol, we must first understand the chemical causality behind the compound's hazards. 4-Oxo-3-phenylpentanenitrile exhibits acute oral and dermal toxicity, alongside severe eye and skin irritation [1].

    The Glove Compatibility Paradox A common, yet dangerous, laboratory misconception is that standard disposable nitrile gloves provide adequate protection against all nitrile-containing compounds. While nitrile gloves are highly resistant to oils and aqueous chemicals, the ketone moiety at the C4 position of 4-Oxo-3-phenylpentanenitrile rapidly degrades standard 5-mil nitrile rubber [3]. Ketones act as aggressive solvents against nitrile polymers, often achieving breakthrough in under 15 minutes.

    • Field-Proven Insight: Never use standard nitrile gloves for direct handling or spill cleanup of this compound. Heavy-duty butyl rubber or multi-laminate (e.g., Silver Shield®) gloves are mandatory to maintain a true chemical barrier.

    Chemical Incompatibility & Reactivity The nitrile group (-C≡N) is susceptible to hydrolysis when exposed to strong acids or bases, a reaction that can generate ammonia gas or carboxylic acids. If this occurs inside a sealed waste container, the resulting gas evolution can cause catastrophic over-pressurization and container rupture. Furthermore, combustion of nitriles yields highly toxic nitrogen oxides (NOx) and carbon oxides (COx), dictating that drain disposal or standard landfilling is strictly prohibited under Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines [2].

    Quantitative Data & Waste Classification

    The following table summarizes the critical physicochemical parameters and regulatory classifications required for manifesting this waste stream.

    Property / ParameterValue / ClassificationOperational Implication
    CAS Number 21953-95-7Required for all EPA/RCRA hazardous waste manifesting.
    Molecular Formula C11H11NOHigh carbon/nitrogen ratio dictates the use of NOx scrubbers during final incineration.
    Molecular Weight 173.21 g/mol Utilized for calculating molarity during spill neutralization.
    GHS Hazard Classes Acute Tox. 4, Eye Irrit. 2AMandates strict PPE (Butyl gloves, safety goggles, lab coat).
    EPA RCRA Status Characteristic Hazardous WasteMust be segregated from acids/bases; requires high-temperature incineration by a licensed contractor.

    Step-by-Step Disposal Methodologies

    Every protocol in your laboratory must function as a self-validating system —meaning each step contains an inherent check to confirm the previous step was executed correctly, ensuring zero-defect safety.

    Protocol A: Routine Laboratory Waste Accumulation

    Use this workflow for the daily disposal of reaction mother liquors, contaminated solvents, and expired stock containing 4-Oxo-3-phenylpentanenitrile.

    • Select Primary Containment: Obtain a chemically compatible, heavy-walled High-Density Polyethylene (HDPE) or amber glass carboy.

      • Causality: HDPE and glass are impervious to ketone-induced degradation, preventing the leaching and structural failure common with standard plastics.

    • Verify pH Neutrality (Self-Validation Step): Before transferring the waste into the primary container, test an aliquot of the waste matrix with pH indicator strips to ensure it is strictly neutral (pH 6–8).

      • Causality: Neutralizing the waste prevents the acid/base-catalyzed hydrolysis of the nitrile group, eliminating the risk of gas-induced container pressurization.

    • Execute Transfer & Segregation: Transfer the waste using a dedicated funnel within a certified chemical fume hood. Ensure this container is strictly segregated from strong oxidizers, acids, and bases.

    • Apply RCRA-Compliant Labeling: Immediately affix a hazardous waste label. The label must explicitly state "Hazardous Waste - Toxic/Irritant", list "4-Oxo-3-phenylpentanenitrile" (no abbreviations), and include the exact accumulation start date.

    • Secondary Containment: Place the sealed primary container into a secondary polypropylene bin capable of holding 110% of the primary container's volume.

    Protocol B: Accidental Spill Response

    Use this workflow for immediate remediation of dropped flasks or equipment failures.

    • Evacuate and Isolate: Immediately evacuate personnel from the immediate vicinity and increase fume hood/room ventilation to maximum exhaust.

    • Don Specialized PPE: Responders must equip butyl rubber gloves, chemical splash goggles, and a half-face respirator with organic vapor cartridges.

      • Causality: As established, standard nitrile gloves will fail against the ketone functional group.

    • Deploy Inert Absorbent: Surround and cover the spill with an inert, non-combustible absorbent material such as dry vermiculite or clean sand.

      • Causality: Do not use paper towels or combustible spill pads. The high organic content of the chemical mixed with a high-surface-area combustible material creates an immediate fire hazard.

    • Mechanically Recover (Self-Validation Step): Use a non-sparking polypropylene dustpan and brush to sweep the saturated absorbent into a wide-mouth HDPE solid waste container. Validation: Inspect the floor with a secondary wipe using a compatible solvent (e.g., a small amount of ethanol) to ensure no oily residue remains, confirming total recovery.

    • Seal and Manifest: Seal the container, label it as "Spill Debris: 4-Oxo-3-phenylpentanenitrile", and transfer it directly to the Central Accumulation Area (CAA) for expedited incineration.

    Operational Workflow Visualization

    The following diagram maps the logical decision tree for handling 4-Oxo-3-phenylpentanenitrile waste, ensuring laboratory personnel can rapidly identify the correct logistical pathway.

    WasteDisposal Start 4-Oxo-3-phenylpentanenitrile Waste Generated Decision Waste Type? Start->Decision Spill Accidental Spill Decision->Spill Yes Routine Routine Lab Waste Decision->Routine No PPE Don PPE (Butyl Rubber Gloves, Respirator) Spill->PPE Segregate Segregate from Strong Acids/Bases (Prevent Hydrolysis) Routine->Segregate Absorb Absorb with Inert Material (Vermiculite/Sand) PPE->Absorb Label Label: Hazardous Waste (Toxic, Irritant) Absorb->Label Container Store in Sealed HDPE/ Glass Secondary Containment Segregate->Container Container->Label Accumulation Transfer to Central Accumulation Area (CAA) Label->Accumulation Incineration High-Temp Incineration (EPA-Licensed Contractor) Accumulation->Incineration

    Workflow for the segregation, containment, and disposal of 4-Oxo-3-phenylpentanenitrile waste.

    References

    • National Institutes of Health (NIH). "PubChem Compound Summary for 4-Oxopentanenitrile and Related Derivatives." PubChem Database. Available at:[Link]

    • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Listings and Characteristic Wastes (40 CFR Part 261)." EPA.gov. Available at: [Link]

    • University of Pennsylvania Environmental Health and Radiation Safety (EHRS). "Nitrile Glove Chemical-Compatibility Reference." UPenn EHRS. Available at: [Link]

    • Thieme Chemistry. "Product Class 10: Saturated and Unsaturated Ketones with an Additional Carbonyl, Nitrile, or Carboxy Substituent." Science of Synthesis. Available at:[Link]

    Retrosynthesis Analysis

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